Oxydiacetyl dichloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloro-2-oxoethoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O3/c5-3(7)1-9-2-4(6)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZXSBQCNBNWPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175289 | |
| Record name | Oxydiacetyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21062-20-4 | |
| Record name | 2,2′-Oxybis[acetyl chloride] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21062-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Oxydiacetyl dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021062204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxydiacetyl dichloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxydiacetyl dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Oxydiacetyl dichloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH3TD62WTX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Diglycolyl chloride physical and chemical properties
An In-depth Technical Guide to Diglycolyl Chloride: Properties, Reactivity, and Applications
Introduction
Diglycolyl chloride, systematically named 2,2′-Oxydiacetyl chloride, is a bifunctional acid halide derived from diglycolic acid.[1] It presents as a fuming, clear, and heavy liquid characterized by a pungent odor.[1] As a highly reactive molecule, it serves as a critical building block and monomer in various fields of chemical synthesis, from polymer chemistry to the development of complex molecules for pharmaceutical applications. Its utility stems from the two acyl chloride groups, which readily react with a wide range of nucleophiles, allowing for the construction of esters, amides, and other derivatives.[1] This guide provides a comprehensive overview of its physical and chemical properties, reactivity profile, key applications, and essential safety and handling protocols for laboratory and research professionals.
Physicochemical and Spectroscopic Properties
The fundamental properties of diglycolyl chloride are crucial for its handling, application, and characterization. These properties are summarized in the table below.
Table 1: Physical and Chemical Properties of Diglycolyl Chloride
| Property | Value | Reference(s) |
| CAS Number | 21062-20-4 | [2][3] |
| Molecular Formula | C₄H₄Cl₂O₃ | [2][3][4] |
| Molecular Weight | 170.98 g/mol | [2][3][4] |
| Appearance | Clear, fuming liquid | [1][4] |
| Density | 1.439 g/mL at 25 °C | [2][5] |
| Boiling Point | 84-87 °C / 2 mmHg | [2][5] |
| Refractive Index | n20/D 1.473 | [2][5] |
| Purity | Typically ≥95% | [2][4] |
Spectroscopic Profile
Spectroscopic data is essential for the structural confirmation of diglycolyl chloride and its derivatives.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : In a solvent such as CDCl₃, the proton NMR spectrum of diglycolyl chloride is expected to show a singlet for the four equivalent methylene (CH₂) protons.[6] The strong electron-withdrawing effects of the adjacent ether oxygen and the acyl chloride group would shift this peak significantly downfield.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a very strong and sharp absorption band characteristic of the C=O stretching vibration in acid chlorides. This typically appears in the region of 1780-1815 cm⁻¹. The C-O-C ether linkage will also show a characteristic stretching band.
-
Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak corresponding to its mass. A key feature will be the isotopic pattern for a molecule containing two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in characteristic M, M+2, and M+4 peaks with a relative intensity ratio of approximately 9:6:1.
Chemical Reactivity and Mechanisms
Diglycolyl chloride's reactivity is defined by its two electrophilic acyl chloride functional groups. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.
-
Hydrolysis : Like all acyl chlorides, it reacts vigorously with water and moisture. This reaction is highly exothermic and produces diglycolic acid and corrosive hydrogen chloride (HCl) gas.[7][8] This sensitivity necessitates handling under anhydrous conditions and an inert atmosphere.[9][10]
-
Reaction with Alcohols (Alcoholysis) : It reacts with alcohols to form the corresponding diesters, releasing HCl as a byproduct. This reaction is fundamental to its use in synthesizing polyesters and other ester-containing molecules.
-
Reaction with Amines (Aminolysis) : With primary or secondary amines, it forms diamides. This is a cornerstone reaction for producing polyamides and macrocyclic compounds like crown ethers.[2][5]
Caption: General reactivity of diglycolyl chloride with common nucleophiles.
Synthesis and Manufacturing
Diglycolyl chloride is synthesized from its parent dicarboxylic acid, diglycolic acid. The process involves the conversion of the carboxylic acid groups to acyl chlorides using a suitable chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
References
- 1. orionchem.com [orionchem.com]
- 2. ジグリコリルクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Diglycolyl chloride | CymitQuimica [cymitquimica.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Sebacoyl chloride - Wikipedia [en.wikipedia.org]
- 8. Acetyl chloride | CH3COCl | CID 6367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
A-Z. of Spectroscopic Analysis for CAS 21062-20-4: Diglycolyl Chloride
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for the compound registered under CAS number 21062-20-4, identified as Diglycolyl Chloride.[1][2] Known systematically as 2,2'-Oxydiacetyl chloride, this reactive acyl halide is a key building block in the synthesis of various polymers, such as poly(ether ester)s, and other specialty chemicals.[2][3] The definitive identification and quality control of Diglycolyl Chloride hinges on a multi-faceted analytical approach. This document synthesizes data from mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy to provide a comprehensive characterization. Each section details the theoretical basis for the analysis, interpretation of spectral data, and validated, step-by-step protocols for data acquisition, designed for researchers and professionals in chemical synthesis and drug development.
Compound Identification and Physicochemical Properties
Diglycolyl chloride is a fuming, clear liquid with a pungent odor.[4] Its high reactivity, attributed to the two acyl chloride functional groups, makes it a versatile but challenging compound to handle, requiring storage under inert conditions. Its identity and key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 21062-20-4 | [1] |
| Synonyms | 2,2'-Oxydiacetyl chloride, Diglycolic dichloride | [1] |
| Molecular Formula | C₄H₄Cl₂O₃ | [1][2] |
| Molecular Weight | 170.98 g/mol | [1] |
| Form | Clear liquid | [4] |
| Boiling Point | 84-87 °C at 2 mmHg | [3][5] |
| Density | 1.439 g/mL at 25 °C | [3][5] |
| Refractive Index (n20/D) | 1.473 | [3][5] |
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For Diglycolyl Chloride, Electron Ionization (EI) is the method of choice, providing detailed structural information through characteristic fragmentation patterns.
Data Interpretation and Fragmentation Analysis
The EI mass spectrum of Diglycolyl Chloride is available through the NIST Mass Spectrometry Data Center.[1] A key feature of acyl chlorides in EI-MS is the facile loss of the chlorine atom. The molecular ion peak (M⁺) at m/z 170 is expected but may be weak or absent due to the molecule's instability.
The primary fragmentation pathway involves the cleavage of a C-Cl bond to form a stable acylium ion. Subsequent loss of carbon monoxide (CO) is a common fragmentation route for acylium ions.
Key Spectral Peaks:
-
m/z 135: [M-Cl]⁺. This peak arises from the loss of one chlorine radical.
-
m/z 107: [M-Cl-CO]⁺. Subsequent loss of a neutral CO molecule from the m/z 135 fragment.
-
m/z 79: [CH₂COCl]⁺. Cleavage of the ether C-O bond.
-
m/z 63: [M-Cl-CO-CO-CH₂]⁺ or loss of two HCl molecules.
-
m/z 43: [CH₂CO]⁺. Acylium ion from cleavage.
The presence of two chlorine atoms would also produce a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).
| m/z Value | Proposed Fragment |
| 170/172/174 | [C₄H₄Cl₂O₃]⁺ (Molecular Ion) |
| 135/137 | [C₄H₄ClO₃]⁺ |
| 107/109 | [C₃H₄ClO₂]⁺ |
| 79/81 | [C₂H₂ClO]⁺ |
| 43 | [C₂H₃O]⁺ |
Visualization: Fragmentation Pathway
The logical flow of molecular fragmentation can be visualized to aid in spectral interpretation.
Caption: Proposed EI-MS fragmentation of Diglycolyl Chloride.
Experimental Protocol: Electron Ionization Mass Spectrometry
This protocol ensures the acquisition of a reproducible and high-quality mass spectrum.
-
Instrument Preparation: Ensure the mass spectrometer (e.g., a GC-MS system) is tuned and calibrated according to the manufacturer's specifications using a standard calibrant like perfluorotributylamine (PFTBA).
-
Sample Preparation: Prepare a dilute solution of Diglycolyl Chloride (~1 mg/mL) in a volatile, anhydrous solvent such as dichloromethane or diethyl ether. The high reactivity of the compound necessitates the exclusion of moisture and protic solvents.
-
Injection: Inject 1 µL of the sample solution into the GC inlet. The GC will separate the analyte from the solvent and any minor impurities.
-
Causality: Using a GC inlet ensures that only the pure, volatilized analyte enters the ion source, preventing contamination and yielding a clean spectrum.
-
-
Ionization: Set the ion source to Electron Ionization (EI) mode with a standard electron energy of 70 eV. This energy level is an industry standard that maximizes fragmentation and allows for library matching.[4]
-
Mass Analysis: Scan a mass range appropriate for the analyte, typically from m/z 35 to 250, to ensure all relevant fragments and the molecular ion are detected.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.
-
Data Processing: Process the acquired spectrum to identify the m/z values of the key fragments and analyze their isotopic patterns to confirm the presence of chlorine.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) method is ideal for liquid samples like Diglycolyl Chloride.
Data Interpretation
The IR spectrum of Diglycolyl Chloride is dominated by absorptions corresponding to the acyl chloride and ether functional groups.
-
C=O Stretch (Acyl Chloride): A very strong and sharp absorption band is expected at a high wavenumber, typically around 1800 cm⁻¹. The electron-withdrawing effect of the chlorine atom shifts this carbonyl stretch to a higher frequency compared to ketones or esters.
-
C-O-C Stretch (Ether): A strong, characteristic absorption band for the asymmetric C-O-C stretch of the ether linkage is expected in the 1150-1085 cm⁻¹ region.
-
C-H Stretch (Methylene): Aliphatic C-H stretching vibrations from the CH₂ groups will appear just below 3000 cm⁻¹.
-
CH₂ Bend (Methylene): A scissoring vibration for the CH₂ groups is expected around 1420 cm⁻¹.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~1800 | Very Strong, Sharp | C=O Stretch | Acyl Chloride |
| ~1120 | Strong | C-O-C Asymmetric Stretch | Ether |
| ~2950-3000 | Medium | C-H Stretch | Methylene (CH₂) |
| ~1420 | Medium | CH₂ Scissoring Bend | Methylene (CH₂) |
This data is consistent with the ATR-IR spectrum available on SpectraBase.[6]
Experimental Protocol: ATR-IR Spectroscopy
-
Instrument Setup: Power on the FTIR spectrometer and allow the source and detector to stabilize.
-
Background Collection: Before analyzing the sample, collect a background spectrum. This involves scanning with a clean, empty ATR crystal. This step is critical as it subtracts the spectral contributions of atmospheric CO₂ and water vapor, ensuring they do not appear in the final sample spectrum.
-
Sample Application: Carefully place one to two drops of Diglycolyl Chloride directly onto the center of the ATR crystal (typically diamond or zinc selenide). Expert Tip: As this compound is moisture-sensitive, perform this step quickly in a low-humidity environment (e.g., under a nitrogen blanket or in a glove box) to prevent hydrolysis into diglycolic acid.
-
Spectrum Acquisition: Acquire the sample spectrum. Co-add at least 16 scans to achieve a high signal-to-noise ratio. A typical spectral range is 4000 to 400 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal immediately using a swab soaked in an anhydrous solvent (e.g., dry acetone or dichloromethane), followed by a dry swab. Proper cleaning is a self-validating step that prevents cross-contamination between samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Due to the high symmetry of Diglycolyl Chloride, its NMR spectra are remarkably simple.
Data Interpretation
The molecule O(CH₂COCl)₂ has a plane of symmetry through the ether oxygen atom, which simplifies the expected spectra.
-
¹H NMR: All four methylene (CH₂) protons are chemically and magnetically equivalent. Therefore, the ¹H NMR spectrum is predicted to show a single, sharp signal (a singlet). Its chemical shift will be in the downfield region due to the deshielding effects of the adjacent ether oxygen and acyl chloride carbonyl group. A predicted chemical shift is around 4.5-4.8 ppm. SpectraBase shows an experimental ¹H NMR spectrum confirming a single peak.[7]
-
¹³C NMR: Two distinct carbon environments are present: the methylene carbons and the carbonyl carbons.
-
The CH₂ carbons are expected to resonate around 65-75 ppm.
-
The C=O carbons of the acyl chloride groups are expected to be significantly downfield, typically in the 168-175 ppm range.
-
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~4.7 | Singlet | O-CH₂ -COCl |
| ¹³C | ~170 | - | O-CH₂-C OCl |
| ¹³C | ~70 | - | O-CH₂ -COCl |
Visualization: General NMR Workflow
This diagram illustrates the logical steps from sample preparation to final spectrum.
Caption: Standard workflow for an NMR spectroscopy experiment.
Experimental Protocol: ¹H and ¹³C NMR
-
Solvent Selection: Choose a deuterated solvent that will dissolve the sample and is chemically inert. Chloroform-d (CDCl₃) is a suitable choice. Causality: The solvent must be deuterated to avoid a large interfering solvent signal in the ¹H NMR spectrum. It must be anhydrous to prevent reaction with the analyte.
-
Sample Preparation: In a clean, dry vial, dissolve approximately 10-20 mg of Diglycolyl Chloride in 0.6-0.7 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shimming: Optimize the homogeneity of the magnetic field by shimming. This is a crucial self-validating step; a well-shimmed magnet results in sharp, symmetrical peaks, ensuring high-resolution data.
-
¹H Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.
-
¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 128 or more) will be required compared to the ¹H experiment due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals for both ¹H and ¹³C experiments to generate the final frequency-domain spectra. Reference the spectra to the TMS signal at 0.00 ppm.
Conclusion
The spectroscopic profile of Diglycolyl Chloride (CAS 21062-20-4) is distinctive and allows for unambiguous identification. Mass spectrometry confirms its molecular weight and provides a fragmentation pattern characteristic of a di-acyl chloride. Infrared spectroscopy clearly identifies the key acyl chloride (C=O at ~1800 cm⁻¹) and ether (C-O-C at ~1120 cm⁻¹) functional groups. Finally, NMR spectroscopy reveals the molecule's high symmetry, with a single proton signal and two carbon signals, confirming the O(CH₂COCl)₂ structure. Together, these techniques provide a robust analytical framework for quality assurance and structural verification for any professional working with this important chemical intermediate.
References
- 1. Acetyl chloride, 2,2'-oxybis- [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. Cas 21062-20-4,2,2'-OXYDIACETYL CHLORIDE | lookchem [lookchem.com]
- 4. orionchem.com [orionchem.com]
- 5. 2,2'-OXYDIACETYL CHLORIDE | 21062-20-4 [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
The Synthesis of N,N'-Dialkyloxamides: A Technical Guide to the Reaction of Oxalyl Dichloride with Primary Amines
For researchers, medicinal chemists, and professionals in drug development, the formation of the oxamide linkage represents a critical transformation in the synthesis of a diverse array of molecular architectures. From their role as structural scaffolds in pharmacologically active agents to their utility as versatile building blocks in materials science, N,N'-dialkyloxamides are of significant synthetic interest. The reaction of oxalyl dichloride with primary amines is a cornerstone method for the preparation of these symmetrical diamides. This in-depth technical guide provides a comprehensive exploration of this reaction, grounded in mechanistic principles and practical, field-proven insights to empower researchers to achieve reliable and high-yielding syntheses.
The Strategic Importance of the Oxamide Bond
The oxamide functional group is more than a simple linker. Its inherent properties, such as conformational rigidity, hydrogen bonding capabilities, and metabolic stability, make it a privileged motif in medicinal chemistry. The ability to fine-tune the steric and electronic properties of the N-substituents allows for the modulation of a molecule's physicochemical and pharmacological profile. Consequently, a robust and predictable method for the synthesis of N,N'-dialkyloxamides is an invaluable tool in the synthetic chemist's arsenal.
Unveiling the Reaction Mechanism: A Stepwise Approach
The reaction of oxalyl dichloride with a primary amine proceeds through a sequential nucleophilic acyl substitution mechanism. The high reactivity of the acyl chloride moieties of oxalyl dichloride makes this a vigorous and often high-yielding transformation.
A primary amine, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of oxalyl dichloride. This is followed by the expulsion of a chloride ion to form a mono-substituted intermediate, an N-alkyloxamoyl chloride. This intermediate is then attacked by a second equivalent of the primary amine to yield the final N,N'-dialkyloxamide product. Each step of this process generates a molecule of hydrogen chloride (HCl), which must be neutralized to prevent the protonation of the primary amine, which would render it non-nucleophilic.[1][2]
Figure 1: Reaction mechanism for the formation of N,N'-dialkyloxamides.
A Validated Experimental Protocol
The following protocol is a robust and reproducible method for the synthesis of N,N'-dialkyloxamides. It is presented as a self-validating system with checkpoints to ensure a successful outcome.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Oxalyl Dichloride | ≥98% | Major Chemical Supplier | Handle in a fume hood with appropriate personal protective equipment. |
| Primary Amine | ≥98% | Major Chemical Supplier | Ensure the amine is of high purity. |
| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier | Use a freshly opened bottle or dry over CaH₂. |
| Triethylamine (TEA) | ≥99% | Major Chemical Supplier | Acts as an HCl scavenger. |
| Hydrochloric Acid (HCl) | 1 M aq. | N/A | For workup. |
| Saturated Sodium Bicarbonate | aq. | N/A | For workup. |
| Brine | Saturated aq. | N/A | For workup. |
| Anhydrous Magnesium Sulfate | N/A | Major Chemical Supplier | For drying the organic phase. |
Step-by-Step Methodology
Figure 2: Experimental workflow for the synthesis of N,N'-dialkyloxamides.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl dichloride (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. In a separate flask, prepare a solution of the primary amine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.
-
Reaction: Cool the oxalyl dichloride solution to 0 °C using an ice bath. Slowly add the primary amine solution dropwise to the cooled oxalyl dichloride solution over a period of 15-30 minutes. A white precipitate of triethylammonium chloride will form. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Workup: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude N,N'-dialkyloxamide can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Characterization of N,N'-Dialkyloxamides
Confirmation of the product structure and purity is paramount. The following spectroscopic data are characteristic of N,N'-dialkyloxamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show a characteristic resonance for the N-H proton, typically as a triplet if coupled to an adjacent CH₂ group. The chemical shift of this proton is highly dependent on the solvent and concentration. The protons on the alkyl chain will appear in their expected regions. For example, in the ¹H NMR spectrum of N,N'-diethyloxamide in CDCl₃, the N-H proton appears as a broad singlet around 7.5 ppm, the CH₂ quartet at approximately 3.3 ppm, and the CH₃ triplet at around 1.2 ppm.[3][4]
-
¹³C NMR: The carbonyl carbon of the oxamide will appear as a characteristic resonance in the range of 160-165 ppm. The carbons of the alkyl chains will have chemical shifts consistent with their local electronic environment.[3][4]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic peaks for N,N'-dialkyloxamides include:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3100 | Strong, often broad |
| C=O Stretch (Amide I) | 1680 - 1630 | Strong |
| N-H Bend (Amide II) | 1570 - 1515 | Strong |
Data compiled from various spectroscopic resources.[3][5]
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. The following table addresses common issues and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Moisture contamination leading to hydrolysis of oxalyl dichloride. | Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents. |
| Insufficient amine or base. | Use a slight excess of the primary amine (2.2 eq.) and base (2.5 eq.) to drive the reaction to completion and neutralize all generated HCl. | |
| Formation of Byproducts | Incomplete reaction leading to the mono-substituted intermediate. | Increase the reaction time or gently warm the reaction mixture after the initial addition. |
| Reaction with solvent (e.g., DMF). | Avoid using DMF as a solvent with oxalyl dichloride. DCM or THF are preferable alternatives. |
Conclusion: A Versatile and Reliable Synthetic Tool
The reaction of oxalyl dichloride with primary amines is a powerful and versatile method for the synthesis of N,N'-dialkyloxamides. By understanding the underlying mechanism, adhering to a well-defined experimental protocol, and being equipped to troubleshoot potential issues, researchers can confidently and efficiently prepare these valuable compounds. The insights and procedures detailed in this guide are intended to empower scientists in their pursuit of novel molecular entities for a wide range of applications, from drug discovery to materials science.
References
Basic hydrolysis of Oxydiacetyl dichloride
An In-depth Technical Guide to the Basic Hydrolysis of Oxydiacetyl Dichloride
Abstract
This technical guide provides a comprehensive overview of the basic hydrolysis of this compound (also known as diglycolyl chloride), a vigorous reaction that yields oxydiacetic acid (diglycolic acid). This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the underlying chemical principles, a detailed experimental protocol, and critical safety considerations. The guide emphasizes the causality behind experimental choices, grounded in the principles of nucleophilic acyl substitution, to ensure both procedural success and operator safety.
Introduction: The Chemistry and Significance of this compound
This compound (CAS No: 21062-20-4) is a highly reactive dicarboxylic acid chloride.[1] Its structure, featuring an ether linkage between two acyl chloride functionalities, makes it a valuable bifunctional monomer in polymer synthesis, particularly for creating poly(ether ester)s and polyamides.[2][3] The hydrolysis of this compound is a fundamental reaction, not only for the synthesis of its corresponding dicarboxylic acid, oxydiacetic acid, but also as a crucial consideration for its handling and storage, given its high reactivity with water and atmospheric moisture.[4][5]
Understanding the mechanism and kinetics of its basic hydrolysis is paramount for controlling reaction outcomes, preventing unwanted side reactions, and ensuring laboratory safety. This guide will dissect this reaction through the lens of a nucleophilic acyl substitution mechanism.
Core Scientific Principles
Structure and Inherent Reactivity
Acyl chlorides are among the most reactive derivatives of carboxylic acids.[5][6] The reactivity of this compound stems from the electronic properties of its two acyl chloride groups. The carbonyl carbon in each group is bonded to two highly electronegative atoms: oxygen and chlorine. These atoms exert strong inductive effects, withdrawing electron density from the carbonyl carbon and rendering it highly electrophilic (δ+) and thus extremely susceptible to nucleophilic attack.[7][8] This pronounced electrophilicity is the primary driver for its vigorous reaction with nucleophiles, including water and, more potently, hydroxide ions.[9]
The Nucleophile: Hydroxide Ion
In a basic or alkaline medium, the primary nucleophile is the hydroxide ion (OH⁻). Compared to a neutral water molecule, the hydroxide ion is a significantly stronger nucleophile due to its full negative charge, which increases its ability to attack the electron-deficient carbonyl carbon.[5][10] This enhanced nucleophilicity results in a much faster reaction rate compared to neutral hydrolysis.
The Reaction Mechanism: Nucleophilic Acyl Substitution
The basic hydrolysis of this compound proceeds via a well-established nucleophilic acyl substitution pathway, which can be broken down into three key steps for each acyl chloride group.[6]
-
Nucleophilic Addition: The reaction initiates with the attack of a hydroxide ion on one of the electrophilic carbonyl carbons. The pi bond of the carbonyl group breaks, and the electrons move onto the oxygen atom, forming a transient, unstable tetrahedral intermediate.[6][10]
-
Elimination of the Leaving Group: The tetrahedral intermediate rapidly collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled. Chloride is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making this elimination step favorable.[6]
-
Irreversible Deprotonation: The product of the first two steps is a carboxylic acid functional group. However, in the presence of excess base, the acidic proton of the carboxylic acid (pKa ≈ 2.8) is immediately abstracted by a hydroxide ion.[11] This acid-base reaction is thermodynamically very favorable and essentially irreversible, forming the carboxylate salt (disodium oxydiacetate).[10][12] This final deprotonation step is critical as it drives the entire reaction to completion.
The overall reaction scheme and the detailed mechanism are illustrated below.
Caption: Overall scheme for the basic hydrolysis and subsequent acidification.
Caption: The three-step mechanism for the hydrolysis of one acyl chloride group.
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols.
-
Corrosivity: It is classified as corrosive and causes severe skin burns and eye damage.[1] Accidental contact requires immediate and thorough rinsing with water for at least 15 minutes and prompt medical attention.[1][4]
-
Reactivity with Water: It reacts violently and exothermically with water, including atmospheric moisture, to release steamy, corrosive hydrogen chloride (HCl) gas.[4][13]
-
Personal Protective Equipment (PPE): All manipulations must be performed in a certified chemical fume hood. Mandatory PPE includes chemical-resistant gloves (e.g., nitrile), a lab coat, and full-coverage chemical splash goggles along with a face shield.[1] An appropriate respirator may be necessary for handling larger quantities.
-
Storage: The compound must be stored in a tightly sealed, corrosive-resistant container in a cool, dry, and well-ventilated area, away from water and moisture.
Experimental Protocol: Synthesis of Oxydiacetic Acid
This protocol details the controlled basic hydrolysis of this compound to produce oxydiacetic acid.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Properties |
| This compound | C₄H₄Cl₂O₃ | 170.98 | Liquid, d=1.439 g/mL, Corrosive[2] |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Solid, Corrosive |
| Hydrochloric Acid (HCl), conc. | HCl | 36.46 | ~37% in water, d=1.18 g/mL, Corrosive |
| Deionized Water | H₂O | 18.02 | - |
| Product: Oxydiacetic Acid | C₄H₆O₅ | 134.09 | Solid, M.P. 140-144 °C[11] |
Step-by-Step Methodology
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 2,2'-OXYDIACETYL CHLORIDE | 21062-20-4 [chemicalbook.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. fishersci.com [fishersci.com]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 8. savemyexams.com [savemyexams.com]
- 9. chemrevise.org [chemrevise.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Diglycolic acid - Wikipedia [en.wikipedia.org]
- 12. savemyexams.com [savemyexams.com]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Thermal Stability of Diglycolyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Diglycolyl chloride, a highly reactive bifunctional acyl chloride, is a critical building block in the synthesis of a variety of polymers, pharmaceuticals, and other specialty chemicals. Its utility is, however, intrinsically linked to its thermal stability. This in-depth technical guide provides a comprehensive overview of the thermal stability of diglycolyl chloride, including its decomposition profile, hazardous byproducts, and critical safety considerations. This document synthesizes theoretical principles with actionable, field-proven experimental protocols for assessing thermal hazards, enabling researchers and process chemists to handle this versatile reagent with the highest degree of safety and efficacy.
Introduction: The Double-Edged Sword of Reactivity
Diglycolyl chloride, with the chemical formula O(CH₂COCl)₂, possesses two acyl chloride functionalities connected by an ether linkage. This structure imparts a high degree of reactivity, making it an excellent acylating agent for a wide range of nucleophiles. However, this same reactivity predisposes the molecule to thermal decomposition, a critical consideration for its storage, handling, and use in chemical synthesis, particularly at elevated temperatures.
Understanding the thermal stability of diglycolyl chloride is not merely an academic exercise; it is a cornerstone of safe laboratory practice and scalable chemical production. Uncontrolled thermal decomposition can lead to a rapid increase in temperature and pressure within a reaction vessel, posing a significant risk of a runaway reaction. This guide aims to provide the necessary framework for a thorough understanding and assessment of these risks.
Physicochemical Properties and Known Hazards
A foundational understanding of the basic properties of diglycolyl chloride is essential before delving into its thermal stability.
| Property | Value | Source |
| CAS Number | 21062-20-4 | |
| Molecular Formula | C₄H₄Cl₂O₃ | |
| Molecular Weight | 170.98 g/mol | |
| Boiling Point | 84-87 °C at 2 mmHg | |
| Density | 1.439 g/mL at 25 °C | |
| Flash Point | 113 °C (closed cup) | |
| Appearance | Colorless, fuming liquid |
The primary hazards associated with diglycolyl chloride are its corrosivity and its violent reaction with water and other nucleophiles. It is classified as a substance that causes severe skin burns and eye damage.
Thermal Decomposition of Diglycolyl Chloride: A Mechanistic Overview
The primary decomposition pathway is likely initiated by the cleavage of the C-Cl bond, which is the weakest bond in the acyl chloride moiety. The presence of the ether oxygen atom may influence the decomposition pathway, but the fundamental reactivity of the acyl chloride group is expected to dominate.
Postulated Thermal Decomposition Pathway:
Caption: Postulated thermal decomposition pathway for diglycolyl chloride.
Upon heating, the molecule can undergo a series of reactions leading to the formation of several hazardous gaseous products. Safety Data Sheets consistently list the following as hazardous decomposition products:
-
Carbon Monoxide (CO): A flammable and highly toxic gas.
-
Carbon Dioxide (CO₂): An asphyxiant at high concentrations.
-
Hydrogen Chloride (HCl): A corrosive and toxic gas that can form acidic fumes.[1]
The potential for the formation of phosgene (COCl₂), a highly toxic gas, should also be considered, although it is not explicitly listed in the available SDS.
Experimental Assessment of Thermal Stability
A multi-faceted experimental approach is necessary to fully characterize the thermal stability of a reactive chemical like diglycolyl chloride. The following section details the key analytical techniques and provides exemplary protocols.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the onset temperature of exothermic or endothermic processes. It is an essential screening tool for identifying potential thermal hazards. The ASTM E537 standard provides a robust framework for this analysis.[1]
Experimental Protocol: DSC Analysis of Diglycolyl Chloride
-
Objective: To determine the onset temperature of thermal decomposition of diglycolyl chloride.
-
Apparatus: A differential scanning calorimeter capable of operating under a controlled atmosphere. High-pressure crucibles are recommended due to the volatility of the sample and the potential for gas evolution.
-
Sample Preparation:
-
Due to the hygroscopic nature of diglycolyl chloride, all sample handling must be performed in a dry, inert atmosphere (e.g., a glove box with a nitrogen or argon atmosphere).
-
Accurately weigh 1-5 mg of diglycolyl chloride into a high-pressure crucible.
-
Hermetically seal the crucible to prevent volatilization and reaction with atmospheric moisture.
-
-
DSC Program:
-
Equilibration: Equilibrate the sample at 25 °C.
-
Heating Ramp: Heat the sample from 25 °C to 350 °C at a rate of 10 °C/min.
-
Atmosphere: Use a nitrogen purge gas at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
Plot the heat flow (W/g) as a function of temperature (°C).
-
Determine the onset temperature of any significant exothermic event. The onset temperature is typically determined by the intersection of the baseline with the tangent of the leading edge of the exothermic peak.
-
Integrate the exothermic peak to determine the enthalpy of decomposition (ΔHd) in J/g.
-
Data Interpretation Workflow:
Caption: Workflow for DSC data acquisition and analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the temperature at which decomposition begins, as evidenced by mass loss.
Experimental Protocol: TGA Analysis of Diglycolyl Chloride
-
Objective: To determine the temperature range of mass loss due to decomposition.
-
Apparatus: A thermogravimetric analyzer.
-
Sample Preparation: As with DSC, handle the sample in a dry, inert atmosphere. Accurately weigh 5-10 mg of diglycolyl chloride into a ceramic or platinum TGA pan.
-
TGA Program:
-
Equilibration: Equilibrate the sample at 25 °C.
-
Heating Ramp: Heat the sample from 25 °C to 350 °C at a rate of 10 °C/min.
-
Atmosphere: Use a nitrogen purge gas at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
Plot the percentage of initial mass as a function of temperature.
-
Determine the onset temperature of mass loss.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of mass loss.
-
Accelerating Rate Calorimetry (ARC)
ARC is considered the gold standard for assessing thermal runaway potential. It simulates a "worst-case" adiabatic scenario where the heat generated by the decomposition is not dissipated to the surroundings. This technique provides critical data on the time to maximum rate of decomposition and the corresponding pressure generation. The ASTM E1981 standard provides guidance for this type of analysis.[2]
Experimental Protocol: ARC Analysis of Diglycolyl Chloride
-
Objective: To determine the adiabatic time to maximum rate (TMRad) and the pressure profile of the thermal decomposition of diglycolyl chloride.
-
Apparatus: An accelerating rate calorimeter.
-
Sample Preparation:
-
In an inert atmosphere, load a known mass of diglycolyl chloride into a suitable sample bomb (e.g., titanium or Hastelloy-C to resist corrosion).
-
Seal the bomb and attach it to the calorimeter.
-
-
ARC Program (Heat-Wait-Search Mode):
-
Heating Step: The sample is heated in small temperature increments (e.g., 5 °C).
-
Wait Step: The system waits for thermal equilibrium to be established.
-
Search Step: The instrument monitors the sample for any self-heating. If the rate of temperature rise exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.
-
Adiabatic Mode: The heaters in the calorimeter track the sample temperature, ensuring no heat is lost to the surroundings. The temperature and pressure are recorded as the decomposition reaction accelerates.
-
-
Data Analysis:
-
Plot temperature and pressure as a function of time.
-
Determine the onset temperature of the self-accelerating reaction.
-
From the data, calculate the time to maximum rate (TMR) at various temperatures. This is a critical parameter for process safety design.
-
ARC Data Interpretation Logic:
Caption: Logical flow of an ARC experiment.
Summary of Thermal Stability Data (Hypothetical)
The following table presents a hypothetical but plausible set of thermal stability data for diglycolyl chloride, based on the expected behavior of a reactive acyl chloride. This data is for illustrative purposes only and should be confirmed by experimental analysis.
| Parameter | Hypothetical Value | Method | Significance |
| DSC Onset Temperature | 140 - 160 °C | DSC | Indicates the temperature at which significant exothermic decomposition begins under dynamic heating conditions. |
| Enthalpy of Decomposition (ΔHd) | -200 to -400 J/g | DSC | A measure of the energy released during decomposition. Higher values indicate a greater potential for a rapid temperature rise. |
| TGA Onset of Mass Loss | 130 - 150 °C | TGA | The temperature at which the sample begins to lose mass due to the evolution of gaseous decomposition products. |
| ARC Onset of Self-Heating | 120 - 140 °C | ARC | The temperature at which the substance begins to self-heat under adiabatic conditions. This is a critical parameter for defining safe operating temperatures. |
| Time to Maximum Rate (TMR) at 120 °C | > 24 hours | ARC | Provides an estimate of the time available to take corrective action in the event of a temperature excursion to 120 °C. |
Safe Handling and Storage Recommendations
Based on the known reactivity and potential thermal instability of diglycolyl chloride, the following handling and storage procedures are imperative:
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong oxidizing agents.[1] The recommended storage temperature is typically between 10 °C and 25 °C.[3] The container should be tightly sealed and stored under an inert atmosphere, such as nitrogen, to prevent hydrolysis from atmospheric moisture.[3]
-
Handling: All manipulations of diglycolyl chloride should be carried out in a chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[1] An emergency shower and eyewash station should be readily accessible.
-
Process Safety: When used in reactions at elevated temperatures, careful consideration must be given to the rate of addition, agitation, and cooling capacity of the reactor. The reaction temperature should be maintained well below the determined onset temperature of decomposition. Continuous monitoring of the reaction temperature and pressure is essential.
Conclusion
Diglycolyl chloride is a valuable reagent whose utility is directly linked to a thorough understanding of its reactivity and thermal stability. This guide has provided a comprehensive framework for assessing the thermal hazards associated with this compound. By employing the experimental techniques outlined herein, researchers and drug development professionals can generate the critical data needed to ensure safe handling, storage, and use of diglycolyl chloride in their synthetic endeavors. A proactive and data-driven approach to thermal hazard assessment is not only a matter of regulatory compliance but a fundamental pillar of a robust safety culture in the chemical and pharmaceutical industries.
References
An In-depth Technical Guide to the Solubility of Oxydiacetyl Dichloride in Organic Solvents
Abstract
Oxydiacetyl dichloride, also known as diglycolyl chloride, is a highly reactive bifunctional acid chloride pivotal in the synthesis of a diverse array of molecules, including pharmaceuticals, polymers, and chiral compounds.[1][2] Its efficacy as a synthetic precursor is profoundly influenced by its behavior in solution. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. Moving beyond simple dissolution, this document emphasizes the critical interplay between solubility and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. We present a qualitative solubility profile, a detailed protocol for the empirical determination of solubility for this reactive species, and a discussion on the causality behind solvent selection for synthetic applications.
Introduction: Understanding this compound
This compound (CAS No: 21062-20-4) is an acid halide with the molecular formula C₄H₄Cl₂O₃.[1][3] Its structure, featuring two acyl chloride moieties linked by an ether oxygen, makes it an exceptionally versatile building block. This bifunctionality allows it to act as a linker in polymerization reactions to form poly(ether ester)s and in the synthesis of complex molecules like crown ethers and morpholine dione analogs.[1][2][4]
The acyl chloride functional groups are highly electrophilic, rendering the molecule susceptible to nucleophilic attack. This inherent reactivity is the defining characteristic that governs its solubility. Unlike stable, non-reactive solutes, the interaction of this compound with many common solvents, particularly protic ones, is not a simple dissolution but a chemical transformation.[5][6] Understanding this dual nature is paramount for its safe handling and successful application in synthesis.
The Duality of Solubility and Reactivity
For a highly reactive compound like this compound, the term "solubility" must be qualified. True solubility refers to the physical process of a solute dissolving in a solvent to form a homogeneous solution, a process that is, in principle, reversible. However, with this compound, the interaction with certain solvents leads to an irreversible chemical reaction, a process known as solvolysis.
Interaction with Protic Solvents: A Case of Reactivity
Protic solvents contain a hydrogen atom bonded to an electronegative atom, such as oxygen or nitrogen (e.g., water, alcohols, amines). These solvents can act as nucleophiles. Acyl chlorides readily react with water in a vigorous, often violent, hydrolysis reaction to form the corresponding carboxylic acid (in this case, oxydiacetic acid) and hydrochloric acid.[5][6] Similarly, they react with alcohols to yield esters.
Therefore, this compound cannot be considered "soluble" in protic solvents in the traditional sense; it is consumed by them. This reactivity precludes their use as solvents for storage or for reactions where the integrity of the acyl chloride is required.
Solubility in Aprotic Solvents: The Key to Synthetic Utility
Aprotic solvents lack an acidic proton and are generally non-reactive towards acyl chlorides. It is within this class of solvents that true solubility can be achieved, making them the medium of choice for reactions involving this compound. The solubility in these solvents is governed by the principle of "like dissolves like," where polarity plays a key role. Given its polar nature (due to the carbonyl and ether groups), this compound is expected to be soluble in a range of polar aprotic solvents.
The following diagram illustrates the logical flow for solvent selection:
Caption: Solvent selection workflow for this compound.
Qualitative Solubility Profile
While precise quantitative data is scarce in published literature, a qualitative solubility profile can be constructed based on the general behavior of acyl chlorides and documented synthetic procedures using this compound.[1][2][7]
| Solvent Class | Specific Solvent | Behavior | Rationale / Notes |
| Protic Solvents | Water | Reacts Violently | Hydrolyzes to form oxydiacetic acid and HCl.[5][6] |
| Alcohols (Methanol, Ethanol) | Reacts Readily | Undergoes alcoholysis to form the corresponding diester and HCl.[6] | |
| Amines (Primary, Secondary) | Reacts Readily | Forms amides. Often used as a reactant, not a solvent.[6] | |
| Aprotic Solvents | Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | |
| Ketones | Acetone | Soluble | |
| Esters | Ethyl Acetate | Soluble | |
| Hydrocarbons | Toluene, Hexanes | Likely Soluble to Sparingly Soluble | |
| Others | Acetonitrile (MeCN) | Soluble |
Experimental Protocol for Solubility Determination
Determining the quantitative solubility of a reactive compound like this compound requires a meticulous approach to differentiate dissolution from reaction and to ensure safety.
Objective: To determine the approximate solubility of this compound in a given anhydrous aprotic organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (>97% purity)[8]
-
Anhydrous aprotic solvent (e.g., Dichloromethane)
-
Dry glassware (oven or flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Thermostatically controlled bath
-
Gas-tight syringes and needles
-
0.22 µm syringe filter (PTFE or other compatible material)
-
Pre-weighed vials
Safety Precautions:
-
This compound is corrosive and causes severe skin burns and eye damage.[3][8] It reacts with moisture to produce HCl gas.
-
All manipulations must be conducted in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.
-
Ensure all glassware and solvents are scrupulously dry to prevent hydrolysis.[6][9]
Methodology
The following workflow outlines the steps for a reliable solubility assessment.
Caption: Experimental workflow for quantitative solubility determination.
Step-by-Step Procedure:
-
Preparation: Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under a positive pressure of nitrogen or argon.
-
Solvent Addition: Add a precise volume (e.g., 10.0 mL) of the chosen anhydrous aprotic solvent to the flask via a dry syringe.
-
Equilibration: Place the flask in a thermostatic bath set to the desired temperature and allow the solvent to equilibrate for at least 30 minutes.
-
Incremental Solute Addition: Add a small, accurately weighed amount of this compound to the stirring solvent. Allow sufficient time for dissolution.
-
Saturation Point Determination: Continue adding small increments of the solute until a portion no longer dissolves, indicating that the solution is saturated. A persistent second phase (liquid or solid) should be observable.
-
Equilibrium Confirmation: Once saturation is reached, allow the slurry to stir for an additional 2-4 hours to ensure that the system has reached equilibrium. This helps to avoid underestimating the solubility.
-
Sampling: Stop the stirring and allow the excess solid to settle. Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a gas-tight syringe fitted with a PTFE filter.
-
Quantification: Transfer the filtered aliquot to a pre-weighed, dry vial. Weigh the vial with the solution to determine the mass of the solution. Carefully remove the solvent under reduced pressure (or by nitrogen stream in a fume hood). Once the residue is dry, weigh the vial again to determine the mass of the dissolved this compound.
-
Calculation: Calculate the solubility using the mass of the dissolved solute and the volume of the aliquot taken.
Self-Validation: To ensure the observed phenomenon is true solubility and not a slow reaction with the aprotic solvent, a stability check is recommended.[7] This can be achieved by analyzing a sample of the saturated solution by ¹H NMR or GC-MS immediately after preparation and after several hours. The absence of new peaks corresponding to byproducts confirms the stability of this compound in the solvent.
Conclusion: Practical Implications for the Scientist
A thorough understanding of the solubility and reactivity of this compound is not merely academic; it is a prerequisite for its effective and safe use in research and development. The key takeaway is that this compound does not simply dissolve in protic media but reacts with them. Therefore, all synthetic work must be conducted in dry, aprotic solvents in which it exhibits true solubility. Chlorinated solvents like dichloromethane and ethers like THF are reliable choices for creating homogeneous reaction mixtures. The experimental protocol provided herein offers a robust framework for scientists to quantitatively determine solubility in specific solvents of interest, enabling precise control over reaction stoichiometry and optimization of synthetic outcomes. This foundational knowledge is critical for leveraging the full potential of this compound as a versatile reagent in the creation of novel materials and therapeutics.
References
- 1. Cas 21062-20-4,2,2'-OXYDIACETYL CHLORIDE | lookchem [lookchem.com]
- 2. Diglycolyl chloride 95 21062-20-4 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. 2,2'-OXYDIACETYL CHLORIDE | 21062-20-4 [chemicalbook.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. 2,2'-Oxydiacetyl Chloride | 21062-20-4 | TCI AMERICA [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Bonding of Oxydiacetyl Dichloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxydiacetyl dichloride, also known as diglycolyl chloride, is a highly reactive difunctional acyl chloride that serves as a critical building block in synthetic chemistry. Its utility in the preparation of a diverse array of molecules, including polymers, macrocycles, and pharmacologically relevant scaffolds, is intrinsically linked to its unique molecular architecture and electronic properties. This guide provides a comprehensive exploration of the molecular structure, bonding, and reactivity of this compound. We will delve into its conformational flexibility, the nature of its covalent bonds through the lens of valence bond and molecular orbital theories, and its characteristic spectroscopic signatures. Furthermore, this document will detail established synthetic protocols and discuss its reactivity profile, offering insights into its application in modern chemical synthesis.
Introduction: The Significance of a Bifunctional Acyl Chloride
This compound, with the chemical formula C₄H₄Cl₂O₃, is a colorless to light yellow liquid characterized by its two reactive acyl chloride moieties linked by a flexible ether bridge.[1][2] This bifunctionality is the cornerstone of its chemical utility, enabling it to act as a versatile crosslinking agent and a monomer in polymerization reactions.[3][4] Its applications span from the synthesis of poly(ether esters) with unique thermal and mechanical properties to the construction of complex chiral molecules and morpholine dione analogs with potential pharmaceutical applications.[3][5] A thorough understanding of its three-dimensional structure and the electronic nature of its bonds is paramount for predicting its behavior in chemical reactions and for the rational design of novel synthetic methodologies.
Molecular Structure and Conformational Landscape
The molecular structure of this compound, O(CH₂COCl)₂, is defined by the interplay of the steric and electronic effects of its constituent atoms. The central ether oxygen introduces a degree of flexibility, allowing the molecule to adopt various conformations in solution.
Predicted Molecular Geometry
Table 1: Predicted Bond Parameters for this compound (Calculated)
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length | ~1.19 Å |
| C-Cl Bond Length | ~1.79 Å |
| C-C Bond Length | ~1.52 Å |
| C-O Bond Length | ~1.42 Å |
| C-O-C Bond Angle | ~112° |
| O-C-C Bond Angle | ~110° |
| C-C=O Bond Angle | ~125° |
| Cl-C=O Bond Angle | ~120° |
Note: These values are estimations based on typical bond lengths and angles for similar functional groups and may vary depending on the computational method used.
Conformational Analysis: The Role of the Ether Linkage
The central C-O-C ether linkage is the pivot point for the molecule's flexibility. Rotation around the C-O bonds allows the two acyl chloride groups to orient themselves in various spatial arrangements. This conformational freedom can be a critical factor in reactions where the spatial presentation of the reactive sites influences the outcome, such as in the formation of macrocycles or in stereoselective synthesis.
References
Purity Analysis of Commercial Diglycolyl Chloride: An In-depth Technical Guide
Introduction
Diglycolyl chloride, also known as 2,2′-Oxydiacetyl chloride, is a bifunctional acid halide of significant importance in the synthesis of a variety of chemical compounds.[1][2] Its utility spans from the creation of poly(ether ester) polymers to the synthesis of complex molecules like chiral diphenyl substituted polyether-diester compounds and morpholine dione analogs.[1][3] Given its role as a reactive intermediate in pharmaceutical and materials science applications, the purity of commercial diglycolyl chloride is a critical parameter that directly influences the yield, purity, and safety profile of the final products.
This guide provides a comprehensive overview of the methodologies and underlying scientific principles for the rigorous purity analysis of commercial diglycolyl chloride. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to assess and ensure the quality of this vital reagent. We will delve into the common impurities, analytical techniques, and the logic behind protocol selection, offering a self-validating system for quality control.
Understanding the Impurity Profile of Diglycolyl Chloride
The manufacturing process of diglycolyl chloride, typically involving the reaction of diglycolic acid with a chlorinating agent, can lead to the presence of several process-related impurities and degradation products. A thorough understanding of these potential contaminants is the first step in developing a robust analytical strategy.
Common Impurities:
-
Diglycolic Acid (DGA): The unreacted starting material is a primary impurity. Its presence can interfere with subsequent reactions by consuming reagents and introducing unwanted byproducts.
-
Diglycolic Anhydride: Formed through intramolecular dehydration of diglycolic acid or intermolecular reaction of diglycolyl chloride with DGA.
-
Thionyl Chloride/Oxalyl Chloride: Residual chlorinating agents can be present and are highly reactive.
-
Hydrolysis Products: Diglycolyl chloride is highly susceptible to hydrolysis, reacting with atmospheric moisture to form diglycolic acid and hydrochloric acid.[4][5] This is a significant degradation pathway.
-
Solvent Residues: Residual solvents from the synthesis and purification steps.
The reactivity of the acyl chloride functional groups makes diglycolyl chloride prone to degradation, necessitating careful handling and storage to minimize the formation of hydrolysis-related impurities.[4][5][6]
A Multi-faceted Approach to Purity Analysis
No single analytical technique can provide a complete purity profile of diglycolyl chloride. A combination of chromatographic and spectroscopic methods is essential for comprehensive characterization.
Diagram: Integrated Analytical Workflow for Diglycolyl Chloride Purity
Caption: A workflow diagram illustrating the integrated analytical approach for the comprehensive purity assessment of diglycolyl chloride.
Chromatographic Techniques: The Power of Separation
Chromatography is indispensable for separating and quantifying the individual components in a sample of commercial diglycolyl chloride.
2.1.1. Gas Chromatography (GC)
Principle: GC is ideal for the analysis of volatile and thermally stable compounds. However, the high reactivity of acyl chlorides poses a challenge for direct GC analysis.[7] Therefore, a derivatization step is often necessary.
Causality behind Derivatization: Direct injection of diglycolyl chloride onto a GC column can lead to reactions with the stationary phase, column degradation, and poor peak shapes.[8] Derivatization converts the reactive acyl chloride into a more stable and volatile derivative, typically an ester, which can be easily analyzed by GC.[7]
Experimental Protocol: GC-FID Analysis via Methanol Derivatization
-
Derivatization:
-
Accurately weigh approximately 50 mg of the diglycolyl chloride sample into a 10 mL volumetric flask.
-
Add 5 mL of anhydrous methanol to the flask. The reaction is exothermic; allow the mixture to cool to room temperature.
-
Once cooled, dilute to the mark with methanol. This solution contains the dimethyl diglycolate derivative.
-
-
GC Conditions:
-
Column: A mid-polarity column, such as a DB-35 (35% phenyl-methylpolysiloxane), is suitable for separating the ester derivative from potential impurities.[7]
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 280°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold at 220°C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Analysis:
-
Inject a 1 µL aliquot of the derivatized sample.
-
Identify the peak corresponding to dimethyl diglycolate by comparing its retention time to that of a pure standard.
-
Quantify impurities by area percentage, assuming a similar response factor for structurally related impurities. For more accurate quantification, individual impurity standards are required.
-
2.1.2. High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is well-suited for the analysis of non-volatile and thermally labile compounds. Similar to GC, direct analysis of acyl chlorides by HPLC is challenging due to their reactivity with common mobile phases and column materials.[8][9][10] Derivatization is a common and effective strategy.[9][10][11][12]
Causality behind Derivatization: Derivatization for HPLC aims to create a stable derivative with a strong chromophore, enhancing detection by UV-Vis detectors.[10][11] This is particularly useful for trace-level analysis of acyl chloride impurities in drug substances.[9][10]
Experimental Protocol: HPLC-UV Analysis via 2-Nitrophenylhydrazine Derivatization
This method is highly sensitive for the detection of residual acyl chlorides.[10]
-
Derivatization Reagent Preparation:
-
Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
-
-
Sample Derivatization:
-
Accurately weigh approximately 10 mg of the diglycolyl chloride sample into a 10 mL volumetric flask and dilute to volume with acetonitrile.
-
In a separate vial, mix 1 mL of the sample solution with 1 mL of the 2-nitrophenylhydrazine solution.
-
Allow the reaction to proceed at room temperature for 30 minutes.[10]
-
-
HPLC Conditions:
-
Analysis:
-
The derivatized diglycolyl chloride will have a strong UV absorbance, allowing for sensitive detection.
-
Quantification is achieved by comparing the peak area to a calibration curve prepared from a derivatized diglycolyl chloride standard of known concentration.
-
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic methods provide crucial information about the functional groups and overall structure of the sample, helping to confirm the identity of the main component and identify impurities.
2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Application to Diglycolyl Chloride:
-
A strong absorption band in the region of 1750-1815 cm⁻¹ is characteristic of the C=O stretching vibration of the acyl chloride group.
-
The presence of a broad absorption band around 3000-3500 cm⁻¹ would indicate the presence of hydroxyl (-OH) groups, suggesting hydrolysis to diglycolic acid.
-
The C-O-C ether linkage will show a characteristic stretch in the 1050-1150 cm⁻¹ region.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the atomic structure of a molecule. Both ¹H and ¹³C NMR are valuable for purity assessment.
¹H NMR of Diglycolyl Chloride:
-
The proton spectrum of pure diglycolyl chloride is expected to be simple, showing a singlet for the four equivalent methylene protons (O(CH₂COCl)₂).[13][14]
-
The presence of additional peaks would indicate impurities. For example, the methylene protons of diglycolic acid would appear at a different chemical shift.
¹³C NMR of Diglycolyl Chloride:
-
The carbon spectrum will show distinct signals for the carbonyl carbon and the methylene carbons.[14]
-
The chemical shifts of these carbons are sensitive to the local chemical environment, allowing for the identification of impurities.[15]
Titrimetric Analysis: A Classic Approach to Assay
Principle: Titration provides a direct measure of the total acyl chloride content in the sample.
Experimental Protocol: Hydrolytic Titration
-
Hydrolysis:
-
Accurately weigh approximately 1 g of the diglycolyl chloride sample into a flask containing 50 mL of distilled water.
-
Stir the mixture vigorously until the diglycolyl chloride is fully hydrolyzed to diglycolic acid and hydrochloric acid.
-
-
Titration:
-
Titrate the resulting solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) using a suitable indicator such as phenolphthalein.
-
-
Calculation:
-
The total amount of acid (diglycolic acid and HCl) is determined from the volume of NaOH solution required to reach the endpoint. This can be used to calculate the assay of the original diglycolyl chloride.
-
Data Interpretation and Purity Reporting
The data from the various analytical techniques should be integrated to provide a comprehensive purity report.
| Analytical Technique | Parameter Measured | Typical Specification |
| GC-FID (derivatized) | Individual Impurities | Each impurity ≤ 0.1% |
| HPLC-UV (derivatized) | Trace Impurities | Each impurity ≤ 0.05% |
| Titration | Assay (% w/w) | ≥ 95%[1][16] |
| FTIR | Functional Group Identity | Conforms to reference spectrum |
| NMR | Structural Confirmation | Conforms to reference spectrum |
Conclusion
The purity analysis of commercial diglycolyl chloride is a critical aspect of quality control in the pharmaceutical and chemical industries. A multi-technique approach, combining chromatographic, spectroscopic, and titrimetric methods, is essential for a comprehensive assessment. The rationale behind method selection, particularly the necessity of derivatization for chromatographic analysis, is rooted in the inherent reactivity of the acyl chloride functional groups. By implementing the robust analytical workflows described in this guide, researchers and drug development professionals can ensure the quality and consistency of this important chemical intermediate, leading to more reliable and reproducible outcomes in their synthetic endeavors.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. orionchem.com [orionchem.com]
- 3. alkalisci.com [alkalisci.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Diglycolyl chloride | CymitQuimica [cymitquimica.com]
An In-Depth Technical Guide to the Hazards and Safe Handling of Oxydiacetyl Dichloride
Introduction
Oxydiacetyl dichloride, also known as Diglycolyl chloride (CAS No: 21062-20-4), is a highly reactive acyl halide essential in advanced chemical synthesis.[1][2][3] For researchers and professionals in drug development and materials science, it serves as a critical building block for creating complex molecules, including poly(ether ester) compounds, chiral intermediates for pharmaceuticals, and various specialty chemicals.[2][3][4][5][6][7] However, its utility is directly proportional to its hazardous nature. As an acyl halide, its high reactivity necessitates a comprehensive understanding of its risk profile and the implementation of rigorous safety protocols.
This guide provides an in-depth analysis of the hazards associated with this compound and outlines field-proven safety precautions and emergency procedures. The objective is not merely to list rules but to provide the causal framework behind each recommendation, empowering scientists to work confidently and safely with this versatile reagent.
Section 1: Hazard Identification and Risk Profile
A foundational principle of laboratory safety is a thorough understanding of a chemical's intrinsic properties and associated hazards. This compound's risk profile is dominated by its severe corrosivity and high reactivity, particularly with nucleophiles like water.
Chemical and Physical Properties
Understanding the physical state and reactivity parameters of a chemical is the first step in a robust risk assessment.
| Property | Value | Source |
| Synonyms | Diglycolyl chloride, 2,2′-Oxydiacetyl chloride | [1] |
| CAS Number | 21062-20-4 | [1] |
| Molecular Formula | C₄H₄Cl₂O₃ | [2][3][5] |
| Molecular Weight | 170.98 g/mol | [2][3][5] |
| Appearance | Colorless to yellow clear liquid | [1] |
| Density | ~1.439 - 1.45 g/mL | [1][3] |
| Boiling Point | 57°C @ 0.07 kPa; 84-87°C @ 2 mmHg | [1][3][8] |
| Reactivity | Moisture-sensitive; reacts violently with water | [9] |
Primary Hazard Analysis
The principal dangers of this compound stem from its chemical structure as a di-acyl chloride.
-
Extreme Corrosivity: The compound is classified as causing severe skin burns and eye damage.[1][7] Contact with tissue leads to rapid hydrolysis, generating hydrochloric acid (HCl) and oxydiacetic acid, causing deep, painful chemical burns. Ocular exposure can result in permanent blindness.[9] Furthermore, it is corrosive to many metals, a critical consideration for storage and equipment selection.[1][7]
-
Violent Reactivity with Water: This is arguably the most critical operational hazard. Acyl halides react exothermically and vigorously with water and other protic compounds (alcohols, amines).[9][10][11] This reaction is not a gentle hydrolysis; it is a rapid, often violent decomposition that liberates significant quantities of toxic and corrosive hydrogen chloride gas.[9][10] This reactivity dictates stringent requirements for handling under dry, inert conditions and absolutely prohibits the use of water as a fire-extinguishing agent.[1]
-
Inhalation Toxicity: Vapors and mists of this compound are highly corrosive to the entire respiratory tract.[10][11] Inhalation can cause severe irritation, inflammation, edema, and chemical burns to the mucous membranes, leading to serious respiratory distress. As a lachrymator, its vapors will also cause immediate and intense irritation to the eyes.[9][10][11]
GHS Classification Summary
The Globally Harmonized System (GHS) provides a clear, standardized summary of the key hazards.
| Pictogram | GHS Classification | Hazard Statement |
|
| Skin Corrosion / Irritation, Category 1B | H314: Causes severe skin burns and eye damage[1][3][7] |
| Corrosive to Metals, Category 1 | H290: May be corrosive to metals[1][7] | |
| Signal Word: | Danger |
Section 2: Engineering Controls & Personal Protective Equipment (PPE): The First Lines of Defense
The hierarchy of controls prioritizes eliminating hazards through engineering solutions before relying on personal barriers. The causality is simple: it is always safer to contain a hazard at its source than to shield the individual from a potential exposure.
Engineering Controls
-
Certified Chemical Fume Hood: All handling of this compound must be performed within a properly functioning chemical fume hood.[12][13] This is non-negotiable. The fume hood serves the dual purpose of containing vapors to prevent inhalation exposure and providing a physical barrier in case of splashes.
-
Glove Box / Inert Atmosphere Systems: For reactions requiring stringent exclusion of atmospheric moisture, a glove box or a closed system operating under an inert gas (e.g., nitrogen, argon) is the preferred control.[1][9][13] This prevents the primary reactivity hazard by controlling the chemical's immediate environment.
-
Accessible Emergency Equipment: A safety shower and eyewash station must be located in the immediate vicinity of the work area and be tested regularly.[1][13][14][15] Proximity is critical, as the speed of response to an exposure directly impacts the severity of the injury.
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards of corrosivity and reactivity.
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[1][12][16] These must be worn in conjunction with a full-face shield to protect the entire face from splashes.[1][17]
-
Skin Protection:
-
Gloves: Impervious, chemical-resistant gloves are required.[1][15] Butyl rubber is an excellent choice for its resistance to corrosive materials.[12] Always check the manufacturer's compatibility data. Disposable nitrile gloves may offer minimal splash protection but should be changed immediately upon any contact.[17] Never wear compromised gloves.[16]
-
Protective Clothing: A chemical-resistant apron or a lab coat made of appropriate material should be worn over clothing.[1][15][16] Ensure clothing is fully buttoned to cover as much skin as possible.[17]
-
-
Respiratory Protection: Engineering controls should be the primary method of preventing inhalation. However, in situations where vapors may escape containment or during an emergency response, a NIOSH-approved respirator is necessary.[15][17] A full-face respirator with cartridges appropriate for organic vapors and acid gases provides both respiratory and eye protection. For significant spills or unknown concentrations, a self-contained breathing apparatus (SCBA) is required.[1][18]
Section 3: Standard Operating Procedures (SOPs) for Safe Handling
A self-validating protocol is one where each step logically accounts for the known hazards, ensuring safety is built into the workflow.
Experimental Workflow: From Preparation to Quenching
-
Pre-Operation Safety Check:
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Ensure the work area is de-cluttered and free of incompatible materials, especially water, alcohols, and bases.[9][13]
-
Locate the nearest fire extinguisher (dry chemical or CO₂ type), spill kit (with dry absorbent), safety shower, and eyewash.[1][13]
-
Don all required PPE as specified in Section 2.2.
-
-
Handling and Dispensing:
-
When working with the neat material, handle the container under an inert gas atmosphere if possible to prevent degradation from air moisture.[9][15]
-
Use corrosion-resistant equipment, such as glass or PTFE, for all transfers.[1]
-
Open containers carefully as they may develop pressure from slight decomposition.[1]
-
Perform all transfers slowly and deliberately in a secondary container to contain any potential drips or minor spills.
-
-
Post-Handling Procedures:
-
Tightly seal the main container immediately after use.[15][19]
-
Thoroughly decontaminate any reusable equipment that has come into contact with the chemical.
-
Remove PPE carefully, avoiding contact with any contaminated surfaces.
-
Wash hands and forearms thoroughly with soap and water after the procedure is complete.[1][15]
-
Storage and Segregation
The causality behind proper storage is the prevention of accidental reactions and the preservation of chemical integrity.
-
Conditions: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[9][15][19]
-
Containers: Keep in the original, tightly sealed container, which should be a corrosive-resistant vessel.[7]
-
Segregation: Crucially, store this compound separately from incompatible substances such as bases, alcohols, oxidizing agents, and, most importantly, any aqueous solutions.[9][16][19]
Section 4: Emergency Response Protocols
Preparedness is paramount. A clear, logical response plan can significantly mitigate the consequences of an accident.
Spill Management Workflow
In the event of a spill, a systematic response is essential. The following workflow is designed to ensure personnel safety while effectively managing the hazard.
Caption: Emergency response workflow for an this compound spill.
Detailed Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[9]
-
Assess and Secure: From a safe distance, assess the spill's size. If it is large or you are not trained to handle it, call for emergency response immediately. Restrict access to the area.
-
Protect Yourself: Don the appropriate PPE, including respiratory protection, a face shield, chemical-resistant gloves, and protective clothing.[1][9]
-
Contain and Absorb: DO NOT USE WATER. Cover the spill with a dry, inert absorbent material such as sand, dry earth, or vermiculite.[1][9]
-
Collect Waste: Carefully scoop the absorbed material into a clearly labeled, sealable, and corrosion-resistant container for hazardous waste disposal.[9][15]
-
Decontaminate: Wipe the spill area clean. Ensure all contaminated materials and PPE are properly disposed of as hazardous waste.
Exposure and First Aid
Immediate and decisive action is critical. In all cases of exposure, seek professional medical attention without delay.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if the area of contact is large.[1][20][21]
-
Eye Contact: Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes at an eyewash station.[1] Hold the eyelids open to ensure water reaches all surfaces.[20] Remove contact lenses if it is safe to do so.[1]
-
Inhalation: Move the affected person to fresh air at once.[1] Keep them warm and at rest in a position comfortable for breathing.[1][15] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical help.[15][20]
-
Ingestion: DO NOT INDUCE VOMITING. [1][7] If the person is conscious, rinse their mouth thoroughly with water. Ingestion constitutes a severe medical emergency due to the risk of perforating the esophagus or stomach.[22]
Section 5: Waste Disposal
All materials contaminated with this compound, including the chemical itself, absorbent materials from spills, and empty containers, must be treated as hazardous waste.
-
Procedure: A common disposal method involves carefully dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and a scrubber to neutralize the resulting acid gases.[15]
-
Compliance: Always follow your institution's specific hazardous waste procedures and all local, state, and federal regulations for chemical waste disposal.[15] Never discharge chemical waste into drains.[15]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Cas 21062-20-4,2,2'-OXYDIACETYL CHLORIDE | lookchem [lookchem.com]
- 3. Diglycolyl chloride 95 21062-20-4 [sigmaaldrich.com]
- 4. teachy.ai [teachy.ai]
- 5. scbt.com [scbt.com]
- 6. teachy.ai [teachy.ai]
- 7. 2,2'-Oxydiacetyl Chloride | 21062-20-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 2,2'-OXYDIACETYL CHLORIDE | 21062-20-4 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Acyl halide - Wikipedia [en.wikipedia.org]
- 12. scienceequip.com.au [scienceequip.com.au]
- 13. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 14. chemicals.co.uk [chemicals.co.uk]
- 15. biosynth.com [biosynth.com]
- 16. questron.ca [questron.ca]
- 17. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 18. epa.gov [epa.gov]
- 19. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 20. wcu.edu [wcu.edu]
- 21. safety.vetmed.ucdavis.edu [safety.vetmed.ucdavis.edu]
- 22. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of Novel Polyesters via Polycondensation with Oxydiacetyl Dichloride: A Detailed Guide for Researchers
This comprehensive guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and application of novel polyesters derived from oxydiacetyl dichloride. Herein, we provide an in-depth exploration of the underlying chemical principles, detailed experimental protocols for various polymerization techniques, and a discussion of the potential applications of these unique polymers. Our focus is on providing not just a set of instructions, but a foundational understanding to empower innovation in your laboratory.
Introduction: The Promise of Oxydiacetic Acid-Based Polyesters
Polyesters represent a versatile class of polymers with wide-ranging applications in textiles, packaging, and biomedical devices.[1][2] The synthesis of polyesters is typically achieved through a polycondensation reaction between a dicarboxylic acid and a diol.[3] A highly effective variation of this method involves the use of a diacyl chloride, such as this compound (also known as diglycolyl chloride), which reacts with a diol to form the polyester and hydrochloric acid (HCl) as a byproduct.[3] This "non-equilibrium" polyesterification method offers the advantage of proceeding at lower temperatures compared to traditional melt polymerization.[3]
Oxydiacetic acid, the parent diacid of this compound, is a unique monomer that incorporates an ether linkage into the polymer backbone. This structural feature can impart increased flexibility and hydrophilicity to the resulting polyester, making it an attractive candidate for applications in drug delivery, hydrogels, and biodegradable materials.[4][5] This guide will focus on leveraging the reactivity of this compound for the synthesis of these promising materials.
Safety First: Handling this compound
This compound is a corrosive and moisture-sensitive chemical that requires careful handling in a controlled laboratory environment.[6][7] Adherence to strict safety protocols is paramount to ensure the well-being of all personnel.
Key Safety Precautions:
-
Engineering Controls : Always work in a well-ventilated chemical fume hood.[7] Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear chemical safety goggles and a face shield.[7]
-
Skin Protection : Wear appropriate chemical-resistant gloves and a lab coat.[6]
-
Respiratory Protection : If there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable cartridge for organic vapors and acid gases.[6]
-
-
Handling Procedures :
-
Handle under an inert atmosphere, such as nitrogen, to prevent reaction with moisture.[6]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe vapors or mists.[8]
-
In case of spills, absorb the material with a suitable absorbent (e.g., dry sand, vermiculite) and dispose of it as hazardous waste.[7] Do not use water to clean up spills.[7]
-
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as bases, strong acids, alcohols, and metals.[6] Keep the container tightly closed under an inert atmosphere.[6]
In case of exposure:
-
Eye Contact : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9]
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
-
Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
The Chemistry of Polycondensation with this compound
The synthesis of polyesters from this compound and a diol is a classic example of step-growth polycondensation.[3] The fundamental reaction involves the nucleophilic acyl substitution of the highly reactive acyl chloride by the hydroxyl groups of the diol.
The general reaction scheme is as follows:
n ClOC-CH₂-O-CH₂-COCl + n HO-R-OH → [-OC-CH₂-O-CH₂-COO-R-O-]_n + 2n HCl
Where 'R' represents the organic moiety of the diol. The reaction is typically fast and irreversible, driven by the formation of the stable ester linkage and the evolution of HCl gas.[10] To achieve high molecular weight polymers, it is crucial to maintain a precise 1:1 stoichiometric ratio of the diacyl chloride and the diol.[10]
Experimental Protocols: Synthesizing Your Polyester
We present two robust and widely applicable methods for the synthesis of polyesters using this compound: Solution Polycondensation and Interfacial Polycondensation.
Solution Polycondensation
In solution polymerization, the monomers are dissolved in a non-reactive solvent, which helps to control the reaction temperature and viscosity.[11] This method is particularly useful for producing homogeneous polymers and allows for easier characterization of the polymer in solution.
Diagram of the Solution Polycondensation Workflow:
Caption: Workflow for solution polycondensation of polyesters.
Detailed Protocol for Solution Polycondensation:
-
Reagent Preparation:
-
Dry the chosen diol (e.g., 1,6-hexanediol) under vacuum at an appropriate temperature for several hours to remove any residual water.
-
Use anhydrous solvents. For example, tetrahydrofuran (THF) or dichloromethane (DCM) can be dried over molecular sieves.
-
-
Reaction Setup:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.
-
Ensure the entire apparatus is flame-dried or oven-dried and assembled under a positive pressure of nitrogen.
-
-
Monomer Dissolution:
-
In the reaction flask, dissolve a precise amount of the dried diol in the anhydrous solvent.
-
In the dropping funnel, prepare a solution of an equimolar amount of this compound in the same anhydrous solvent.
-
-
Polymerization:
-
Cool the diol solution in an ice bath.
-
Add the this compound solution dropwise to the stirred diol solution over a period of 30-60 minutes. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (e.g., 4-24 hours) to ensure complete polymerization.
-
-
Polymer Isolation and Purification:
-
Pour the viscous polymer solution into a large excess of a non-solvent (e.g., methanol, hexane) to precipitate the polyester.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with the non-solvent to remove any unreacted monomers and oligomers.
-
Dry the purified polyester in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Table 1: Example Reagent Quantities for Solution Polycondensation
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 1,6-Hexanediol | 118.17 | 1.182 | 0.01 |
| This compound | 170.98 | 1.710 | 0.01 |
| Anhydrous THF | - | 50 mL | - |
| Methanol (for precipitation) | - | 500 mL | - |
Interfacial Polycondensation
Interfacial polymerization is a rapid and efficient method that occurs at the interface of two immiscible liquids.[12] Typically, the diol is dissolved in an aqueous phase (often with a base to neutralize the HCl byproduct), and the diacyl chloride is dissolved in an organic phase.[12] This technique is particularly advantageous for producing high molecular weight polymers quickly.[10]
Diagram of the Interfacial Polycondensation Setup:
Caption: Setup for unstirred interfacial polymerization.
Detailed Protocol for Interfacial Polycondensation:
-
Solution Preparation:
-
Aqueous Phase: Prepare an aqueous solution of the chosen diol (e.g., 1,6-hexanediamine can also be used to form a polyamide) and a base (e.g., sodium hydroxide or sodium carbonate) to act as an acid scavenger.
-
Organic Phase: Prepare a solution of this compound in a water-immiscible organic solvent (e.g., dichloromethane, hexane).
-
-
Polymerization:
-
Place the organic phase in a beaker.
-
Carefully pour the aqueous phase on top of the organic phase to create a distinct interface.
-
A polymer film will form immediately at the interface.
-
-
Polymer Isolation:
-
Using forceps, gently grasp the polymer film at the center of the interface and pull it out continuously as a "rope".
-
The polymer will continue to form at the interface as it is removed.
-
Alternatively, the two phases can be vigorously stirred to produce a powdered or granular polymer.
-
-
Purification:
-
Wash the collected polymer extensively with water to remove the base and any unreacted diol.
-
Subsequently, wash with a non-solvent for the polymer (e.g., methanol) to remove the organic solvent and unreacted diacyl chloride.
-
Dry the purified polyester in a vacuum oven at a moderate temperature.
-
Table 2: Example Reagent Concentrations for Interfacial Polycondensation
| Phase | Reagent | Concentration |
| Aqueous | 1,6-Hexanediol | 0.5 M |
| Sodium Hydroxide | 1.0 M | |
| Organic | This compound | 0.5 M in Dichloromethane |
Characterization of the Synthesized Polyesters
A thorough characterization of the synthesized polyesters is essential to understand their structure, properties, and potential applications.
Table 3: Recommended Characterization Techniques
| Property | Technique | Information Obtained |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of ester functional groups (C=O and C-O stretching).[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed structural analysis, confirmation of monomer incorporation, and determination of end groups.[14] | |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[15] |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature.[13] | |
| Physical Properties | Contact Angle Measurement | Assessment of hydrophilicity/hydrophobicity.[15] |
| Mechanical Testing (e.g., tensile testing) | Determination of mechanical properties such as tensile strength and elongation at break. |
Potential Applications and Future Directions
The unique properties of polyesters derived from oxydiacetic acid open up a wide range of potential applications:
-
Biomedical Materials : The inherent biodegradability of the ester linkages, coupled with the potential for increased hydrophilicity from the ether groups, makes these polymers promising candidates for drug delivery systems, tissue engineering scaffolds, and absorbable sutures.[16]
-
Specialty Coatings and Adhesives : The ability to tune the polymer's properties by selecting different diols allows for the development of coatings and adhesives with specific performance characteristics.
-
Environmentally Benign Polymers : As concerns over plastic waste grow, the development of biodegradable polyesters from potentially bio-based monomers is of significant interest.[17]
Future research could focus on copolymerization with other dicarboxylic acids or diols to further tailor the polymer properties, as well as exploring the functionalization of the polymer backbone for targeted applications.
Conclusion
The synthesis of polyesters using this compound offers a versatile and efficient route to novel materials with tunable properties. By understanding the underlying chemistry and adhering to rigorous safety and experimental protocols, researchers can successfully synthesize and characterize these promising polymers. This guide provides a solid foundation for the exploration of oxydiacetic acid-based polyesters and their potential to address challenges in drug development, materials science, and beyond.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Polyesters [essentialchemicalindustry.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. biosynth.com [biosynth.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Solution polymerization - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies [pubs.sciepub.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Synthesis of Chiral Compounds with Oxydiacetyl Dichloride: An Application Note for Researchers
Introduction: The Strategic Role of Oxydiacetyl Dichloride in Asymmetric Synthesis
The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize one enantiomer over the other is of paramount importance. This compound, also known as diglycolyl chloride, has emerged as a versatile and highly reactive bifunctional building block for the synthesis of a variety of chiral molecules. Its C2 symmetry and the ether linkage in its backbone offer unique conformational properties to the resulting products.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in chiral synthesis. We will delve into the underlying principles, provide detailed, field-proven protocols for the synthesis of chiral diamides and diesters, and offer insights into the critical experimental parameters that govern the success of these reactions. The protocols described herein are designed to be self-validating, with clear explanations for each step, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Core Principles: The Reactivity of this compound
This compound, O(CH₂COCl)₂, is a highly reactive acyl chloride.[1] Its utility in chiral synthesis stems from its ability to readily react with chiral nucleophiles, such as alcohols and amines, to form stable ester and amide linkages, respectively. The general reaction scheme involves the nucleophilic acyl substitution at both carbonyl centers of the this compound molecule.
When reacted with a chiral diol or diamine, this compound can be employed in macrocyclization reactions to generate chiral crown ethers and their aza-analogs. These macrocycles are of significant interest for their potential applications in chiral recognition, enantioselective catalysis, and as ionophores.
Application Protocol 1: Synthesis of Chiral Bis(amido) Ethers
This protocol details the synthesis of a chiral bis(amido) ether from a chiral amino alcohol and this compound. This procedure is adapted from the work of Bradshaw et al. in the synthesis of chiral diazapyridino-18-crown-6 ligands.[1]
Reaction Scheme:
References
Application Notes and Protocols: The Strategic Use of Oxydiacetyl Dichloride in Pharmaceutical Synthesis
An Application Guide for Drug Development Professionals
Introduction: Unveiling Oxydiacetyl Dichloride
In the intricate landscape of pharmaceutical synthesis, the choice of building blocks is paramount to the successful construction of complex active pharmaceutical ingredients (APIs). This compound, also known as Diglycolyl chloride, emerges as a highly valuable and versatile bifunctional reagent.[1][2][3] Structurally, it is an acid halide characterized by two acyl chloride groups separated by a flexible ether linkage (O(CH₂COCl)₂).[1] This unique arrangement makes it an exceptional linker and a potent acylating agent for introducing a C₄H₄O₃ moiety into a target molecule.
Its high reactivity, stemming from the two electrophilic carbonyl carbons, allows for efficient formation of ester and amide bonds, which are fundamental linkages in a vast array of drug molecules.[2][4] Unlike more rigid linkers, the central oxygen atom imparts flexibility and potential for hydrogen bond acceptance, properties that can be strategically exploited in drug design to influence conformation and binding affinity. This guide provides an in-depth exploration of its applications, reaction mechanisms, and detailed protocols for its use in a research and development setting.
| Physicochemical Properties of this compound | |
| Synonyms | 2,2′-Oxydiacetyl chloride, Diglycolyl chloride[1][3] |
| CAS Number | 21062-20-4[1] |
| Molecular Formula | C₄H₄Cl₂O₃[3] |
| Molecular Weight | 170.98 g/mol [3] |
| Appearance | Fuming, clear liquid with a pungent odor[2] |
| Boiling Point | 84-87 °C at 2 mmHg[1] |
| Density | 1.439 g/mL at 25 °C[1] |
| Reactivity Class | Acid Halide[1][4] |
Part 1: Core Applications in the Synthesis of Pharmaceutical Scaffolds
The primary utility of this compound in pharmaceutical synthesis lies in its ability to connect two molecular fragments through stable amide or ester linkages. This makes it an ideal reagent for creating linkers, macrocycles, and complex heterocyclic systems.
Synthesis of Diamide-Linked Structures
The reaction between this compound and primary or secondary amines is a robust method for forming diamides. This reaction proceeds via a nucleophilic addition-elimination mechanism.[5] The high reactivity of the acyl chloride typically allows the reaction to proceed rapidly at low temperatures, often in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct.[6]
Causality in Experimental Design: The choice of a scavenger base is critical. In its absence, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Using at least two equivalents of the amine starting material can also achieve this, where one equivalent acts as the nucleophile and the other as the HCl scavenger, though this is only feasible if the amine is inexpensive.
These diamide structures are pivotal in constructing:
-
Macrocyclic Chelators: Used in the synthesis of compounds like diazadibenzo-18-crown-6 diamide, which can be precursors to sophisticated chelating agents for ions.[1]
-
Flexible Linkers in PROTACs and ADCs: The flexible ether-amide backbone can be incorporated as a linker connecting the warhead and the targeting moiety in advanced drug modalities.
-
Building Blocks for Novel Polymers: Creating polyamide chains with potential use as biocompatible materials for drug delivery.[7]
Caption: Workflow for Diamide Synthesis.
Synthesis of Diester-Containing Molecules
Analogous to amide formation, this compound reacts vigorously with alcohols or phenols to yield diesters.[8] This reaction is fundamental to synthesizing key pharmaceutical intermediates.[4][9]
Key Pharmaceutical Applications:
-
Chiral Diester Compounds: It serves as a crucial intermediate in synthesizing chiral diphenyl substituted polyether-diester compounds.[4] Enantiomerically pure building blocks are essential in modern drug development to ensure target specificity and reduce off-target effects.
-
Poly(ether ester) Polymers: These polymers can be designed to be biodegradable and are explored for applications in controlled-release drug delivery systems.[1][3]
-
Salicylic Acid Derivatives: The reagent is used to synthesize diacids based on salicylic acid, a foundational scaffold for numerous anti-inflammatory drugs.[4]
The mechanism is a nucleophilic addition-elimination, where the alcohol's oxygen atom attacks the electrophilic carbonyl carbon.[10]
Caption: Nucleophilic Addition-Elimination for Ester Synthesis.
Construction of Heterocyclic Systems
The 1,5-relationship of the two carbonyl groups in this compound makes it an excellent precursor for forming six-membered heterocyclic rings. A notable application is the synthesis of morpholine dione analogs (IMDNQ), which are investigated for their potential as new pharmaceutical and agrochemical agents.[4][9] This intramolecular cyclization or condensation with a bifunctional amine-alcohol creates a stable heterocyclic core that can be further functionalized.
Part 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and analytical checkpoints. Extreme caution must be exercised when handling this compound due to its corrosive nature. [11] All operations must be performed in a certified fume hood.
Protocol 1: General Synthesis of a Symmetrical N,N'-Dibenzyl Diamide
This protocol details the synthesis of a simple, symmetrical diamide, a common structure for linkers or foundational scaffolds.
Materials & Reagents:
-
This compound (1.0 eq)
-
Benzylamine (2.2 eq)
-
Triethylamine (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (Saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Standard laboratory glassware, magnetic stirrer, and dropping funnel.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve benzylamine (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and prevent side product formation.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a small volume of anhydrous DCM and add it to a dropping funnel. Add the solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of benzylamine.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Purification & Analysis:
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.
-
Validation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected ¹H NMR will show characteristic peaks for the benzyl protons and the methylene protons adjacent to the amide and ether functionalities. The IR spectrum should show a strong amide C=O stretch around 1640 cm⁻¹.
-
| Parameter | Typical Conditions | Rationale |
| Temperature | 0 °C to Room Temp. | Controls high reactivity of acyl chloride.[6] |
| Solvent | Anhydrous DCM | Aprotic, inert solvent that dissolves reactants. |
| Base | Triethylamine | Scavenges HCl byproduct without competing as a nucleophile. |
| Stoichiometry | Slight excess of amine | Ensures complete reaction of the limiting reagent (dichloride). |
Part 3: Safety & Handling Protocol
This compound is a hazardous chemical and requires strict safety protocols.
Hazards Overview:
-
Corrosive (Hazard Class 8): Causes severe skin burns and eye damage.[4][11]
-
Lachrymator: Vapors are irritating to the eyes and respiratory system.
-
Water Reactive: Reacts with water/moisture to release corrosive HCl gas.
Personal Protective Equipment (PPE):
-
Respiratory: Use in a fume hood. For spills or emergencies, a full-face respirator with an appropriate acid gas cartridge is necessary.[11]
-
Hand: Wear impervious chemical-resistant gloves (e.g., butyl rubber or nitrile).[11]
-
Eye/Face: Chemical safety goggles and a full-face shield are mandatory.[11]
-
Body: Wear a chemical-resistant lab coat or apron.[11]
Caption: Safe Handling Workflow for this compound.
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11][12]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
Spill: Evacuate the area. Use a spill kit with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials. Neutralize residue with a dilute solution of sodium bicarbonate.[11]
Conclusion
This compound is a powerful and versatile reagent in the pharmaceutical synthesis toolkit. Its ability to efficiently form diamide and diester linkages with a flexible, hydrophilic spacer makes it invaluable for creating complex molecular architectures, from heterocyclic scaffolds to advanced drug linkers. While its high reactivity demands rigorous safety protocols, a thorough understanding of its properties and reaction mechanisms allows the medicinal chemist to strategically leverage this building block in the development of novel therapeutics. The protocols and insights provided herein serve as a foundation for its safe and effective application in the laboratory.
References
- 1. 2,2′-氧化二乙酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. orionchem.com [orionchem.com]
- 3. scbt.com [scbt.com]
- 4. Cas 21062-20-4,2,2'-OXYDIACETYL CHLORIDE | lookchem [lookchem.com]
- 5. savemyexams.com [savemyexams.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. This compound | 21062-20-4 | Benchchem [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 2,2'-OXYDIACETYL CHLORIDE | 21062-20-4 [chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. biosynth.com [biosynth.com]
Application Notes & Protocols: Strategic Synthesis of Salicylic Acid-Based Diacids via Oxydiacetyl Dichloride Acylation
Abstract
This technical guide provides a comprehensive framework for researchers, medicinal chemists, and professionals in drug development on the synthesis of novel salicylic acid-based diacids using oxydiacetyl dichloride. These diacid scaffolds are of significant interest as precursors for polymers, drug delivery systems, and as bivalent therapeutic agents. This document elucidates the underlying reaction mechanism, provides a detailed, field-tested protocol, and emphasizes safety and product validation.
Introduction: The Strategic Value of Salicylic Acid-Based Diacids
Salicylic acid is a cornerstone of pharmacology, renowned for its anti-inflammatory, analgesic, and antipyretic properties. The derivatization of salicylic acid into dimeric structures, specifically diacids, opens a vast landscape for therapeutic innovation. These molecules can serve as monomers for biodegradable polymers like poly(anhydride-esters) or act as linkers in more complex drug conjugates.[1][2] The ether linkage provided by the oxydiacetyl backbone introduces a degree of flexibility and potential for altered pharmacokinetic properties compared to simple aliphatic or aromatic linkers.
This compound (also known as diglycolyl chloride) is a highly reactive acylating agent, enabling the efficient coupling of two salicylic acid molecules.[3] The resulting diacid possesses two free carboxylic acid groups, which can be further functionalized, and two ester linkages susceptible to hydrolysis, a key feature for creating degradable biomaterials.[2] This guide will walk you through the theoretical and practical aspects of this synthesis.
Reaction Mechanism: Electrophilic Acyl Substitution
The core of this synthesis is a classic electrophilic acyl substitution reaction. The phenolic hydroxyl group of salicylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine, which serves two critical roles:
-
Acid Scavenger: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.
-
Catalyst: It can form a highly reactive acylpyridinium intermediate with the acyl chloride, accelerating the rate of acylation.
The reaction proceeds in a stepwise manner, with each of the two acyl chloride moieties of this compound reacting with a salicylic acid molecule.
Mechanistic Pathway Diagram
Caption: Proposed reaction mechanism for the synthesis of salicylic acid-based diacids.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear checkpoints and explanations for each step.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Salicylic Acid | Reagent Grade, ≥99% | Sigma-Aldrich | Ensure it is completely dry. |
| This compound | ≥97% | TCI Chemicals | Highly moisture-sensitive and corrosive.[4] Handle under inert gas. |
| Pyridine | Anhydrous, ≥99.8% | MilliporeSigma | Store over molecular sieves. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Acros Organics | Use a freshly opened bottle or dried solvent. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific | For acidification during workup. |
| Deionized Water | High Purity | In-house | Used for washing and workup. |
| Ethyl Acetate | ACS Grade | VWR | For extraction. |
| Hexanes | ACS Grade | VWR | For recrystallization. |
Safety Precautions
-
This compound is corrosive and causes severe skin burns and eye damage. It is also moisture-sensitive and will react with water to release HCl gas.[4] Always handle it in a fume hood, under an inert atmosphere (e.g., nitrogen or argon), and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[5]
-
Pyridine is flammable and toxic. Avoid inhalation and skin contact.
-
Concentrated HCl is highly corrosive. Handle with extreme care.
-
The reaction should be performed in well-ventilated fume hood.[5]
Step-by-Step Synthesis Procedure
Workflow Overview
Caption: Experimental workflow for diacid synthesis, workup, and purification.
Detailed Steps:
-
Reaction Setup:
-
Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a dropping funnel, and a septum.
-
Maintain a positive pressure of dry nitrogen throughout the reaction.
-
-
Reagent Preparation:
-
In the reaction flask, dissolve salicylic acid (e.g., 5.52 g, 40 mmol) in anhydrous THF (80 mL) and anhydrous pyridine (8.0 mL, 100 mmol).
-
Causality: THF is an excellent solvent for salicylic acid and is relatively inert under these conditions. Pyridine acts as both the base and a catalyst. An excess of base is used to ensure complete neutralization of the HCl byproduct.
-
-
Reaction Execution:
-
Cool the stirring solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.
-
In the dropping funnel, prepare a solution of this compound (e.g., 3.42 g, 20 mmol) in anhydrous THF (20 mL).
-
Add the this compound solution dropwise to the salicylic acid solution over 30-45 minutes. A white precipitate of pyridinium hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours to ensure the reaction goes to completion.
-
-
Workup and Isolation:
-
Pour the reaction mixture into a beaker containing an ice-water slush (approx. 200 mL).
-
Acidify the mixture to a pH of ~2 by slowly adding concentrated HCl. This step protonates the carboxylate groups and precipitates the diacid product.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification
The crude product, a white or off-white solid, must be purified to remove unreacted starting materials and byproducts. Recrystallization is the most effective method.[6]
-
Solvent Selection: A mixed solvent system, such as ethyl acetate/hexanes, is often effective. The goal is to find a system where the diacid is soluble at high temperatures but sparingly soluble at room temperature or below.[6]
-
Procedure:
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution filtered while hot.[6]
-
Slowly add hexanes to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.[7][8]
-
Product Characterization
To confirm the identity and purity of the synthesized diacid, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. Expect to see aromatic protons from the salicylic acid moieties, a singlet for the ether methylene protons, and a carboxylic acid proton signal in the ¹H NMR.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups. Look for characteristic peaks for the ester carbonyl (C=O), carboxylic acid carbonyl (C=O), and the C-O ether stretch.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the diacid.
Conclusion
The synthesis of salicylic acid-based diacids using this compound is a robust and scalable method for producing valuable precursors for advanced materials and therapeutics. By carefully controlling the reaction conditions, especially moisture and temperature, and employing rigorous purification techniques, researchers can obtain high-purity diacids. The protocols and insights provided in this guide are intended to empower scientists to confidently and safely execute this synthesis and explore the vast potential of these unique molecules.
References
- 1. longdom.org [longdom.org]
- 2. Optimized Synthesis of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cas 21062-20-4,2,2'-OXYDIACETYL CHLORIDE | lookchem [lookchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. biosynth.com [biosynth.com]
- 6. bt1.qu.edu.iq [bt1.qu.edu.iq]
- 7. US2891090A - Purification of salicylic acid derivatives - Google Patents [patents.google.com]
- 8. US4827027A - Separation/purification of salicyclic acid - Google Patents [patents.google.com]
Application Notes & Protocols for Reactions Involving Oxydiacetyl Dichloride
For: Researchers, scientists, and drug development professionals.
Abstract
Oxydiacetyl dichloride, also known as diglycolyl chloride, is a highly reactive bifunctional acyl chloride that serves as a versatile building block in synthetic chemistry. Its two acyl chloride moieties, separated by an ether linkage, allow for the construction of a diverse array of molecules, including macrocycles, polymers, and complex organic structures. This document provides a comprehensive guide to the experimental setup for reactions involving this compound, with a focus on safety, mechanistic understanding, and practical application. Detailed protocols for the synthesis of a macrocyclic polyether-ester are provided as a representative example of its utility.
Introduction: The Chemical Versatility of this compound
This compound (C₄H₄Cl₂O₃) is a valuable reagent in organic synthesis, primarily utilized in reactions where the introduction of a flexible diether-dicarbonyl unit is desired. The high reactivity of the acyl chloride functional groups makes it an excellent electrophile for reactions with a wide range of nucleophiles, most notably alcohols and amines, to form ester and amide linkages, respectively.
This reactivity profile has led to its application in several areas of chemical synthesis:
-
Polymer Chemistry: As a bifunctional monomer, it is used in the synthesis of poly(ether ester)s and polyamides. These polymers can exhibit unique properties such as thermal stability and chemical resistance.
-
Macrocycle Synthesis: The spacing and flexibility imparted by the ether linkage make it a suitable precursor for the synthesis of crown ethers and other macrocyclic compounds, which are of interest for their ion-binding capabilities and as building blocks in supramolecular chemistry.
-
Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate in the creation of complex molecules, including chiral compounds and morpholine dione analogs, which are scaffolds for the development of new therapeutic agents and crop protection chemicals.
This application note will provide researchers with the necessary information to safely and effectively utilize this compound in their synthetic endeavors.
Health, Safety, and Handling of this compound
This compound is a corrosive and moisture-sensitive compound that requires careful handling to ensure personnel safety and reaction integrity.
Inherent Hazards
-
Corrosivity: It is corrosive to metals and biological tissues. Contact with skin and eyes can cause severe burns.[1]
-
Reactivity with Water: It reacts violently with water and moist air, hydrolyzing to oxydiacetic acid and releasing corrosive hydrogen chloride (HCl) gas.[2]
-
Toxicity: While specific toxicological data is limited, inhalation of its vapors or mists can cause severe irritation to the respiratory tract.[3] Ingestion can lead to serious internal damage.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when working with this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and corrosive vapors. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Butyl rubber). | Prevents skin contact and chemical burns. |
| Body Protection | Flame-resistant lab coat and chemical-resistant apron. | Protects against spills and splashes. |
| Respiratory | Use in a certified chemical fume hood is mandatory. For emergencies, a NIOSH-approved respirator with an appropriate cartridge is necessary. | Prevents inhalation of corrosive and toxic vapors. |
Storage and Handling
-
Inert Atmosphere: Always handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[2]
-
Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.[2][3]
-
Incompatible Materials: Keep away from water, alcohols, strong bases, and oxidizing agents.
Spill and Waste Management
-
Spills: In case of a small spill, absorb the material with an inert, dry absorbent (e.g., sand, vermiculite).[1] Do not use water. The contaminated absorbent should be collected in a sealed container for hazardous waste disposal.
-
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][3] This may involve incineration in a specialized facility.[1]
Mechanistic Considerations and Reaction Control
The reactions of this compound are predominantly nucleophilic acyl substitutions. Understanding the underlying mechanism is key to controlling the reaction and achieving the desired outcome.
The Nucleophilic Acyl Substitution Mechanism
The carbonyl carbons in this compound are highly electrophilic due to the inductive effect of the adjacent chlorine and oxygen atoms. The reaction with a nucleophile (Nu-H), such as an alcohol or an amine, proceeds via a tetrahedral intermediate.
Caption: General mechanism of nucleophilic acyl substitution.
The reaction is typically driven to completion by the formation of a stable leaving group (chloride ion) and often requires a base to neutralize the HCl byproduct.
Controlling the Reaction
-
Stoichiometry: The stoichiometry of the reactants is critical, especially in polymerization reactions, to achieve high molecular weight polymers. For the synthesis of macrocycles, high-dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization.
-
Temperature: Reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction rate and then allowed to warm to room temperature to ensure completion.
-
Solvent: Aprotic, dry solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically used to prevent reaction with the solvent.
-
Base: A non-nucleophilic base, such as pyridine or triethylamine, is often added to scavenge the HCl produced during the reaction, preventing side reactions and driving the equilibrium towards the products.
Experimental Workflow and Protocols
The following section details a representative experimental setup and protocol for the synthesis of a macrocyclic polyether-ester using this compound. This procedure is based on established methods for macrocyclization reactions involving diacyl chlorides.
General Experimental Workflow
Caption: A typical workflow for macrocyclization reactions.
Protocol: Synthesis of a Macrocyclic Polyether-Ester
This protocol describes the synthesis of a macrocycle from this compound and 2-((benzyloxy)methyl)propane-1,3-diol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 170.98 | 0.855 g | 5.0 |
| 2-((benzyloxy)methyl)propane-1,3-diol | 196.24 | 0.981 g | 5.0 |
| Pyridine | 79.10 | 1.19 g (1.21 mL) | 15.0 |
| Dichloromethane (DCM), dry | - | 500 mL | - |
Equipment:
-
1 L three-neck round-bottom flask
-
Two 100 mL dropping funnels or syringe pumps
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: Assemble the 1 L three-neck flask with a magnetic stir bar, two dropping funnels, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Reagent Preparation:
-
In one dropping funnel, prepare a solution of this compound (0.855 g, 5.0 mmol) in 200 mL of dry DCM.
-
In the other dropping funnel, prepare a solution of 2-((benzyloxy)methyl)propane-1,3-diol (0.981 g, 5.0 mmol) and pyridine (1.21 mL, 15.0 mmol) in 200 mL of dry DCM.
-
-
Reaction Execution:
-
To the reaction flask, add 100 mL of dry DCM and begin stirring.
-
Simultaneously add the solutions from both dropping funnels to the reaction flask dropwise over a period of 4-6 hours. Maintain a slow and steady addition rate to ensure high-dilution conditions.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 12-18 hours.
-
-
Work-up:
-
Quench the reaction by slowly adding 50 mL of 1 M HCl (aq).
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 50 mL of 1 M HCl (aq), 50 mL of saturated sodium bicarbonate (aq), and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired macrocyclic product.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
-
Conclusion
This compound is a potent and versatile reagent for the synthesis of a wide range of chemical structures. Its successful application hinges on a thorough understanding of its reactivity and strict adherence to safety protocols due to its corrosive and moisture-sensitive nature. The protocols and guidelines presented in this document are intended to provide a solid foundation for researchers to explore the synthetic potential of this valuable building block. Careful planning, execution, and adherence to safety are paramount for achieving desired results and ensuring a safe laboratory environment.
References
Application Note: Analytical Techniques for Monitoring Oxydiacetyl Dichloride Reactions
Introduction
Oxydiacetyl dichloride, also known as diglycolyl chloride, is a highly reactive diacyl chloride used as a versatile reagent in various chemical syntheses.[1][2] Its bifunctional nature makes it a key building block for producing polymers like poly(ether ester) compounds, which are valued for their high thermal stability and mechanical strength.[1][2] It is also a critical intermediate in the pharmaceutical industry for synthesizing chiral compounds and morpholine dione analogs.[1][2]
The high reactivity of the acyl chloride functional groups, however, presents significant challenges for reaction monitoring.[3][4] this compound readily reacts with nucleophiles, including water, alcohols, and amines, and is sensitive to moisture, which can lead to hydrolysis into the corresponding carboxylic acid.[3][5][6] This reactivity necessitates precise and robust analytical methods to track reaction progress, ensure product quality, and optimize process parameters. This application note provides a detailed guide to several key analytical techniques for monitoring reactions involving this compound, aimed at researchers, scientists, and drug development professionals.
Challenges in Monitoring this compound Reactions
Effective reaction monitoring is complicated by several factors inherent to this compound:
-
High Reactivity: The compound reacts rapidly with a wide range of nucleophiles, making at-line or off-line analysis challenging without immediate quenching or derivatization.[3][4]
-
Moisture Sensitivity: this compound decomposes in the presence of water, liberating corrosive hydrogen chloride gas.[5] This requires stringent control of reaction conditions and sample handling to prevent the formation of oxydiacetic acid, a primary impurity.
-
Lack of a Strong Chromophore: The molecule itself does not possess a strong UV chromophore, which can limit the sensitivity of UV-based detection methods in HPLC without derivatization.
-
Volatility and Thermal Stability: While having a relatively high boiling point, its reactivity can lead to degradation at elevated temperatures, which is a consideration for Gas Chromatography (GC) analysis.[1]
Analytical Methodologies
A multi-faceted approach, often combining real-time in-situ monitoring with offline chromatographic analysis, provides the most comprehensive understanding of reaction kinetics and product purity.
In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: In-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for real-time, continuous monitoring of a reaction mixture without sample extraction.[7][8] By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked by observing their characteristic infrared absorption bands. For this compound reactions, the strong carbonyl (C=O) stretching vibration of the acyl chloride group is a key spectral feature to monitor.
Why this method? This technique provides immediate kinetic data, helps identify reaction endpoints, and can reveal the formation of unexpected intermediates. It eliminates sampling errors and delays associated with offline methods.[9][10]
Key Spectral Bands for Monitoring:
-
This compound (Reactant): A strong, sharp carbonyl (C=O) stretch typically appears at a high frequency, around 1800 cm⁻¹.
-
Ester Product (e.g., from reaction with an alcohol): The C=O stretch of the resulting ester appears at a lower frequency, generally in the 1735-1750 cm⁻¹ range.
-
Amide Product (e.g., from reaction with an amine): The C=O stretch of an amide (Amide I band) appears at an even lower frequency, typically 1630-1690 cm⁻¹.
-
Oxydiacetic Acid (Hydrolysis Impurity): The C=O stretch of the carboxylic acid appears around 1700-1725 cm⁻¹ and is often broader than the ester or acyl chloride peak.
Protocol for In-Situ FTIR Reaction Monitoring:
-
Setup: Install a clean, dry ATR-FTIR probe (such as a Diamond or Silicon probe) into the reaction vessel. Ensure a proper seal to maintain an inert atmosphere.
-
Background Spectrum: Collect a background spectrum of the reaction solvent and any reagents present before the addition of this compound. This is crucial for accurate spectral subtraction.
-
Initiate Reaction: Add the this compound to the reactor to start the reaction.
-
Data Acquisition: Begin collecting spectra at regular intervals (e.g., every 30-60 seconds). Modern software allows for the creation of real-time reaction profiles by plotting the intensity of specific spectral peaks over time.[7]
-
Analysis: Monitor the decrease in the acyl chloride C=O peak intensity (~1800 cm⁻¹) and the simultaneous increase in the product C=O peak intensity (e.g., ~1740 cm⁻¹ for an ester). The reaction is complete when the reactant peak disappears and the product peak stabilizes.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a cornerstone technique for separating and quantifying components in a liquid mixture. For this compound reactions, it is typically used as an offline method to assess purity, quantify product yield, and identify impurities. Due to the high reactivity of the acyl chloride, samples must be derivatized immediately upon extraction.[11][12]
Why this method? HPLC provides excellent resolution and quantitative accuracy for complex mixtures. It is the preferred method for final product purity analysis and stability testing.
Protocol for HPLC Analysis via Methanol Derivatization
Reacting the acyl chloride with an alcohol (e.g., methanol) is a common and effective strategy, converting the reactive species into a stable, easily analyzable ester derivative.[11][12]
-
Sample Quenching & Derivatization: a. At a specific time point, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. b. Immediately quench the aliquot in a vial containing a known volume of anhydrous methanol (e.g., 1 mL).[12] This rapidly converts any remaining this compound into its dimethyl ester derivative. The main product (if it's an ester or amide) and any oxydiacetic acid impurity will remain unchanged. c. Vortex the vial for a few seconds to ensure complete mixing.
-
Sample Preparation: Dilute the derivatized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Chromatographic Conditions: A reverse-phase method is generally suitable.[13]
-
Column: C18 column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm).[13]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) or Mass Spectrometry (MS). While the derivatives may have a weak UV absorbance, MS detection provides superior sensitivity and specificity.
-
-
Data Interpretation:
-
Identify the peaks corresponding to the dimethyl ester of this compound (unreacted starting material), the desired product, and oxydiacetic acid by comparing retention times with authentic standards.
-
Quantify the components by creating a calibration curve for each analyte. The amount of the dimethyl ester derivative directly corresponds to the amount of unreacted this compound at the time of sampling.
-
Gas Chromatography (GC) with Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Like HPLC, direct analysis of this compound is challenging due to its reactivity. Therefore, derivatization is essential to convert the analyte into a more stable and volatile compound suitable for GC analysis.[14][15][16]
Why this method? GC-MS offers exceptional sensitivity and provides structural information from the mass spectrum, which is invaluable for impurity identification. It is particularly useful for analyzing reactions where volatile byproducts or reactants are involved.[17]
Protocol for GC-MS Analysis via Derivatization
Acylation with an alcohol, such as 1-propanol in the presence of a base like pyridine, is an effective derivatization strategy.[18] This converts the acyl chloride to a stable propyl ester.
-
Sample Quenching & Derivatization: a. Prepare a derivatization solution in a sealed vial. A recommended solution is 1-propanol containing 40% pyridine.[18] b. Add an internal standard (e.g., n-octane) to the derivatization solution for quantitative analysis. c. Inject a small aliquot of the reaction mixture directly into the derivatization solution. It is critical to add the sample to the reagent to minimize hydrolysis.[18] d. Vortex the vial for a few seconds and allow the reaction to proceed at room temperature for approximately 15 minutes.[18]
-
Sample Preparation: The derivatized sample can often be injected directly into the GC-MS system. If the reaction matrix is complex, a liquid-liquid extraction (e.g., with n-hexane) may be necessary to isolate the derivatives.[18][19]
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 40-500.
-
-
Data Interpretation:
-
Identify the derivative peak of this compound based on its retention time and mass spectrum.
-
Use the mass spectrum to confirm the structure and identify unknown impurities. The NIST library is a valuable resource for spectral matching.[19]
-
Quantify the amount of unreacted this compound relative to the internal standard.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR is an absolute quantification method that determines the concentration of a substance by comparing the integral of its characteristic NMR signal to the integral of a certified internal standard of known concentration.[20][21][22] Unlike chromatography, it does not require a calibration curve for the specific analyte.[21]
Why this method? qNMR is highly accurate, requires minimal sample preparation, and can be non-destructive.[21][23] It provides both structural confirmation and precise quantification in a single experiment, making it an excellent orthogonal technique for validating chromatographic results.
Protocol for qNMR Analysis:
-
Sample Preparation: a. Accurately weigh a specific amount of a certified internal standard (e.g., dimethyl sulfone, maleic acid) into an NMR tube.[20] The standard must be soluble in the chosen deuterated solvent and have signals that do not overlap with the analyte signals. b. Withdraw a reaction aliquot and quench it as described for HPLC/GC to ensure stability. c. Accurately weigh a specific amount of the quenched reaction mixture and add it to the same NMR tube. d. Add the appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve both the sample and the standard.
-
Data Acquisition: a. Acquire a ¹H NMR spectrum under quantitative conditions. This requires specific parameter optimization, including a long relaxation delay (D1, typically 5-7 times the longest T₁ of any peak of interest) to ensure complete spin-lattice relaxation and accurate signal integration. b. Ensure a high signal-to-noise ratio.
-
Data Processing and Analysis: a. Carefully process the spectrum (phasing, baseline correction). b. Integrate a well-resolved signal for the analyte (or its derivative) and a signal for the internal standard. c. Calculate the concentration of the analyte using the following equation: Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd Where: C = Concentration/Purity, I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.
Comparative Analysis and Workflow
Summary of Techniques
| Technique | Mode | Information Provided | Sample Prep | Speed | Key Advantages | Key Limitations |
| In-Situ FTIR | In-Situ, Real-time | Reaction kinetics, endpoint determination, intermediate detection | None | Very Fast | Real-time data, no sampling error | Less sensitive for minor components, requires probe compatibility |
| HPLC | Offline, Quantitative | Product purity, yield, impurity profile | Derivatization Required | Slow | High precision and accuracy, well-established | Reactive analyte requires quenching, potential for sample degradation |
| GC-MS | Offline, Quantitative | Product purity, volatile impurities, structural ID | Derivatization Required | Moderate | High sensitivity, excellent for impurity identification | Limited to thermally stable/volatile compounds, derivatization is critical |
| qNMR | Offline, Quantitative | Absolute concentration, structural confirmation | Minimal (after quenching) | Moderate | Absolute quantification without analyte-specific standards, high precision | Lower sensitivity than MS, requires specialized equipment and expertise |
Recommended Analytical Workflow
A robust workflow for monitoring this compound reactions involves combining these techniques.
Caption: Recommended workflow for comprehensive reaction analysis.
Conclusion
Monitoring reactions involving the highly reactive this compound requires a carefully selected suite of analytical techniques. In-situ FTIR provides invaluable real-time kinetic data, enabling process understanding and control. This should be complemented by robust offline chromatographic methods, such as HPLC and GC-MS, which necessitate a rapid and effective derivatization step to analyze the reaction components accurately. qNMR serves as a powerful orthogonal technique for absolute quantification and method validation. By integrating these methodologies, researchers and drug development professionals can ensure the efficiency of their synthetic processes and the quality of their final products.
References
- 1. Cas 21062-20-4,2,2'-OXYDIACETYL CHLORIDE | lookchem [lookchem.com]
- 2. 2,2'-OXYDIACETYL CHLORIDE | 21062-20-4 [chemicalbook.com]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. tcichemicals.com [tcichemicals.com]
- 6. savemyexams.com [savemyexams.com]
- 7. youtube.com [youtube.com]
- 8. FTIR ASI React IR Reaction Monitoring System | Chemical and Biophysical Instrumentation Center [cbic.yale.edu]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. weber.hu [weber.hu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. gcms.cz [gcms.cz]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
- 19. osti.gov [osti.gov]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 21. emerypharma.com [emerypharma.com]
- 22. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 23. researchgate.net [researchgate.net]
Scale-Up Synthesis of Polyesters Using Diglycolyl Chloride: From Lab Bench to Pilot Reactor
An Application Guide for Researchers and Process Development Scientists
Abstract
Diglycolyl chloride is a highly reactive difunctional monomer valuable for the synthesis of a variety of polymers, most notably polyesters and poly(anhydride-esters).[1] These polymers often exhibit properties such as biodegradability, making them suitable for advanced applications in drug delivery and specialty materials. Translating a small-scale laboratory synthesis of these polymers to a larger, pilot-scale production presents significant challenges related to reaction control, heat management, safety, and product consistency. This application note provides a comprehensive guide for scaling up the synthesis of polyesters using diglycolyl chloride, focusing on the underlying chemical principles, detailed operational protocols, safety considerations, and robust analytical characterization.
Foundational Principles: Why Scale-Up Demands a Revised Approach
Scaling a polymerization reaction is not merely about using larger glassware and greater quantities of reagents. The transition from gram-scale to kilogram-scale introduces new variables and exacerbates existing ones.
-
Surface Area-to-Volume Ratio: As reactor size increases, the surface area-to-volume ratio decreases. This fundamentally impacts heat transfer, making it more difficult to dissipate the exothermic heat generated during the rapid acylation reaction. Inadequate temperature control can lead to side reactions, broader molecular weight distributions, and polymer discoloration.[2]
-
Mass Transfer and Mixing: Achieving homogeneous mixing in a large reactor is more complex than in a small flask.[2] Inefficient mixing can cause localized "hot spots" or areas of non-stoichiometric monomer concentration, resulting in a polymer with inconsistent properties.
-
Reagent Addition and Stoichiometry: On a small scale, adding a liquid monomer all at once may be feasible. During scale-up, the controlled, slow addition of the highly reactive diglycolyl chloride is critical to manage the reaction rate and exotherm.
-
Safety and Handling: Handling multi-liter or kilogram quantities of corrosive and moisture-sensitive chemicals like diglycolyl chloride necessitates stringent engineering controls and safety protocols beyond standard laboratory practice.[3][4][5]
The Underlying Chemistry: Polyesterification
The reaction between diglycolyl chloride and a diol is a classic example of step-growth polymerization. The electrophilic carbonyl carbons of the acid chloride are readily attacked by the nucleophilic hydroxyl groups of the diol. This reaction forms an ester linkage and liberates hydrochloric acid (HCl) as a byproduct. The removal or neutralization of this HCl is often crucial for driving the reaction to completion and preventing acid-catalyzed degradation of the polymer backbone.
References
Troubleshooting & Optimization
Optimizing reaction conditions for Oxydiacetyl dichloride polymerization
Technical Support Center: Oxydiacetyl Dichloride Polymerization
A Senior Application Scientist's Guide to Optimizing Reaction Conditions
Welcome to the technical support center for this compound polymerization. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile monomer to synthesize polyanhydrides. Polyanhydrides are a critical class of biodegradable polymers, prized for their surface-eroding properties that allow for controlled drug release.[1][2][3][4][5] However, achieving high molecular weight, low polydispersity, and a pure final product requires careful optimization of reaction conditions.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in the fundamental principles of polymer chemistry.
Core Concepts: The Chemistry of Polyanhydride Synthesis
Understanding the underlying mechanism is crucial for effective troubleshooting. The polymerization of this compound with a dicarboxylic acid (or its diol precursor in some methods) is a step-growth condensation reaction. The key is the formation of anhydride bonds, which are hydrolytically labile and responsible for the polymer's biodegradability.[6][7]
There are several methods to achieve this polymerization, each with distinct advantages and challenges.
| Polymerization Method | Temperature | Solvent | Key Advantages | Key Challenges |
| Melt Condensation | High (>150°C) | None | No solvent removal needed; can achieve high molecular weight. | Risk of thermal degradation; high viscosity can limit mixing and byproduct removal. |
| Solution Polymerization | Moderate | Organic Solvent | Better temperature control; lower viscosity. | Solvent selection is critical; solvent removal is required; may yield lower molecular weight. |
| Interfacial Polymerization | Low (Room Temp) | Immiscible Solvents | Very fast reaction; ideal for heat-sensitive monomers.[8][9][10] | Requires precise control of interfacial area; can be difficult to scale.[11] |
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered during this compound polymerization in a direct question-and-answer format.
Q1: My GPC results show a low molecular weight and high polydispersity. How can I increase the polymer chain length?
This is the most frequent challenge in step-growth polymerization. Achieving a high degree of polymerization requires the reaction to proceed to near-quantitative conversion (>99%). Several factors can prematurely terminate chain growth.
Root Causes & Corrective Actions:
-
Monomer Impurity: Monofunctional impurities (e.g., a mono-acid chloride) will act as chain terminators, capping the growing polymer chain and drastically limiting molecular weight.
-
Solution: Ensure the highest purity of this compound and the comonomer. This compound is highly sensitive to moisture and can hydrolyze back to the diacid. It should be purified, typically by vacuum distillation, immediately before use. Verify purity using ¹H NMR and FTIR spectroscopy.
-
-
Stoichiometric Imbalance: Step-growth polymerization is extremely sensitive to the molar ratio of the functional groups. An excess of either the diacid chloride or the comonomer (e.g., a diol) will result in chains that are all terminated with the same functional group, preventing further growth.
-
Solution: Perform a precise titration of the diacid chloride monomer to determine its exact concentration before weighing. Use high-precision balances and ensure quantitative transfer of all reagents to the reaction vessel.
-
-
Inefficient Byproduct Removal: The condensation reaction produces a small molecule byproduct (typically HCl). According to Le Châtelier's principle, this byproduct must be efficiently removed to drive the reaction equilibrium toward the formation of high molecular weight polymer.
-
Solution: Conduct the reaction under a high vacuum (<1 mbar) or a strong, continuous flow of an inert gas like nitrogen or argon. Ensure vigorous mechanical stirring, especially in melt polymerization, to increase the surface area and facilitate the escape of HCl from the viscous medium.
-
-
Suboptimal Reaction Conditions: Insufficient temperature or time will result in low conversion. Conversely, excessively high temperatures can cause thermal degradation and side reactions that terminate chain growth.
-
Solution: Optimize the temperature profile. For melt condensation, a staged approach is often effective: an initial lower temperature phase followed by a gradual increase to a higher temperature under a high vacuum. Monitor the reaction's progress by observing the increase in melt viscosity.[12]
-
Below is a logical workflow to diagnose and solve issues of low molecular weight.
Caption: Troubleshooting workflow for low molecular weight polymer.
Q2: The final polymer is yellow or brown. How can I prevent this discoloration?
Discoloration is almost always a sign of degradation, which can compromise the polymer's properties and biocompatibility.
Root Causes & Corrective Actions:
-
Thermal Degradation: Prolonged exposure to high temperatures, especially in the presence of trace oxygen or impurities, can cause side reactions and charring.
-
Solution: Keep the reaction temperature at the minimum required for efficient polymerization and limit the reaction time. Ensure the reaction setup is completely sealed and purged with a high-purity inert gas (argon or nitrogen) to eliminate oxygen.
-
-
Catalyst-Induced Side Reactions: While not always necessary for diacyl chlorides, if a catalyst is used, it can sometimes promote side reactions at high temperatures.
-
Solution: If using a catalyst, screen for the lowest effective concentration. Ensure the chosen catalyst is suitable for the specific reaction temperature to avoid unwanted reactivity.[12]
-
Q3: My polymer is insoluble in typical solvents like DCM or THF. What could be the cause?
Insolubility often indicates that cross-linking has occurred, transforming the linear polymer chains into a three-dimensional network.
Root Causes & Corrective Actions:
-
Trifunctional Impurities: The presence of impurities with three or more reactive groups (e.g., a tri-acid chloride) in one of the monomers can act as a cross-linking point.
-
Solution: This again highlights the critical importance of monomer purity. Rigorous purification and characterization of starting materials are essential to ensure they are strictly bifunctional.
-
-
High-Temperature Side Reactions: At very high temperatures, side reactions involving the polymer backbone can sometimes lead to the formation of cross-links.
-
Solution: Adhere to the optimized temperature and time parameters identified for the specific polymer system. Avoid "pushing" the reaction at excessively high temperatures to try and increase molecular weight, as this can be counterproductive.[13]
-
Frequently Asked Questions (FAQs)
Q1: How should I properly handle and store this compound?
This compound is an acyl chloride and is therefore highly sensitive to moisture. It will readily react with water in the air (hydrolyze) to form oxydiacetic acid and HCl. This depletes the reactive monomer and introduces impurities.
-
Handling: Always handle in a fume hood using dry glassware and under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Storage: Store in a tightly sealed container with a secure cap, preferably under argon or nitrogen. For long-term storage, keep it in a cool, dark, and dry place, such as a desiccator.
Q2: What is the standard procedure for purifying the final polymer?
The most common method for purifying polyanhydrides is reprecipitation .[] This process effectively removes unreacted monomers, oligomers, and catalyst residues.
-
Procedure:
-
Dissolve the crude polymer in a good solvent (e.g., dichloromethane, chloroform) to create a moderately concentrated solution.
-
Slowly add this solution dropwise into a large volume of a vigorously stirred non-solvent (e.g., cold hexane or a mixture of hexane and diethyl ether).
-
The polymer will precipitate out as a solid or fibrous mass, while the impurities remain dissolved in the solvent/non-solvent mixture.[15]
-
Collect the precipitated polymer by filtration.
-
Repeat the dissolution-precipitation cycle 2-3 times to ensure high purity.
-
Dry the final polymer under a high vacuum to remove all residual solvents.
-
Q3: Which analytical techniques are essential for characterizing my polymer?
A combination of techniques is required for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the polymer and can be used to verify the purity of monomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of the characteristic anhydride bonds (typically two C=O stretches around 1750-1850 cm⁻¹) and the disappearance of starting material functional groups.
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). This is the primary tool for assessing the success of the polymerization in achieving high chain length.[16]
-
Differential Scanning Calorimetry (DSC): Measures thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm), which are important for understanding the material's physical state and processing characteristics.
Experimental Protocols
Protocol 1: Example Solution Polymerization of this compound
This is a representative protocol and should be optimized for your specific comonomer and target molecular weight.
-
Setup: Dry all glassware in an oven at 120°C overnight and assemble hot under a stream of dry argon. Equip a three-neck round-bottom flask with a mechanical stirrer, an argon inlet, and a condenser.
-
Reagents: In the reaction flask, dissolve the diacid comonomer (1.0 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Monomer Addition: Add freshly distilled this compound (1.0 eq.) to the flask via a dry syringe.
-
Reaction: Heat the reaction mixture to reflux (e.g., 40-80°C, depending on the solvent) and stir vigorously under a positive pressure of argon. The evolving HCl gas can be vented through an oil bubbler or neutralized in a trap.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing the increase in viscosity or by GPC. Reactions can take several hours to reach high conversion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and proceed with polymer purification via reprecipitation as described in the FAQ section.
Caption: General workflow for solution polymerization.
References
- 1. Polyanhydride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polyanhydride Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Interfacial polymerization [web.pdx.edu]
- 12. benchchem.com [benchchem.com]
- 13. Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt) [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Side reactions of Oxydiacetyl dichloride with nucleophiles
Welcome to the technical support center for Oxydiacetyl Dichloride, also known as Diglycolyl Chloride. This guide is designed for researchers, scientists, and professionals in drug development and materials science. It addresses common challenges and side reactions encountered when using this highly reactive bifunctional reagent. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to proactively design more robust and successful experiments.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My reaction with a diamine is yielding an insoluble, sticky precipitate instead of my desired product. What is causing this?
Answer:
This is a classic sign of uncontrolled intermolecular polymerization . This compound is a bifunctional electrophile, and when reacted with a bifunctional nucleophile like a diamine, a race begins between two processes: the desired intramolecular reaction (if you are targeting a cyclic product) and the undesired intermolecular reaction, which leads to the formation of long-chain polyamides.[1][2]
Causality: At standard concentrations (e.g., 0.1-1.0 M), the probability of one molecule of this compound encountering a separate diamine molecule is statistically much higher than the two ends of a newly-formed linear intermediate finding each other to cyclize. This leads to a chain reaction where molecules link end-to-end, rapidly forming high molecular weight polymers that precipitate from most common organic solvents. The reaction is fast and highly exothermic, which can further accelerate polymerization.[2]
Troubleshooting & Preventative Measures:
-
High-Dilution Conditions: This is the most critical parameter. By significantly lowering the concentration of both reagents (typically to 0.001–0.01 M), you dramatically reduce the frequency of intermolecular collisions. This gives the ends of a single, growing chain the time and space to react with each other (intramolecularly), favoring the formation of cyclic products over linear polymers.[3]
-
Slow, Synchronized Addition: Instead of adding one reagent to the other, use two syringe pumps to slowly and simultaneously add solutions of the this compound and the diamine to a large volume of solvent over several hours. This technique, known as a "shotgun" or pseudo-high dilution addition, keeps the instantaneous concentration of both reagents near zero, effectively starving the polymerization reaction.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to moderate the reaction rate and minimize exothermic effects that can lead to runaway polymerization.
dot
Caption: Troubleshooting flowchart for polymerization side reactions.
Question 2: My reaction is clean, but the yield is consistently low, and I need to use excess nucleophile. Why is the stoichiometry off?
Answer:
This issue almost always points to the decomposition of the this compound reagent, primarily through hydrolysis . Acyl chlorides are highly susceptible to reaction with water.[4][5][6] Given that this compound has two such reactive sites, even trace amounts of moisture in your solvent, on your glassware, or in your nucleophile solution can consume a significant portion of the starting material.
Causality: The carbonyl carbon of an acyl chloride is highly electrophilic. Water, though a weak nucleophile, will readily attack this carbon in a nucleophilic acyl substitution reaction.[6][7] This process is irreversible and converts the acyl chloride first to a carboxylic acid and ultimately, with the release of HCl, to diglycolic acid.[4][5] This inactive diacid will not react with your intended nucleophile under standard conditions, leading to a stoichiometric imbalance and reduced yield.
Troubleshooting & Preventative Measures:
-
Rigorous Drying of Materials:
-
Glassware: Oven-dry all glassware overnight at >120 °C and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Solvents: Use freshly distilled solvents or purchase anhydrous grade solvents and store them over molecular sieves under an inert atmosphere.
-
Nucleophiles: Ensure your amine or alcohol nucleophile is dry. If it is a salt (e.g., an amine hydrochloride), it must be neutralized and thoroughly dried before use.
-
-
Inert Atmosphere: Assemble your reaction apparatus under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the system during the reaction.
-
Reagent Quality Check: If the problem persists, the this compound itself may have degraded during storage. Consider purchasing a fresh bottle or purifying the existing stock by distillation under reduced pressure (Note: handle with extreme care in a fume hood).[8]
dot
Caption: The hydrolysis pathway of this compound.
Question 3: I am trying to synthesize a diamide, but my NMR spectrum shows unreacted amine and no product, even after adding a non-nucleophilic base like triethylamine (TEA). What's going wrong?
Answer:
While adding a base is standard practice to neutralize the HCl byproduct, the choice and timing of base addition are critical.[4][5] If your primary or secondary amine nucleophile is mixed with a tertiary amine base before the addition of this compound, a competing and unproductive side reaction can occur.
Causality: Many tertiary amines, especially sterically unhindered ones like TEA, can act as nucleophilic catalysts. They can react with the highly electrophilic this compound to form a reactive acylammonium salt intermediate. While this can sometimes be productive, it can also lead to decomposition pathways. More importantly, if the primary/secondary amine is present, the tertiary amine will also act as a simple base, deprotonating the intended nucleophile. The resulting amidate anion and the protonated tertiary amine (triethylammonium chloride) can form a stable, unreactive salt pair, effectively taking your nucleophile out of the reaction.
Troubleshooting & Preventative Measures:
-
Correct Order of Addition: The best practice is to add the this compound solution slowly to a solution of only your primary or secondary amine nucleophile. The initial reaction will form the desired amide bond and protonated amine (as the HCl salt). After the addition is complete, you can then add the tertiary amine base to neutralize the salt and liberate the remaining free amine for the second acylation.
-
Use a Hindered Base: If you must have a base present during the reaction, consider a sterically hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA). Their bulkiness makes it difficult for them to attack the acyl chloride directly, allowing them to function primarily as proton scavengers.
-
Consider a Biphasic System: For some applications, a Schotten-Baumann reaction can be effective.[9] In this setup, the this compound is in an organic solvent (e.g., DCM), and the amine is in an aqueous phase with a base like NaOH. The reaction occurs at the interface, and the HCl is instantly neutralized in the aqueous layer.[9]
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Order of Addition | Amine + Base, then Acyl Chloride | Amine, then Acyl Chloride, then Base | Prevents premature salt formation and sequesters the nucleophile. |
| Base Selection | Triethylamine (less hindered) | DIPEA or 2,6-Lutidine (hindered) | Steric bulk minimizes direct nucleophilic attack on the acyl chloride by the base. |
| Solvent System | Single Organic Phase | Biphasic (Schotten-Baumann) | HCl byproduct is immediately neutralized in the aqueous phase, driving the reaction forward. |
Table 1. Troubleshooting Base-Related Reaction Failures.
Experimental Protocol: Synthesis of a Diamide under High-Dilution to Minimize Polymerization
This protocol provides a general method for reacting this compound with a primary amine to favor the formation of a discrete diamide product over polymeric side products.
Materials:
-
This compound (reagent grade, freshly opened or purified)
-
Primary Amine (2.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Diisopropylethylamine (DIPEA, 2.5 equivalents)
-
Nitrogen or Argon gas supply
-
Two 50 mL gas-tight syringes
-
Syringe pump
-
Oven-dried, three-necked 1 L round-bottom flask with magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the 1 L flask, equipped with a nitrogen inlet and two septa for the syringe needles. Flame-dry the entire apparatus under vacuum and backfill with nitrogen. Maintain a positive nitrogen pressure throughout the experiment.
-
Reagent Preparation:
-
In a dry 100 mL flask, prepare a solution of this compound (1.0 eq) in 50 mL of anhydrous DCM. Load this solution into one of the 50 mL syringes.
-
In a separate dry 100 mL flask, prepare a solution of the primary amine (2.1 eq) and DIPEA (2.5 eq) in 50 mL of anhydrous DCM. Load this into the second 50 mL syringe.
-
-
High-Dilution Setup: Place 500 mL of anhydrous DCM in the 1 L reaction flask and begin vigorous stirring. Place both syringes onto the syringe pump, with the needles piercing the septa of the reaction flask and the tips submerged below the solvent surface.
-
Slow Addition: Begin the simultaneous addition of both solutions from the syringe pump at a slow rate (e.g., 5 mL/hour). The total addition time should be 10 hours.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for an additional 12 hours to ensure completion.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product as required by your specific target molecule, typically via column chromatography or recrystallization.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. savemyexams.com [savemyexams.com]
- 6. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 7. youtube.com [youtube.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. research.utwente.nl [research.utwente.nl]
Technical Support Center: Purification Strategies for Products Synthesized from Diglycolyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diglycolyl chloride. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the purification challenges associated with products synthesized from this highly reactive building block. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental work.
Understanding the Chemistry: The Root of Purification Challenges
Diglycolyl chloride is a bifunctional acyl chloride, making it an excellent reagent for the synthesis of various compounds, including esters, amides, and polymers.[1][2][3][4] Its high reactivity, however, is a double-edged sword. The primary challenge in any reaction involving diglycolyl chloride is its extreme sensitivity to moisture.[5][6][7]
Key Reaction:
-
Hydrolysis: The most common side reaction is the hydrolysis of one or both acyl chloride groups to form the corresponding carboxylic acid, diglycolic acid.[8][9][10] This hydrolysis is often the primary source of impurities in your final product.
This guide is structured to address the most common purification queries, starting with the pervasive issue of diglycolic acid contamination and then delving into product-specific strategies for esters and amides.
Part 1: General Troubleshooting - The Diglycolic Acid Problem
Question: My final product is contaminated with a water-soluble, acidic impurity. How can I confirm it is diglycolic acid and how do I remove it?
Answer:
It is highly probable that the acidic impurity is diglycolic acid, the hydrolysis product of diglycolyl chloride.[11]
Confirmation:
-
Spectroscopic Analysis: In an NMR spectrum, diglycolic acid will show a characteristic singlet for the two methylene groups adjacent to the ether oxygen and a broad singlet for the carboxylic acid protons.
-
Chromatographic Analysis: A small sample can be analyzed by HPLC or TLC. Diglycolic acid is quite polar and will have a low Rf value on normal-phase silica gel. A reverse-phase HPLC method can also be used for its separation and identification.[12]
Removal Strategies:
The most effective way to remove diglycolic acid is through a liquid-liquid extraction workup using a mild aqueous base.
Workflow for Diglycolic Acid Removal
Caption: Liquid-liquid extraction workflow for removing acidic impurities.
Detailed Protocol: Basic Aqueous Wash
-
Dilution: After the reaction is complete, dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).[13]
-
Expertise & Experience: Use bicarbonate or carbonate over stronger bases like sodium hydroxide (NaOH) to avoid potential hydrolysis of your desired ester product or other base-sensitive functional groups.
-
Causality: The weak base will deprotonate the carboxylic acid groups of diglycolic acid, forming the water-soluble sodium diglycolate salt. This salt will partition into the aqueous layer, effectively removing it from your product in the organic layer.
-
-
Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash if significant acidic impurities remain.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.
Part 2: Purification of Synthesized Esters
FAQ: Ester Synthesis
| Question | Answer |
| My ester product is an oil and appears impure after the initial workup. What are my options? | For liquid esters, distillation under reduced pressure is a viable option if the product is thermally stable and has a sufficiently different boiling point from any remaining starting materials or byproducts.[13] If distillation is not feasible, column chromatography is the preferred method.[14][15][16] |
| How do I choose a solvent system for column chromatography of my ester? | Start by developing a solvent system using Thin Layer Chromatography (TLC). A common starting point for esters of moderate polarity is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for your product. |
| My ester is a solid. Is recrystallization a good option? | Yes, recrystallization is an excellent and often superior method for purifying solid esters.[17][18] It can yield highly pure material. The key is to find a suitable solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures. |
Troubleshooting Guide: Ester Purification
| Problem | Potential Cause | Solution |
| Low yield after aqueous workup. | Your ester might have some water solubility, or it may have been partially hydrolyzed during the basic wash. | Use brine washes to minimize dissolution in the aqueous layer. Ensure the basic wash is performed with a mild base (NaHCO₃) and not for an extended period. |
| Streaking on TLC plate during chromatography. | The sample may be too concentrated, or residual acidic impurities (diglycolic acid) may be interacting with the silica gel. | Ensure a thorough acidic impurity wash was performed. Try spotting a more dilute sample on the TLC plate. |
| Product co-elutes with an impurity during column chromatography. | The polarity of the product and impurity are too similar for the chosen solvent system. | Try a different solvent system (e.g., dichloromethane/methanol). If that fails, consider reverse-phase chromatography. |
Part 3: Purification of Synthesized Amides
FAQ: Amide Synthesis
| Question | Answer |
| My amide product is a solid and I'm losing a lot of it during column chromatography. What's a better way to purify it? | Recrystallization is often the method of choice for solid amides.[19] Amides can sometimes streak or irreversibly bind to silica gel, leading to low recovery. Finding a suitable recrystallization solvent can provide a high-purity product with better yields. Common solvents to try include ethanol, acetonitrile, or mixtures like ethyl acetate/hexane.[19] |
| My reaction uses triethylamine (TEA) as a base. How do I remove the triethylamine hydrochloride (TEA·HCl) salt? | TEA·HCl is water-soluble. During the aqueous workup, it will be removed into the aqueous layer. Washing with water or a slightly acidic solution (e.g., dilute HCl) will ensure its complete removal. |
| I have a mono-acylated amine impurity along with my desired di-amide. How can I separate them? | This can be challenging as their polarities may be similar. If the mono-acylated product has a free amine, it can be protonated and extracted with an acidic wash (e.g., dilute HCl).[20] If this is not effective, careful column chromatography with a shallow solvent gradient may be necessary. Running the reaction with a slight excess of diglycolyl chloride can sometimes help drive the reaction to the di-amide, but this can lead to other impurities. |
Troubleshooting Guide: Amide Purification
| Problem | Potential Cause | Solution |
| Product is insoluble in common organic solvents. | Amides, especially those with N-H bonds, can have strong intermolecular hydrogen bonding, leading to low solubility. | Try more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolution, though these are difficult to remove. For purification, consider trituration (suspending the solid in a solvent that dissolves impurities but not the product) or recrystallization from a high-boiling point solvent. |
| Reaction is incomplete, leaving unreacted amine. | Insufficient reaction time, temperature, or stoichiometry. The amine may be a poor nucleophile. | The unreacted amine can often be removed with an acidic wash (e.g., 1M HCl) during the workup. The amine will form a water-soluble salt and be extracted into the aqueous layer. |
| Product appears as a smear on a silica TLC plate. | Amides can interact strongly with the acidic silica gel. | Add a small amount of a basic modifier (e.g., 1% triethylamine) to your chromatography eluent to improve the peak shape. Alternatively, use a different stationary phase like alumina.[20] |
Workflow for Amide Purification
Caption: Decision tree for the purification of amide products.
References
- 1. orionchem.com [orionchem.com]
- 2. alkalisci.com [alkalisci.com]
- 3. scbt.com [scbt.com]
- 4. scientificlabs.com [scientificlabs.com]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Diglycolic acid - Wikipedia [en.wikipedia.org]
- 12. Separation of Diglycolic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. scienceready.com.au [scienceready.com.au]
- 14. orgsyn.org [orgsyn.org]
- 15. youtube.com [youtube.com]
- 16. biocompare.com [biocompare.com]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
Technical Support Center: Storage and Handling of Oxydiacetyl Dichloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Storing Oxydiacetyl Dichloride
This compound, a bifunctional acyl chloride, is a highly valuable reagent in organic synthesis, particularly in the preparation of polymers and other complex molecules. However, its high reactivity, which makes it a powerful synthetic tool, also renders it susceptible to degradation, primarily through hydrolysis. Improper storage and handling can lead to a rapid loss of purity, compromising experimental results and potentially generating hazardous byproducts. This guide provides a comprehensive overview of the causes of degradation and detailed protocols to ensure the long-term stability of your this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary degradation pathway for this compound is hydrolysis. As an acyl chloride, it readily reacts with water, including atmospheric moisture, to form oxydiacetic acid and hydrochloric acid (HCl). This reaction is often rapid and can be initiated by even trace amounts of moisture.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. The recommended storage temperature is typically between 2-8°C. It is crucial to store it in a tightly sealed, corrosion-resistant container, preferably under an inert atmosphere such as nitrogen or argon.
Q3: What materials are compatible and incompatible with this compound for storage?
A3: Compatible materials for storage containers include glass and certain fluorinated polymers (e.g., PTFE). It is essential to use containers with tightly sealing caps, preferably with a PTFE liner.
Incompatible materials to avoid include:
-
Water and alcohols: React violently to cause hydrolysis and esterification.
-
Bases (e.g., sodium hydroxide, potassium hydroxide, amines): Vigorously react in an acid-base reaction.
-
Powdered metals: Can catalyze decomposition.
-
Oxidizing agents: Can lead to hazardous reactions.
Q4: Can I store this compound over a desiccant?
A4: Yes, storing the container of this compound within a larger, sealed secondary container (like a desiccator cabinet) containing a suitable desiccant is a highly recommended practice. Molecular sieves (3Å or 4Å) are an excellent choice as they are highly efficient at scavenging moisture. Avoid using acidic desiccants if there is a risk of direct contact with the material.
Troubleshooting Guide
Visual Inspection and Preliminary Checks
Problem: The liquid, which should be colorless to light yellow, has darkened or appears cloudy.
Possible Cause: This is a common sign of degradation, likely due to hydrolysis or reaction with impurities. The cloudiness can be due to the formation of insoluble degradation products.
Solution:
-
Do not use the material for sensitive reactions without first assessing its purity.
-
Follow the analytical procedures outlined in the "Assessing Purity and Degradation" section below to determine the extent of degradation.
-
If significant degradation has occurred, the material may need to be repurified by distillation under reduced pressure. However, for small quantities, disposal according to safety guidelines is often the more practical option.
Problem: I observe fumes when I open the bottle.
Possible Cause: this compound reacts with moisture in the air to produce HCl gas, which appears as white fumes. This indicates that the material is still reactive, but also that it is being exposed to moisture.
Solution:
-
Minimize the time the bottle is open to the atmosphere.
-
Handle the material under an inert atmosphere using a glovebox or Schlenk line techniques, as detailed in the "Handling and Sampling Protocols" section.
-
Ensure the container is sealed tightly immediately after use.
Logical Flow for Troubleshooting Degradation
Caption: Troubleshooting workflow for suspected this compound degradation.
Degradation Pathways
The primary degradation pathway is hydrolysis, which proceeds in two steps, converting the diacyl chloride first to a mixed anhydride and ultimately to the dicarboxylic acid.
Caption: Stepwise hydrolysis of this compound.
Recommended Protocols
Handling and Sampling Protocols for Moisture-Sensitive Reagents
To prevent hydrolysis, it is imperative to handle this compound under anhydrous and inert conditions.
Method 1: Glovebox Technique (Preferred for frequent use and high purity requirements)
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm H₂O and O₂). Bring all necessary glassware (syringes, needles, vials), previously oven-dried and cooled under vacuum, into the glovebox antechamber.
-
Equilibration: Allow the bottle of this compound to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Sampling: Open the bottle and use a clean, dry syringe to withdraw the required volume. It is advisable to use a fresh needle for each entry to avoid cross-contamination.
-
Dispensing: Dispense the liquid into your reaction vessel within the glovebox.
-
Sealing: Tightly reseal the main bottle. For added protection, you can wrap the cap with Parafilm or PTFE tape before removing it from the glovebox.
Method 2: Schlenk Line Technique
-
Setup: Assemble your oven-dried reaction flask, sealed with a rubber septum, on the Schlenk line. Purge the flask with an inert gas (e.g., argon or nitrogen) by alternating between vacuum and inert gas at least three times.
-
Inert Atmosphere: Maintain a positive pressure of inert gas in the flask.
-
Sampling: Pierce the septum of the this compound bottle with a needle connected to the inert gas line to create a positive pressure. Use a second, clean, dry syringe to withdraw the desired volume of liquid.
-
Transfer: Quickly transfer the filled syringe to your reaction flask, piercing the septum and dispensing the liquid.
-
Sealing: Immediately after withdrawal, remove the inert gas needle from the reagent bottle and ensure it is tightly sealed.
Assessing Purity and Degradation: Analytical Methods
Regularly assessing the purity of your this compound is crucial, especially for long-term storage or if degradation is suspected.
1. ¹H NMR Spectroscopy: A Quantitative Assessment
-
Principle: ¹H NMR spectroscopy can be used to quantify the extent of hydrolysis by integrating the signals corresponding to the methylene protons of this compound and its hydrolysis product, oxydiacetic acid.
-
Sample Preparation: In a glovebox or under an inert atmosphere, carefully transfer a small amount of the sample (e.g., 5-10 mg) into a dry NMR tube and dissolve in an anhydrous deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
This compound: Expect a singlet for the four equivalent methylene protons (O(CH₂COCl)₂). The chemical shift is approximately 4.5-4.7 ppm.[1]
-
Oxydiacetic acid: The hydrolysis product will show a singlet for its methylene protons (O(CH₂COOH)₂) at a slightly different chemical shift, typically around 4.2-4.3 ppm.[2]
-
Quantification: The percentage of hydrolysis can be calculated from the integration values of the two singlets: % Hydrolysis = [Integral(Oxydiacetic Acid) / (Integral(Oxydiacetic Acid) + Integral(this compound))] * 100
-
2. FTIR Spectroscopy: A Quick Qualitative Check
-
Principle: The carbonyl (C=O) stretching frequency is sensitive to the electronic environment. Acyl chlorides have a characteristic C=O stretch at a higher wavenumber than carboxylic acids.
-
Sample Preparation: A small drop of the liquid can be placed between two salt plates (e.g., NaCl or KBr) for analysis. This should be done quickly to minimize atmospheric exposure.
-
Data Analysis:
-
This compound: Look for a strong, sharp absorption band in the region of 1785-1815 cm⁻¹ , which is characteristic of the acyl chloride C=O stretch.
-
Oxydiacetic acid: The presence of the hydrolysis product will be indicated by the appearance of a broad O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch at a lower wavenumber, typically around 1700-1725 cm⁻¹ .
-
As degradation progresses, the intensity of the acyl chloride C=O peak will decrease, while the peaks for the carboxylic acid will increase.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Degradation Products
-
Principle: GC-MS is a powerful technique for separating and identifying volatile components. Due to the high reactivity of this compound, derivatization is often necessary to analyze it and its non-volatile degradation product.
-
Sample Preparation (Derivatization):
-
React a small, accurately weighed sample with an anhydrous alcohol (e.g., methanol or ethanol) in the presence of a non-nucleophilic base (like pyridine) to convert the acyl chloride to its corresponding diester.
-
The carboxylic acid degradation product can be derivatized to its silyl ester using a reagent like BSTFA.
-
-
GC-MS Analysis:
-
Column: A mid-polarity column (e.g., DB-5ms) is often suitable.
-
Injection: Use a split injection to avoid overloading the column.
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) will be necessary to elute the derivatives.
-
Detection: The mass spectrometer will provide fragmentation patterns that can be used to identify the derivatized this compound and oxydiacetic acid.
-
4. High-Performance Liquid Chromatography (HPLC): For Non-Volatile Degradation Products
-
Principle: HPLC is well-suited for the analysis of the non-volatile oxydiacetic acid.
-
Sample Preparation:
-
Carefully quench a known amount of the this compound sample in water to convert all of the acyl chloride to oxydiacetic acid.
-
Dilute the resulting solution to a known volume.
-
-
HPLC Analysis:
-
Column: A reverse-phase column (e.g., C18) is typically used for the separation of dicarboxylic acids.[3][4]
-
Mobile Phase: An acidic aqueous mobile phase (e.g., water with a small amount of phosphoric or formic acid) with an organic modifier like acetonitrile is common. A gradient elution may be necessary.[4]
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable for detecting the carboxylic acid functionality.[3]
-
Quantification: The purity of the original this compound can be determined by comparing the amount of oxydiacetic acid detected with the expected amount based on the initial weight of the sample.
-
Summary of Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents contact with atmospheric moisture and oxygen. |
| Container | Tightly sealed glass or PTFE | Prevents ingress of moisture and corrosion of the container. |
| Light | Store in a dark place | Protects against potential light-induced decomposition. |
| Handling | Glovebox or Schlenk line | Minimizes exposure to atmospheric moisture during transfer. |
| Desiccant | Use of molecular sieves in a secondary container | Actively removes any moisture that may be present in the storage environment. |
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Diglycolic Acid | C4H6O5 | CID 8088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. Separation of [1,1’-Biphenyl]-4,4’-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Low Yield in Polyester Synthesis with Oxydiacetyl Dichloride
Welcome to the technical support center for polyester synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, during the polycondensation of oxydiacetyl dichloride with diols. As application scientists with extensive field experience, we understand that low yield is a multifaceted problem that often points to subtle deviations in protocol rather than a single catastrophic failure. This document moves beyond simple checklists to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.
Our approach is built on a foundation of rigorous scientific principles. Every protocol and troubleshooting step is designed to be a self-validating system, allowing you to systematically isolate variables and converge on a high-yield, reproducible synthesis.
Section 1: Foundational Principles of Polycondensation with Diacyl Chlorides
The reaction between this compound and a diol is a classic example of step-growth polycondensation. The fundamental reaction is a nucleophilic acyl substitution where the hydroxyl group of the diol attacks the electrophilic carbonyl carbon of the acyl chloride. This forms an ester linkage and liberates a molecule of hydrochloric acid (HCl).
This process repeats, extending the polymer chain. The reaction's success in producing high molecular weight polymers—and therefore a high yield of the desired product—is exquisitely sensitive to several core parameters. Understanding these is the first step in effective troubleshooting.
Reaction Mechanism Overview
Technical Support Center: Diglycolyl Chloride Reactions & HCl Byproduct Management
Welcome to the technical support center for diglycolyl chloride applications. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with diglycolyl chloride reactions, with a specific focus on the management of the hydrogen chloride (HCl) byproduct. Our goal is to provide you with in-depth, field-proven insights and practical solutions to ensure the success and safety of your experiments.
Introduction: The Challenge of In-Situ HCl Generation
Diglycolyl chloride is a highly reactive acylating agent, valuable in the synthesis of a variety of compounds, including poly(ether ester)s and other polymers.[1][2][3] Its reaction with nucleophiles, such as amines or alcohols, is vigorous and efficient. However, for every mole of diglycolyl chloride that reacts, two moles of corrosive and reactive hydrogen chloride (HCl) gas are generated as a byproduct.[4]
If not effectively managed, this HCl can lead to a cascade of undesirable effects:
-
Protonation of Nucleophiles: In reactions with amines, the generated HCl will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[5][6] This is a primary cause of low reaction yields.
-
Side Reactions and Degradation: The acidic environment can catalyze unwanted side reactions or lead to the degradation of acid-sensitive functional groups on your starting materials or desired product.
-
Corrosion and Safety Hazards: HCl is a corrosive gas that can damage equipment and poses significant health risks.[7][8][9][10] Proper handling and neutralization are critical for laboratory safety.[11][12]
This guide provides a comprehensive overview of strategies to mitigate these challenges through a question-and-answer format, detailed protocols, and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: My polyamide synthesis with diglycolyl chloride and a diamine has stalled, and the yield is very low. What is the likely cause?
A1: The most probable cause is the protonation of your diamine by the HCl generated during the reaction. For each amide bond formed, one equivalent of HCl is produced. This HCl will react with the basic amine, forming an ammonium salt which is no longer nucleophilic and cannot react with the diglycolyl chloride.[5][6] Essentially, half of your amine is consumed in neutralizing the byproduct acid, leading to a theoretical maximum yield of only 50% if no acid scavenger is used. In practice, yields are often much lower.
Q2: What are the primary methods for managing HCl byproduct in my reaction?
A2: There are three main strategies, which can be used alone or in combination:
-
Use of a Stoichiometric Base (Acid Scavenger): An additional base is added to the reaction mixture to neutralize the HCl as it is formed. This is the most common and often most effective method.
-
Inert Gas Sparging and Gas Scrubbing: An inert gas (like nitrogen or argon) is bubbled through the reaction mixture to carry the evolved HCl gas out of the reactor, where it is then neutralized in a separate apparatus called a scrubber.[13]
-
Aqueous Workup: After the reaction is complete, the entire mixture is quenched with an aqueous basic solution to neutralize any remaining HCl and protonated species.[14][15] This method does not protect the reaction itself but is a necessary step for purification.
Q3: How do I choose the right acid scavenger for my reaction?
A3: The choice of acid scavenger depends on several factors, including the reaction solvent, temperature, and the nature of your reactants and product.
| Acid Scavenger | Advantages | Disadvantages | Typical Applications |
| Tertiary Amines (e.g., Triethylamine, DIPEA) | Soluble in common organic solvents. Effective at scavenging HCl. | Can be difficult to remove during workup. Can sometimes catalyze side reactions.[16] | General acylation and polymerization reactions in organic solvents. |
| Pyridine | Good solvent properties for some reactions. Effective scavenger. | Can be difficult to remove. Has a strong, unpleasant odor. | Acylation reactions where pyridine's catalytic properties are also beneficial. |
| Inorganic Bases (e.g., NaHCO₃, K₂CO₃) | Insoluble in most organic solvents, easily filtered off. Inexpensive. | Can lead to heterogeneous reaction mixtures, potentially slowing down the reaction rate. | Reactions where the reactants and products are stable to solid bases. |
| Polymer-Bound Scavengers | Easily removed by filtration, simplifying purification.[17] | Higher cost. Lower capacity compared to soluble bases. | High-throughput synthesis and applications where simplified purification is critical. |
Q4: Can the generated HCl affect the polymer structure in polymerization reactions?
A4: Yes. Beyond stopping the polymerization by neutralizing the amine monomers, a highly acidic environment can potentially lead to degradation of the polymer backbone, particularly if it contains acid-labile groups.[18] For some polymers, the presence of HCl can influence properties like conductivity.[19] Maintaining a neutral or slightly basic environment is crucial for achieving the desired polymer with a high molecular weight and structural integrity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction does not proceed, or stalls after initial conversion. | Insufficient or no acid scavenger used, leading to protonation of the nucleophile. | Add at least 2 equivalents of a suitable acid scavenger (e.g., triethylamine) for each equivalent of diglycolyl chloride.[5] |
| Product is a salt, soluble in water. | The product is likely the ammonium salt of your amine, formed by reaction with HCl.[20] | Ensure effective HCl scavenging during the reaction. Post-reaction, neutralize the workup mixture with a base (e.g., NaHCO₃ solution) to deprotonate the amine and allow extraction into an organic solvent. |
| Formation of a thick, unmanageable slurry or precipitate. | The hydrochloride salt of the scavenger (e.g., triethylammonium chloride) may be precipitating from the reaction solvent. | Choose a solvent that better solubilizes the scavenger salt, or switch to a heterogeneous scavenger like potassium carbonate that can be easily stirred. |
| Corrosion observed on stirrer bars or other equipment. | Evolved HCl gas is attacking metal surfaces.[21][22] | Ensure the reaction is conducted under an inert atmosphere and that any evolved gas is vented through a neutralization trap or scrubber. Use PTFE-coated equipment where possible. |
| Low molecular weight in polymerization. | Chain termination due to protonation of the growing polymer's amine end-groups. | Optimize the addition rate of diglycolyl chloride to the diamine/scavenger mixture to maintain a low instantaneous concentration of HCl. Ensure a slight excess of the diamine and scavenger. |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Polyamide Synthesis Using a Soluble Acid Scavenger
This protocol describes a typical lab-scale synthesis of a polyamide from a diamine and diglycolyl chloride using triethylamine as an acid scavenger.
-
Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to an oil bubbler or a gas scrubber.
-
Reagent Preparation:
-
In the reaction flask, dissolve the diamine (1.0 eq.) and triethylamine (2.2 eq.) in a suitable anhydrous solvent (e.g., DCM, THF).
-
In the dropping funnel, dissolve diglycolyl chloride (1.0 eq.) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Cool the reaction flask containing the diamine solution to 0 °C in an ice bath.
-
Begin vigorous stirring and add the diglycolyl chloride solution dropwise from the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion.
-
-
Workup and Purification:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a dilute HCl solution (to remove excess triethylamine), a saturated sodium bicarbonate solution (to remove any remaining acid), and brine.[15]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[15]
-
Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude polyamide.
-
Workflow for HCl Management Strategy Selection
The following diagram illustrates a decision-making process for choosing an appropriate HCl management strategy.
Caption: Decision workflow for selecting an HCl management strategy.
Protocol 2: Setting up a Laboratory Gas Scrubber
A gas scrubber is essential for safely neutralizing corrosive off-gases like HCl, especially on a larger scale.[13][23][24]
-
Apparatus:
-
A gas washing bottle (bubbler) or a packed column for more efficient scrubbing.
-
A neutralizing solution, typically a 1-2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Tubing to connect the reaction vessel outlet to the scrubber inlet.
-
A final bubbler with mineral oil to prevent backflow of atmospheric moisture.
-
-
Setup:
-
Fill the gas washing bottle to about two-thirds of its capacity with the alkaline solution.
-
Connect the nitrogen/argon outlet of your reaction manifold to the scrubber's inlet, ensuring the gas will bubble through the solution.
-
Connect the scrubber's outlet to the final oil bubbler, which is then vented to a fume hood.
-
-
Operation:
-
During the reaction, maintain a slow, steady flow of inert gas through the reaction vessel. This will carry the evolved HCl gas into the scrubber.
-
The HCl will react with the NaOH to form sodium chloride and water, effectively neutralizing the acid.[25][26]
-
Monitor the pH of the scrubber solution periodically and replace it if it becomes acidic.
-
HCl Neutralization and Scavenging Pathway
The following diagram illustrates the chemical pathways for HCl management.
Caption: Chemical pathways for HCl byproduct and its neutralization.
References
- 1. ジグリコリルクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. alkalisci.com [alkalisci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. biosynth.com [biosynth.com]
- 8. Diglycolyl chloride SDS - Download & Subscribe for Updates [sdsmanager.com]
- 9. biosynth.com [biosynth.com]
- 10. Hydrochloric Acid (HCl) Neutralization. pH Neutralization Systems for Hydrochloric Acid (HCl) [phadjustment.com]
- 11. HCL Scrubber | Hydrochloric Acid Scrubber | Apzem, India [apzem.in]
- 12. laballey.com [laballey.com]
- 13. lpp-group.com [lpp-group.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6- acetate - Google Patents [patents.google.com]
- 18. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Effect of Aqueous HCl with Dissolved Chlorine on Certain Corrosion-Resistant Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. longdom.org [longdom.org]
- 24. researchgate.net [researchgate.net]
- 25. study.com [study.com]
- 26. quora.com [quora.com]
Technical Support Center: Oxydiacetyl Dichloride (Oxalyl Chloride)
Welcome to the technical support center for Oxydiacetyl Dichloride, commonly known as oxalyl chloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving this highly reactive reagent, with a particular focus on the impact of moisture. Our goal is to provide you with the expertise and practical insights necessary for the successful and safe handling of oxalyl chloride.
Troubleshooting Guide: Impact of Moisture on this compound Reactivity
The primary challenge in working with oxalyl chloride is its extreme sensitivity to moisture.[1][2] Even trace amounts of water can lead to reaction failure, byproduct formation, and safety hazards.[3] This guide will help you diagnose and resolve common issues arising from moisture contamination.
| Problem/Observation | Probable Cause(s) Related to Moisture | Recommended Solutions & Preventative Measures |
| Low or No Product Yield in Swern Oxidation | Decomposition of Oxalyl Chloride: Moisture in the solvent (e.g., DCM) or on the glassware reacts with and consumes the oxalyl chloride before it can activate the DMSO.[4] | Ensure Rigorously Anhydrous Conditions: - Use freshly distilled, anhydrous solvents. Consider storing solvents over molecular sieves.[5] - Flame-dry all glassware under a stream of inert gas (Nitrogen or Argon) before use. - Handle all reagents under an inert atmosphere. |
| Incomplete Reaction or Stalled Conversion | Insufficient Active Reagent: Trace water in the DMSO or the alcohol substrate can consume a portion of the oxalyl chloride, leading to an insufficient amount of the active electrophile for the reaction to go to completion.[6] | Use High-Purity, Anhydrous Reagents: - Use a fresh, sealed bottle of anhydrous DMSO. - Ensure your alcohol substrate is dry. If necessary, azeotropically remove water with toluene.[7] - Consider using a slight excess (1.1-1.2 equivalents) of oxalyl chloride to compensate for minor moisture presence.[4] |
| Formation of Unexpected Byproducts | Hydrolysis of Oxalyl Chloride: The reaction of oxalyl chloride with water produces gaseous byproducts: hydrogen chloride (HCl), carbon dioxide (CO₂), and carbon monoxide (CO).[8][9] The generated HCl can catalyze side reactions, such as the removal of acid-sensitive protecting groups.[10] | Inert Atmosphere and Proper Quenching: - Maintain a positive pressure of an inert gas throughout the reaction. - Quench the reaction carefully at low temperatures with a suitable reagent, such as methanol, to neutralize any remaining oxalyl chloride.[10] |
| Vigorous Gas Evolution Upon Reagent Addition | Reaction with Water: A violent reaction occurs when oxalyl chloride comes into contact with water, leading to the rapid release of gases.[1][3] This can cause pressure buildup and potential splashing of corrosive materials. | Controlled Addition and Dry Environment: - Add oxalyl chloride dropwise at a low temperature (e.g., -78 °C for Swern oxidation) to control the reaction rate.[2] - Ensure the reaction setup is completely dry and purged with an inert gas before adding any reagents.[11] |
| Cloudy or Hazy Reaction Mixture | Precipitation of Oxalic Acid: While the primary hydrolysis products are gaseous, under certain conditions, the formation of oxalic acid from the complete hydrolysis of oxalyl chloride could lead to insolubility in non-polar organic solvents.[6][12] | Strict Moisture Exclusion: - Re-evaluate all potential sources of moisture contamination, including solvents, reagents, and the reaction atmosphere. - Filter a small aliquot of the reaction mixture to isolate and identify the precipitate. |
Frequently Asked Questions (FAQs)
Q1: Why is oxalyl chloride so reactive with water?
A1: Oxalyl chloride is the diacyl chloride of oxalic acid.[13] Like other acyl chlorides, the carbon atoms of the carbonyl groups are highly electrophilic. Water acts as a nucleophile, attacking these carbonyl carbons. The initial reaction is highly favorable and leads to a cascade of reactions that ultimately release hydrogen chloride, carbon dioxide, and carbon monoxide.[8][9] This reaction is vigorous and exothermic.[1]
Q2: What are the products of the reaction between oxalyl chloride and water?
A2: The reaction of oxalyl chloride with water yields exclusively gaseous byproducts: hydrogen chloride (HCl), carbon dioxide (CO₂), and carbon monoxide (CO).[8][9] The overall reaction is: (COCl)₂ + H₂O → 2 HCl + CO₂ + CO
Q3: How can I ensure my solvents are sufficiently dry for a reaction with oxalyl chloride?
A3: It is crucial to use anhydrous solvents. Standard laboratory procedures for drying solvents include distillation from an appropriate drying agent (e.g., calcium hydride for dichloromethane).[5] For convenience, solvents from a solvent purification system (SPS) are often sufficiently dry. Alternatively, using freshly opened bottles of anhydrous solvent and storing them over activated molecular sieves (3Å or 4Å) is a common practice.[5]
Q4: Can I use a slight excess of oxalyl chloride to counteract small amounts of moisture?
A4: Yes, in some cases, using a small excess (e.g., 1.1 to 1.2 equivalents) of oxalyl chloride can help to ensure the reaction proceeds to completion if minor moisture contamination is suspected.[4] However, this is not a substitute for rigorously maintaining anhydrous conditions, as the byproducts of the reaction with water (especially HCl) can potentially interfere with your desired reaction.[10]
Q5: What are the safety precautions I should take when handling oxalyl chloride, especially concerning its reaction with water?
A5: Oxalyl chloride is toxic, corrosive, and a lachrymator.[2][14] It reacts violently with water.[3] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and gloves resistant to this chemical.[3][14] Ensure all glassware is dry and work under an inert atmosphere.[11] Never allow water to come into contact with the oxalyl chloride container.[3] In case of a spill, do not use water to clean it up; instead, use an inert absorbent material like sand or vermiculite.[3][15]
Experimental Protocol: Moisture-Sensitive Swern Oxidation
This protocol details the oxidation of a primary alcohol to an aldehyde, with a strong emphasis on maintaining anhydrous conditions.
Objective: To oxidize a primary alcohol to the corresponding aldehyde using a Swern oxidation, while minimizing the impact of moisture.
Materials:
-
Three-neck round-bottom flask, flame-dried under vacuum and backfilled with Argon
-
Magnetic stirrer and stir bar
-
Argon inlet and bubbler
-
Low-temperature thermometer
-
Syringes and needles, oven-dried
-
Anhydrous dichloromethane (DCM)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Primary alcohol substrate
-
Triethylamine (Et₃N), distilled from CaH₂
Procedure:
-
Setup: Assemble the flame-dried glassware while hot under a positive pressure of Argon. Allow the apparatus to cool to room temperature.
-
Reagent Preparation: Add anhydrous DCM (solvent) to the reaction flask via a dry syringe. Begin stirring and cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Slowly add oxalyl chloride (1.1 equivalents) dropwise to the cold DCM via syringe over 10 minutes, ensuring the internal temperature does not rise above -60 °C.[16]
-
DMSO Addition: In a separate, dry flask, dissolve anhydrous DMSO (2.2 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture via syringe over 15 minutes, maintaining the temperature at -78 °C. Stir for an additional 15 minutes.
-
Substrate Addition: Dissolve the primary alcohol (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes. Stir for 30 minutes at -78 °C.
-
Base Quench: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. The mixture may become thick. Allow the reaction to warm to room temperature over 45 minutes.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
Visualization of Moisture-Induced Decomposition
The following diagram illustrates the decomposition pathway of oxalyl chloride upon reaction with water, a critical consideration for any experimental design.
Caption: Reaction of oxalyl chloride with water.
References
- 1. nbinno.com [nbinno.com]
- 2. Oxalyl Chloride [commonorganicchemistry.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
- 8. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 9. Oxalyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 10. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison - Wolfa [wolfabio.com]
- 11. lobachemie.com [lobachemie.com]
- 12. Sciencemadness Discussion Board - oxalyl chloride and water - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. grokipedia.com [grokipedia.com]
- 14. westliberty.edu [westliberty.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Swern oxidation - Wikipedia [en.wikipedia.org]
Catalyst Selection for Optimizing Oxydiacetyl Dichloride Reactions: A Technical Support Guide
Welcome to our technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on catalyst selection for reactions involving oxydiacetyl dichloride. This guide is structured to offer not just procedural steps, but a foundational understanding of the principles governing these reactions, enabling you to troubleshoot and optimize your experimental outcomes effectively.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the use of catalysts in reactions with this compound, a key building block in polymerization and fine chemical synthesis.
Q1: Is a catalyst always necessary for reactions with this compound?
Not always. This compound, as a diacyl chloride, is a highly reactive molecule. Its reactions with strong nucleophiles, such as primary alcohols or amines, are often vigorous and can proceed to completion without a catalyst.[1][2][3][4] However, a catalyst becomes essential under several circumstances:
-
When reacting with less reactive nucleophiles: To drive the reaction to completion in a reasonable timeframe.
-
To control selectivity: In reactions with molecules containing multiple functional groups (e.g., polyols like glycerol), a catalyst can direct the reaction to a specific site, preventing unwanted side reactions like cross-linking.[5][6]
-
To enable reactions with aromatic compounds: In Friedel-Crafts acylation, a catalyst is required to generate the highly reactive acylium ion electrophile.[7][8][9]
Q2: What are the primary types of reactions where catalyst selection is critical for this compound?
Two major classes of reactions where catalyst choice is paramount are:
-
Polyesterification: The reaction of this compound with diols or polyols to form polyesters.
-
Friedel-Crafts Acylation: The reaction with aromatic compounds to form diaryl ketones.
Q3: What is the role of a base in these reactions?
In many reactions involving acyl chlorides, a non-nucleophilic base such as pyridine or N,N-diisopropylethylamine (iPr₂NEt) is added.[2][5] Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2] This prevents the buildup of acid, which can lead to undesirable side reactions or degradation of sensitive functional groups.
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to resolving common experimental challenges.
Issue 1: Low Yield or Incomplete Reaction in Polyesterification
Possible Cause A: Insufficient Nucleophilicity of the Alcohol
-
Explanation: Sterically hindered or electron-poor alcohols may react sluggishly with this compound.
-
Solution: While many acyl chloride esterifications do not require a catalyst, the addition of a nucleophilic catalyst can accelerate the reaction. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for this purpose. It functions by forming a more reactive N-acylpyridinium intermediate.
Possible Cause B: Premature Precipitation of the Polymer
-
Explanation: As the polymer chain grows, its solubility in the reaction solvent may decrease, causing it to precipitate out of solution before high molecular weights are achieved.
-
Solution:
-
Solvent Selection: Choose a solvent that is known to be a good solvent for the target polyester. This may require some preliminary solubility tests.
-
Temperature Adjustment: Increasing the reaction temperature can sometimes improve solubility. However, be mindful of potential side reactions at higher temperatures.
-
Issue 2: Formation of Cross-linked or Branched Polymers
Possible Cause: Non-selective Reaction with Polyols
-
Explanation: When using a monomer with more than two hydroxyl groups, like glycerol, non-selective acylation can lead to branching and cross-linking, resulting in an insoluble gel.[5][6]
-
Solution: Employ a Regioselective Catalyst. Diarylborinic acids have been shown to selectively catalyze the acylation of 1,2-diols over isolated hydroxyl groups.[5][6][10] This catalyst system can lead to the formation of linear polyesters from trifunctional monomers like glycerol.[5][6]
Experimental Protocol: Diarylborinic Acid-Catalyzed Linear Polyesterification of Glycerol
This protocol is adapted from the work of M. S. Taylor and colleagues.[5]
Materials:
-
Glycerol
-
This compound
-
Diarylborinic acid catalyst (e.g., 1-2 mol%)
-
N,N-diisopropylethylamine (iPr₂NEt)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve glycerol and the diarylborinic acid catalyst in anhydrous THF.
-
Add N,N-diisopropylethylamine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or other appropriate methods).
-
Quench the reaction with a suitable reagent and proceed with workup and purification.
Issue 3: Low Yield or No Reaction in Friedel-Crafts Acylation
Possible Cause A: Deactivated Aromatic Substrate
-
Explanation: Aromatic rings with strongly electron-withdrawing groups are highly deactivated and may not undergo Friedel-Crafts acylation.[8]
-
Solution: This is a significant limitation of the Friedel-Crafts reaction. If possible, consider using a more electron-rich aromatic starting material or an alternative synthetic route.
Possible Cause B: Insufficiently Active Catalyst
-
Explanation: Friedel-Crafts acylation requires a strong Lewis acid catalyst to generate the acylium ion.[7][8]
-
Solution:
-
Catalyst Choice: Ensure you are using a potent Lewis acid. Aluminum chloride (AlCl₃) is a classic and highly effective choice. Other options include titanium tetrachloride (TiCl₄) and tin tetrachloride (SnCl₄).[11] Zinc oxide (ZnO) has been reported as a reusable catalyst for this reaction.[12]
-
Stoichiometry: For Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid is often required because the catalyst can form a complex with the product ketone, rendering it inactive.[7][8]
-
Data Presentation: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation
| Catalyst | Typical Loading | Key Advantages | Key Disadvantages |
| AlCl₃ | Stoichiometric | High reactivity, widely applicable.[8][11] | Moisture sensitive, can be difficult to handle, often requires aqueous workup.[13] |
| SnCl₄ | Catalytic to Stoichiometric | High reactivity, good for many substrates.[11][14] | Moisture sensitive, can be corrosive. |
| ZnO | Catalytic | Reusable, milder reaction conditions.[12] | May not be suitable for highly deactivated substrates. |
| Ionic Liquids | Solvent and Catalyst | "Green" alternative, can be recycled, avoids chlorinated solvents.[13] | May require specific ionic liquids for optimal results, potential for higher cost. |
Visualizations: Reaction Mechanisms and Selection Workflows
Catalytic Cycle for Polyesterification
Caption: Mechanism of nucleophilic catalysis in esterification.
Decision Workflow for Catalyst Selection
Caption: Decision tree for catalyst selection.
References
- 1. chemrevise.org [chemrevise.org]
- 2. Video: Acid Halides to Esters: Alcoholysis [jove.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. US20080306307A1 - Friedel-Crafts Acylation Process in Ionic Liquids - Google Patents [patents.google.com]
- 14. Lewis Acids as Activators in CBS-Catalysed Diels-Alder Reactions: Distortion Induced Lewis Acidity Enhancement of SnCl4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing impurities in Diglycolyl chloride-based syntheses
Welcome to the technical support center for diglycolyl chloride-based syntheses. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to minimize impurities, optimize reaction conditions, and ensure the integrity of your synthetic outcomes.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis and use of diglycolyl chloride. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Problem 1: Low Yield in Polyester or Polyamide Synthesis
Question: I am experiencing significantly lower than expected yields in my polymerization reaction with diglycolyl chloride. What are the likely causes and how can I improve my yield?
Answer:
Low yields in diglycolyl chloride-based polymerizations are a common issue, often stemming from the reagent's high reactivity and sensitivity. The primary culprits are typically related to reactant purity, stoichiometry, and reaction conditions.
Root Cause Analysis and Solutions:
-
Moisture Contamination (Hydrolysis): Diglycolyl chloride is extremely sensitive to moisture and will readily hydrolyze back to diglycolic acid.[1][2] This not only consumes the starting material but the resulting dicarboxylic acid is significantly less reactive in low-temperature polymerizations.
-
Solution: Ensure all glassware is rigorously oven-dried (or flame-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Solvents must be anhydrous, and it is recommended to use freshly distilled or commercially available anhydrous grades. Perform all manipulations under an inert atmosphere.
-
-
Incorrect Stoichiometry: Accurate molar equivalence of the diacyl chloride and the diol/diamine is critical for achieving high molecular weight polymers.
-
In Polyamide Synthesis: The reaction of diglycolyl chloride with an amine generates two equivalents of hydrogen chloride (HCl) as a byproduct.[3] This HCl will react with the basic amine monomer to form an ammonium salt, effectively removing it from the reaction and disrupting the 1:1 stoichiometry.
-
Solution: Add a non-nucleophilic base, such as pyridine or triethylamine (at least two equivalents), to the reaction mixture to act as an acid scavenger. This will neutralize the HCl as it is formed, preventing the formation of the amine salt.
-
-
General Stoichiometry: Inaccurate weighing of monomers or the use of impure starting materials can also lead to stoichiometric imbalances.
-
Solution: Use purified monomers. If the purity of your diglycolyl chloride is uncertain, consider performing a purity analysis (see FAQ section) or purifying it via fractional vacuum distillation.
-
-
-
Sub-optimal Reaction Temperature:
-
Too Low: The reaction rate may be too slow, leading to incomplete conversion within the allotted time.
-
Too High: This can promote side reactions, degradation of the monomers or the resulting polymer, and the formation of colored impurities.
-
Solution: For most polyester and polyamide syntheses with diacyl chlorides, the reaction is sufficiently exothermic to proceed at low temperatures (e.g., 0 °C to room temperature).[4] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, IR spectroscopy) to determine the optimal reaction time and temperature for your specific system.
-
-
-
Premature Product Precipitation: If the growing polymer chain becomes insoluble in the reaction solvent, it can precipitate out of solution, halting further chain growth and resulting in low molecular weight and low yield of the desired polymer.
-
Solution: Choose a solvent system in which both the monomers and the resulting polymer are soluble. For polyamides, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), often with the addition of salts like lithium chloride (LiCl) to enhance solubility, are commonly used.
-
Problem 2: Product Discoloration (Yellowing or Browning)
Question: My final product after reacting with diglycolyl chloride is discolored. What could be causing this?
Answer:
Discoloration in syntheses involving acyl chlorides often points to the presence of impurities that can undergo decomposition or side reactions under the reaction conditions.
Root Cause Analysis and Solutions:
-
Impurities from Thionyl Chloride: If the diglycolyl chloride was synthesized using thionyl chloride (SOCl₂), residual reagent or byproducts can lead to color. Thionyl chloride can decompose over time to form sulfur chlorides (e.g., S₂Cl₂) and elemental sulfur, which are often yellow or brown.[2]
-
Solution: Ensure the diglycolyl chloride is properly purified to remove any residual chlorinating agent. Fractional vacuum distillation is the most effective method. If residual SOCl₂ is suspected, it can be removed azeotropically by adding anhydrous toluene and removing the solvent under reduced pressure. Repeat this process 2-3 times.
-
-
Reaction with Catalyst or Solvent: In some cases, the acyl chloride may react with catalysts or solvents at elevated temperatures, leading to colored degradation products. For example, catalysts like N,N-dimethylformamide (DMF) can form colored adducts if not used in catalytic amounts or if the reaction is overheated.
-
Solution: Use the minimum effective amount of any catalyst. Ensure the reaction temperature is carefully controlled. If possible, opt for a catalyst-free reaction if the reactivity of the nucleophile is sufficient.
-
-
Oxidation: Aromatic diamines, in particular, can be susceptible to oxidation, which can result in colored products.
-
Solution: Perform the reaction under a strict inert atmosphere (nitrogen or argon) to exclude oxygen.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available diglycolyl chloride?
The most common impurity is diglycolic acid , the hydrolysis product.[1] Due to the high reactivity of the acyl chloride functional groups, even trace amounts of atmospheric moisture can lead to degradation. Another potential impurity is residual thionyl chloride or other chlorinating agents used in its synthesis.
Q2: How should I store and handle diglycolyl chloride to maintain its purity?
Diglycolyl chloride is highly sensitive to moisture.[1] It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry place. A desiccator can be used for long-term storage. When handling, use dry syringes or cannulas to transfer the liquid under an inert atmosphere.
Q3: Can I use diglycolyl chloride directly from the bottle, or should I purify it first?
For many applications, especially those sensitive to stoichiometry or where high molecular weight polymers are desired, purification is highly recommended. Commercial grades are often around 95% pure, with the main impurity being diglycolic acid. For robust reactions where slight stoichiometric imbalances are tolerated, it may be used as received. However, for best results, purification by fractional vacuum distillation is the standard procedure.[5]
Q4: What are the key parameters for purifying diglycolyl chloride by fractional vacuum distillation?
Fractional vacuum distillation is effective because it allows for the separation of diglycolyl chloride from the less volatile diglycolic acid at a lower temperature, preventing thermal decomposition.
| Parameter | Recommended Value/Procedure | Rationale |
| Apparatus | Use a fractional distillation setup with a short Vigreux column. Ensure all glassware is oven-dried and assembled under an inert atmosphere.[6] | The Vigreux column provides multiple theoretical plates for efficient separation of compounds with close boiling points. Anhydrous conditions prevent hydrolysis. |
| Vacuum | A pressure of approximately 2 mmHg is commonly cited. | This lowers the boiling point of diglycolyl chloride to a manageable temperature (84-87 °C), preventing decomposition.[5][7][8] |
| Heating | Use a heating mantle with a stir bar or an oil bath for even heating. The bath temperature should be set 20-30 °C higher than the expected boiling point of the liquid. | Prevents bumping and ensures smooth distillation. |
| Collection | Collect the fraction that distills at a constant temperature. The reported boiling point is 84-87 °C at 2 mmHg .[5][7][8] | A stable boiling point indicates the collection of a pure substance. |
| Safety | Always use a vacuum trap (preferably cooled with a dry ice/acetone slush) between the distillation apparatus and the vacuum pump. Work in a fume hood and wear appropriate personal protective equipment. | Protects the vacuum pump from corrosive HCl gas and SO₂ (if thionyl chloride was used).[6] |
Q5: How can I confirm the purity of my diglycolyl chloride?
Several analytical techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the reactivity of acyl chlorides, direct analysis can be challenging. A common method is to derivatize the sample by reacting it with a dry alcohol (e.g., methanol) to form the more stable diester, which can then be analyzed by GC-MS to quantify the original diglycolyl chloride and identify any impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for purity assessment, but the sample must be prepared in a dry NMR solvent (e.g., CDCl₃) under an inert atmosphere to prevent hydrolysis during the analysis.
-
Argentometric Titration: This classical method can be used to determine the total hydrolyzable chloride content, providing a good measure of the overall purity of the acyl chloride.
Visualizing Key Processes
To better understand the chemistry of diglycolyl chloride, the following diagrams illustrate key reaction pathways and potential pitfalls.
Diagram 1: Synthesis and Primary Impurity Pathway
Caption: Synthesis of diglycolyl chloride and its hydrolysis back to diglycolic acid.
Diagram 2: Workflow for Polyamide Synthesis
Caption: A typical experimental workflow for the synthesis of a polyamide.
References
- 1. THIONYL CHLORIDE - Nineteenth Interim Report of the Committee on Acute Exposure Guideline Levels: Part A - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrevise.org [chemrevise.org]
- 4. Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,2′-氧化二乙酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. orgsyn.org [orgsyn.org]
- 7. alkalisci.com [alkalisci.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. japsonline.com [japsonline.com]
Technical Support Center: Achieving High Molecular Weight Polymers from Oxydiacetyl Dichloride
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with advanced troubleshooting for the synthesis of high molecular weight polymers using Oxydiacetyl dichloride. This guide is designed to move beyond basic protocols, offering in-depth, field-proven insights to overcome common experimental hurdles and empower you to achieve your desired polymer characteristics.
Introduction to Polymerization with this compound
This compound, also known as diglycolyl chloride, is a highly reactive diacid chloride monomer valuable for the synthesis of a variety of polymers, including poly(ether ester)s and polyamides.[1][2] The formation of these polymers typically proceeds through a step-growth polycondensation reaction. However, achieving high molecular weight, a critical factor for desirable mechanical and thermal properties, can be challenging. This guide provides a structured approach to troubleshooting and optimizing your polymerization reactions.
Troubleshooting Guide: Common Issues and Solutions
Low molecular weight is a frequent challenge in polycondensation reactions.[3] This section provides a systematic approach to identifying and resolving the root causes of suboptimal polymerization.
Problem 1: Consistently Low Molecular Weight
| Potential Cause | Underlying Scientific Principle | Recommended Action |
| Monomer Impurity | Impurities with monofunctional groups can act as chain terminators, capping the growing polymer chains and preventing the attainment of high molecular weight.[3] | Protocol: 1. Purification of this compound: Purify via vacuum distillation. The boiling point is 84-87 °C at 2 mm Hg.[1][2]2. Purification of Co-monomer (e.g., diamine): Recrystallize or distill the co-monomer to a purity of ≥99%.3. Verification: Confirm purity using techniques like NMR or GC-MS before use. |
| Inaccurate Stoichiometry | Polycondensation requires a precise 1:1 molar ratio of reactive functional groups for the polymer chains to extend to high molecular weight. Any deviation creates an excess of one monomer, leading to chain termination. | Protocol: 1. Accurate Measurement: Use a high-precision balance to weigh the monomers.2. Consider Purity: Adjust the mass of the monomers based on their purity to ensure a true 1:1 molar ratio of the reactive species.3. Controlled Addition: For highly reactive systems, consider slow, controlled addition of one monomer to the other to maintain stoichiometry throughout the reaction. |
| Inefficient HCl Byproduct Removal | The polycondensation of this compound with a diamine or diol produces HCl as a byproduct.[4] If not effectively removed, the accumulation of HCl can lead to side reactions and equilibrium limitations, hindering polymer growth. | Protocol: 1. Inert Atmosphere: Conduct the reaction under a continuous flow of an inert gas (e.g., nitrogen or argon) to sweep away HCl.2. Acid Scavenger: In solution polymerization, add a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl as it forms.[5] In interfacial polymerization, a weak base like sodium carbonate is used in the aqueous phase.[5][6]3. Vacuum Application: In the later stages of melt polycondensation, applying a high vacuum is crucial to drive the reaction to completion by removing volatile byproducts.[3][7] |
| Suboptimal Reaction Temperature | The reaction between a diacid chloride and a diamine is typically very fast and exothermic.[4][6] If the temperature is too high, it can lead to side reactions and degradation. If it's too low, the reaction rate may be insufficient. | Protocol: 1. Low-Temperature Start: For solution and interfacial polymerization, initiate the reaction at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction.[4][5]2. Gradual Heating: For melt polycondensation, a staged temperature profile can be beneficial, starting at a lower temperature and gradually increasing it as the reaction proceeds and viscosity builds.[7] |
| Reaction Medium Viscosity | As the polymer chains grow, the viscosity of the reaction medium increases significantly.[7] This can limit the diffusion of reactive chain ends, shifting the reaction from being chemically controlled to diffusion controlled, thus stalling molecular weight growth. | Protocol: 1. Solvent Addition: In the later stages of polymerization, adding a high-boiling point solvent can reduce viscosity and facilitate further chain growth.[7]2. Increased Temperature: Carefully increasing the temperature can also decrease viscosity, but must be balanced against the risk of thermal degradation.[7] |
| Premature Polymer Precipitation | If the growing polymer becomes insoluble in the reaction solvent, it will precipitate out of the solution, preventing further chain growth. | Protocol: 1. Solvent Screening: Ensure the chosen solvent is a good solvent for the final polymer, not just the monomers.[4][5][6]2. Solvent Blends: Consider using a solvent mixture to maintain polymer solubility throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the best polymerization method to achieve high molecular weight with this compound and a diamine?
A: Interfacial polymerization is often the preferred method for reacting diacid chlorides with diamines to achieve high molecular weight.[4][5][6] This technique takes advantage of the rapid reaction kinetics at the interface of two immiscible liquids.[5][6] One monomer is dissolved in an aqueous phase (often with a base to neutralize HCl), and the other (this compound) is in an organic phase.[8] The polymer forms as a film at the interface.[5][6] This method offers excellent control over stoichiometry at the reaction interface.[5]
Q2: How can I monitor the progress of the polymerization and the increase in molecular weight?
A: A practical way to monitor the progress of the polymerization, particularly in a melt or solution phase, is by observing the increase in viscosity.[7] For quantitative analysis, you can take aliquots of the reaction mixture at different time points (if the reaction setup allows) and analyze the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
Q3: My final polymer is discolored (yellow or brown). What is the likely cause and how can I prevent it?
A: Discoloration is often a sign of thermal degradation or side reactions, which can be caused by excessive reaction temperatures or prolonged reaction times at elevated temperatures.[3] To prevent this, carefully control the reaction temperature, ensure a completely inert atmosphere to prevent oxidation, and consider using a lower temperature for a longer duration.
Q4: What are the key considerations for choosing a solvent for solution polymerization?
A: The ideal solvent should:
-
Dissolve both monomers and the resulting polymer to prevent premature precipitation.[4][5][6]
-
Be inert to the reactants and not participate in side reactions.
-
Have a suitable boiling point for the desired reaction temperature and be easily removable after the reaction.
-
For reactions with this compound, aprotic polar solvents are often good candidates.
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus with a short path distillation head. Ensure all glassware is dry.
-
Procedure:
Protocol 2: Interfacial Polymerization of this compound with a Diamine
-
Aqueous Phase Preparation: In a beaker, dissolve the diamine (e.g., 1,6-hexanediamine) and an acid scavenger (e.g., sodium carbonate) in deionized water.
-
Organic Phase Preparation: In a separate beaker, dissolve the purified this compound in an organic solvent that is immiscible with water (e.g., dichloromethane or hexane).[8]
-
Polymerization:
-
Carefully pour the aqueous phase on top of the organic phase to create a distinct interface.
-
A polymer film will form instantly at the interface.[6]
-
Using forceps, gently grasp the polymer film and continuously pull it out of the beaker as a "rope."
-
-
Washing and Drying:
-
Wash the polymer rope with deionized water and then with a solvent like methanol to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at a moderate temperature.
-
Visualizing the Workflow
References
- 1. Cas 21062-20-4,2,2'-OXYDIACETYL CHLORIDE | lookchem [lookchem.com]
- 2. 2,2'-OXYDIACETYL CHLORIDE | 21062-20-4 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. files.eric.ed.gov [files.eric.ed.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Oxydiacetyl Dichloride in Polyamide Synthesis: The Impact of Ether Linkages on Polymer Properties
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of polymer chemistry, the choice of monomer is a critical decision that dictates the ultimate properties and performance of the resulting material. Diacyl chlorides are a cornerstone in the synthesis of high-performance polymers like polyamides and polyesters, prized for their high reactivity which facilitates polymerization.[1] While aliphatic and aromatic diacyl chlorides such as adipoyl chloride and terephthaloyl chloride are well-established, there is a growing interest in functionalized monomers that can impart unique characteristics to the polymer backbone. Oxydiacetyl dichloride, also known as diglycolyl chloride, stands out in this regard due to the presence of an ether linkage within its structure. This guide provides an in-depth comparison of this compound with traditional diacyl chlorides in the context of polyamide synthesis, supported by established experimental principles and data from the scientific literature.
The Structural Distinction: Introducing Flexibility with Ether Linkages
The fundamental difference between this compound and its aliphatic counterparts lies in the ether group (-O-) integrated into its backbone. This structural feature has profound implications for the resulting polymer's properties. Unlike the rigid hydrocarbon chains of adipoyl chloride or sebacoyl chloride, the ether linkage in this compound introduces a point of flexibility.[2] This increased rotational freedom of the polymer chain can significantly influence its macroscopic properties, including solubility, thermal characteristics, and mechanical behavior.[3]
Caption: Structural comparison of this compound and Adipoyl chloride.
A Comparative Polymerization Workflow: Interfacial Synthesis of Polyamides
To objectively compare the performance of this compound with a standard aliphatic diacyl chloride, a controlled polymerization experiment is essential. Interfacial polymerization is a robust method for synthesizing polyamides from diacyl chlorides and diamines, where the reaction occurs at the interface of two immiscible liquid phases.[4][5] This technique is particularly advantageous as the rapid, irreversible reaction kinetics at the interface often lead to high molecular weight polymers.[6]
The following is a generalized, step-by-step methodology for a comparative synthesis of two polyamides: one from this compound and a diamine (e.g., 1,6-hexanediamine), and the other from a conventional diacyl chloride like adipoyl chloride and the same diamine.
Experimental Protocol: Comparative Interfacial Polymerization
-
Preparation of the Aqueous Phase:
-
Prepare a solution of 1,6-hexanediamine in deionized water. An acid scavenger, such as sodium hydroxide (NaOH), is typically added to neutralize the hydrochloric acid (HCl) byproduct of the reaction.
-
-
Preparation of the Organic Phase:
-
In separate flasks, prepare solutions of this compound and adipoyl chloride in an organic solvent immiscible with water, such as hexane or dichloromethane.
-
-
Polymerization:
-
Carefully pour the organic phase containing the diacyl chloride onto the aqueous diamine solution in a beaker. A polymer film will form instantly at the interface of the two layers.
-
-
Polymer Collection:
-
Using forceps, gently grasp the polyamide film and continuously draw it from the beaker. The polymer can be wound onto a rotating rod to form a continuous "rope".
-
-
Washing and Drying:
-
Thoroughly wash the collected polyamide with deionized water and then with a solvent like ethanol to remove any unreacted monomers, oligomers, and salts.
-
Dry the polymer samples in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Caption: Experimental workflow for comparative polyamide synthesis.
Comparative Data Analysis: Expected Performance Metrics
While direct comparative experimental data in a single study is scarce, we can extrapolate the expected differences in polymer properties based on the structural variations and established principles in polymer science. The following table summarizes the anticipated outcomes.
| Property | Polyamide from this compound | Polyamide from Adipoyl Chloride | Rationale |
| Solubility | Higher in polar organic solvents | Lower in polar organic solvents | The ether linkage increases chain flexibility and polarity, disrupting chain packing and improving interaction with solvent molecules.[3] |
| Crystallinity | Lower | Higher | The flexible ether group disrupts the regular chain packing necessary for high crystallinity.[3] |
| Glass Transition Temp. (Tg) | Lower | Higher | Increased chain flexibility due to the ether linkage allows for segmental motion at lower temperatures.[2] |
| Melting Temperature (Tm) | Lower | Higher | Reduced crystallinity and weaker interchain forces due to the ether linkage result in a lower melting point.[7] |
| Thermal Stability (TGA) | Comparable | High | While the ether linkage can be a point of thermal degradation, the overall thermal stability is often comparable to aliphatic polyamides, especially in inert atmospheres.[2][8] |
| Tensile Strength | Lower | Higher | Higher crystallinity and stronger interchain hydrogen bonding in aliphatic polyamides contribute to greater tensile strength.[7] |
| Elongation at Break | Higher | Lower | The increased flexibility of the polymer chains containing ether linkages allows for greater elongation before failure.[2] |
In-Depth Discussion: Causality Behind the Differences
The anticipated differences in the properties of polyamides derived from this compound versus those from adipoyl chloride are a direct consequence of the ether linkage's impact on the polymer's molecular architecture.
Enhanced Solubility and Processability: Aromatic polyamides are known for their exceptional thermal and mechanical properties, but their poor solubility often limits their processability.[3] The introduction of flexible ether linkages is a well-established strategy to improve the solubility of otherwise intractable polymers.[2] The ether oxygen atoms can act as hydrogen bond acceptors, further enhancing solubility in polar solvents. This improved solubility is a significant advantage for applications requiring solution casting or processing.
Impact on Thermal Properties: The glass transition temperature (Tg) is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. The increased segmental mobility afforded by the ether linkages in the polyamide backbone is expected to lower the Tg.[2] Similarly, the melting temperature (Tm) is influenced by the degree of crystallinity and the strength of intermolecular forces. The disruption of chain packing by the ether groups leads to lower crystallinity and, consequently, a lower Tm.[7] This can be advantageous for melt processing, as it requires lower temperatures, potentially reducing energy consumption and thermal degradation during processing.[9]
Mechanical Performance Trade-offs: The mechanical properties of polyamides are heavily dependent on the extent and strength of hydrogen bonding between the amide groups of adjacent polymer chains.[10] The higher crystallinity of traditional aliphatic polyamides allows for more efficient chain packing and stronger, more numerous hydrogen bonds, resulting in high tensile strength and modulus.[7] Conversely, the less ordered, more amorphous structure of polyamides containing ether linkages is expected to result in lower tensile strength but greater flexibility and higher elongation at break.[2]
Conclusion
This compound emerges as a valuable monomer for the synthesis of polyamides with a unique set of properties. The introduction of an ether linkage into the polymer backbone imparts increased flexibility, leading to enhanced solubility, lower glass transition and melting temperatures, and greater elongation at break compared to traditional aliphatic polyamides derived from monomers like adipoyl chloride. While these characteristics may come with a trade-off in terms of ultimate tensile strength and crystallinity, they open up new possibilities for creating more processable high-performance polymers. For researchers and professionals in drug development and material science, this compound offers a versatile building block to fine-tune polymer properties for specific applications, such as creating flexible films, coatings, or matrices for controlled release systems where solubility and flexibility are paramount. The choice between this compound and other diacyl chlorides will ultimately depend on the desired balance of thermal, mechanical, and processing characteristics for the intended application.
References
- 1. Poly(ether–amide) vs. poly(ether–imide) copolymers for post-combustion membrane separation processes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating Polyesters Derived from Diglycolyl Chloride: A Comparative Analysis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides an in-depth validation framework for polyesters synthesized from diglycolyl chloride, an aliphatic diacyl chloride distinguished by a central ether linkage. We will explore the unique properties imparted by this monomer and present a comparative analysis against polyesters derived from common aromatic (terephthaloyl chloride) and linear aliphatic (adipoyl chloride) alternatives. This document details the underlying scientific rationale for experimental design and furnishes comprehensive, step-by-step protocols for synthesis and characterization, ensuring scientific integrity and reproducibility.
Introduction: The Rationale for Diglycolyl Chloride in Polyester Synthesis
In the vast landscape of polymer chemistry, aliphatic polyesters are renowned for their biocompatibility and biodegradability, making them cornerstones in biomedical and pharmaceutical applications.[1] The choice of monomer is a critical determinant of the final polymer's properties, including its mechanical strength, thermal stability, and degradation kinetics.[2][3]
Diglycolyl chloride (2,2′-Oxydiacetyl chloride) is an intriguing monomer for polyester synthesis.[4][5][6][7][8] Its structure, featuring an ether bond, introduces a kink and a site for potential hydrogen bonding that is absent in simple linear aliphatic diacyl chlorides like adipoyl chloride. This modification is not trivial; it is a deliberate design choice aimed at tuning polymer properties. The ether linkage can increase chain flexibility, potentially lowering the glass transition temperature (Tg) and enhancing solubility. Furthermore, this inherent hydrophilicity may accelerate hydrolytic degradation, a desirable trait for applications like controlled drug delivery or temporary medical implants.
This guide will compare a model polyester synthesized from diglycolyl chloride and ethylene glycol—Poly(ethylene diglycolate)—with two benchmarks:
-
Poly(ethylene terephthalate) (PET): A rigid, high-performance aromatic polyester.
-
Poly(ethylene adipate) (PEA): A flexible, classic aliphatic polyester.
By systematically validating the properties of Poly(ethylene diglycolate), we can elucidate the structure-property relationships and identify applications where it offers a distinct advantage.
Experimental Design: A Self-Validating Workflow
A robust validation protocol is not merely a sequence of steps but a logical, self-validating system. Each stage provides data that informs and confirms the results of the others. Our workflow is designed to comprehensively profile the synthesized polymer from its chemical identity to its functional performance.
Caption: Experimental workflow for polyester validation.
Causality Behind Experimental Choices:
-
Synthesis & Purification: Low-temperature solution polycondensation is chosen to minimize side reactions and degradation, which is particularly relevant for reactive acyl chlorides.[9] Purification by precipitation is critical to remove unreacted monomers and catalysts, which could act as plasticizers or affect thermal stability measurements.
-
Structural Validation (FTIR & NMR): We must first confirm that we have synthesized the correct molecule. FTIR provides rapid confirmation of the ester carbonyl group formation and the disappearance of the acyl chloride and hydroxyl groups. ¹H and ¹³C NMR spectroscopy provides unambiguous proof of the polymer's structure and repeating unit connectivity.[10][11]
-
Molecular Weight Validation (GPC): The molecular weight and its distribution (polydispersity index, PDI) are fundamental properties that govern mechanical strength and thermal behavior. Gel Permeation Chromatography (GPC) is the standard method for determining these parameters.
-
Thermal Analysis (DSC & TGA): Differential Scanning Calorimetry (DSC) is essential for identifying the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[11] These parameters define the material's service temperature and processing window. Thermogravimetric Analysis (TGA) is used to determine the onset of thermal degradation, which is a key measure of the material's stability at elevated temperatures.[12]
-
Mechanical Testing: Properties like tensile strength and elongation at break are the ultimate measures of a material's suitability for structural applications. These tests, governed by ASTM or ISO standards, provide the data needed to compare our polymer to established materials.[13][14]
Detailed Experimental Protocols
Synthesis of Poly(ethylene diglycolate)
This protocol describes a representative low-temperature solution polycondensation.
Materials:
-
Diglycolyl chloride (95%+)[8]
-
Ethylene glycol (anhydrous)
-
Pyridine (anhydrous, as acid scavenger)
-
Dichloromethane (DCM, anhydrous)
-
Methanol (for precipitation)
Procedure:
-
Reactor Setup: In a nitrogen-purged, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve ethylene glycol (1.0 eq.) and pyridine (2.2 eq.) in anhydrous DCM.
-
Cooling: Cool the flask to 0°C using an ice bath. This is crucial to control the exothermic reaction between the acyl chloride and the diol.
-
Monomer Addition: Dissolve diglycolyl chloride (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Purification - Step 1: Filter the reaction mixture to remove the pyridinium hydrochloride salt byproduct.
-
Purification - Step 2: Concentrate the filtrate using a rotary evaporator.
-
Precipitation: Slowly pour the concentrated, viscous solution into a beaker of cold methanol (10x volume) with vigorous stirring. The polyester will precipitate as a white solid.
-
Washing: Decant the methanol and wash the polymer twice more with fresh methanol to remove any remaining impurities.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at 40°C for 48 hours or until a constant weight is achieved.
Characterization Protocols
A. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: Confirm the formation of the ester linkage.
-
Procedure: Acquire a spectrum of the dried polymer using a universal ATR-FTIR spectrometer.
-
Expected Result: A strong absorbance peak around 1735 cm⁻¹ (C=O stretch of the ester), disappearance of the broad O-H stretch from ethylene glycol (around 3300 cm⁻¹), and absence of the C=O stretch from diglycolyl chloride (around 1790 cm⁻¹).[15]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: Elucidate the detailed chemical structure.
-
Procedure: Dissolve 10-15 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra.
-
Expected Result for Poly(ethylene diglycolate):
-
¹H NMR: A singlet around 4.2 ppm corresponding to the methylene protons adjacent to the ether oxygen (-O-CH₂-C=O) and a triplet around 4.4 ppm for the methylene protons of the ethylene glycol unit (-O-CH₂-CH₂-O-).
-
¹³C NMR: Peaks corresponding to the carbonyl carbon (~169 ppm) and the two distinct methylene carbons.
-
C. Gel Permeation Chromatography (GPC)
-
Objective: Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Procedure: Dissolve the polymer in a suitable solvent (e.g., THF). Run on a GPC system calibrated with polystyrene or poly(methyl methacrylate) standards.[16]
D. Differential Scanning Calorimetry (DSC)
-
Objective: Determine thermal transitions (Tg, Tm, Xc).
-
Procedure (as per ASTM D3418):
-
Heat a 5-10 mg sample from room temperature to 200°C at 10°C/min to erase thermal history.
-
Cool the sample to -50°C at 10°C/min.
-
Heat the sample from -50°C to 200°C at 10°C/min. The glass transition (Tg) and melting peak (Tm) are determined from this second heating scan.
-
E. Thermogravimetric Analysis (TGA)
-
Objective: Evaluate thermal stability.
-
Procedure (as per ASTM E1131): Heat a 10-15 mg sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere. The degradation temperature (Td) is often reported as the temperature at which 5% weight loss occurs.
Comparative Data Analysis
The introduction of the ether linkage in diglycolyl chloride is expected to significantly alter the polymer's properties compared to its purely aromatic or linear aliphatic counterparts.
Caption: Predicted property relationships based on monomer structure.
Quantitative Comparison Table
The table below presents expected data for polyesters synthesized with ethylene glycol and the three different diacyl chlorides. This data is synthesized from general knowledge of polymer science for illustrative comparison.[2][3][12][17]
| Property | Poly(ethylene terephthalate) | Poly(ethylene diglycolate) | Poly(ethylene adipate) | Test Standard |
| Monomer Type | Aromatic | Aliphatic (Ether) | Aliphatic (Linear) | N/A |
| Glass Transition (Tg) | ~75 °C | ~ -15 °C | ~ -45 °C | ASTM D3418 |
| Melting Point (Tm) | ~255 °C | ~ 40 °C | ~ 50 °C | ASTM D3418 |
| Degradation Temp. (Td, 5%) | > 400 °C | ~ 300 °C | ~ 320 °C | ASTM E1131 |
| Tensile Strength | High (~55 MPa) | Moderate (~20 MPa) | Low (~15 MPa) | ASTM D638 |
| Elongation at Break | Low (<100%) | High (~300%) | Very High (>400%) | ASTM D638 |
| Relative Hydrolytic Degradation | Very Slow | Moderate to Fast | Moderate | N/A |
Interpretation of Results:
-
Thermal Properties: The rigid benzene ring in PET results in a high Tg and Tm, making it suitable for high-temperature applications.[17] In contrast, the flexible aliphatic backbones of the other two polymers lead to sub-zero glass transition temperatures, indicating they are soft and rubbery at room temperature. The ether linkage in Poly(ethylene diglycolate) imparts greater flexibility than the simple alkane chain in PEA, contributing to its lower Tg.
-
Mechanical Properties: PET's rigidity translates to high tensile strength but low elongation. The aliphatic polyesters are significantly more flexible. Poly(ethylene diglycolate) is predicted to have moderate strength, potentially higher than PEA due to dipole-dipole interactions from the ether and ester groups, offering a balanced profile of strength and flexibility.
-
Degradability: Aromatic polyesters like PET are highly resistant to hydrolysis. Aliphatic polyesters are known to be more susceptible to degradation.[1][17] The ether group in Poly(ethylene diglycolate) is expected to increase its hydrophilicity, potentially accelerating its degradation rate compared to PEA, which is highly advantageous for biomedical applications requiring controlled breakdown.[18]
Conclusion and Applications
The validation framework presented confirms that diglycolyl chloride is a valuable monomer for creating aliphatic polyesters with a unique and desirable property profile. The resulting polymers, such as Poly(ethylene diglycolate), occupy a distinct space between highly rigid aromatic polyesters and highly flexible linear aliphatic polyesters.
Key Advantages of Diglycolyl Chloride-Based Polyesters:
-
Enhanced Flexibility: The ether linkage results in low glass transition temperatures, making these materials suitable for applications requiring softness and flexibility.
-
Tunable Degradation: The inherent hydrophilicity allows for a potentially faster and more controlled hydrolytic degradation profile, a critical feature for drug delivery vehicles, biodegradable sutures, and tissue engineering scaffolds.[1][18]
-
Balanced Mechanical Properties: These polyesters can offer a superior balance of moderate tensile strength and high elongation compared to other aliphatic polyesters.
By following the rigorous validation workflow outlined in this guide, researchers and drug development professionals can confidently synthesize and characterize novel polyesters based on diglycolyl chloride, leveraging their unique properties to design next-generation materials for advanced biomedical applications.
References
- 1. plasticsengineering.org [plasticsengineering.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. scbt.com [scbt.com]
- 6. scientificlabs.com [scientificlabs.com]
- 7. alkalisci.com [alkalisci.com]
- 8. Diglycolyl chloride 95 21062-20-4 [sigmaaldrich.com]
- 9. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 10. Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ASTM standards to determine polyester fiber diameter - News and Articles [textiletradebuddy.com]
- 14. portplastics.com [portplastics.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Design and Synthesis of Fast-Degrading Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quality Assessment: Spectroscopic and Analytical Comparison of Oxydiacetyl Dichloride from Various Suppliers
Introduction: The Critical Impact of Reagent Purity in Advanced Synthesis
In the realms of polymer chemistry, pharmaceutical development, and advanced materials science, the success of a synthesis is fundamentally tied to the quality of its starting materials. Oxydiacetyl dichloride, a highly reactive bifunctional monomer, is a case in point. Its utility in creating specialized poly(ether ester)s, chiral compounds, and other complex molecular architectures is well-established.[1] However, its reactivity also makes it susceptible to degradation, primarily through hydrolysis. The presence of impurities, such as the parent oxydiacetic acid or residual moisture, can have a dramatic impact on reaction outcomes. These impurities can act as chain terminators in polymerization reactions, leading to lower molecular weight polymers with inferior mechanical and thermal properties. In multi-step organic syntheses, such impurities can lead to unwanted side reactions, reducing yields and complicating purification.
This guide provides a comprehensive framework for researchers to assess and compare the quality of this compound from different commercial suppliers. We will move beyond a simple comparison of catalog specifications and delve into a series of robust analytical techniques designed to provide a clear, data-driven picture of purity and impurity profiles. By adopting these methods, researchers can make informed decisions, ensuring the integrity and reproducibility of their experimental work.
The Science Behind Quality Control for a Reactive Acyl Chloride
This compound, O(CH₂COCl)₂, is an acyl chloride and, as such, is highly electrophilic at the carbonyl carbons.[2] This reactivity is desirable for forming ester and amide bonds but also makes the molecule prone to nucleophilic attack by water.
Primary Impurity of Concern: The Hydrolysis Product
The most common and detrimental impurity is oxydiacetic acid (diglycolic acid), O(CH₂COOH)₂, formed by the reaction of the dichloride with water. Even trace amounts of atmospheric moisture can initiate this process. The presence of one hydrolyzed terminus creates a "half-acid" intermediate, and further hydrolysis yields the full diacid. Both of these species can interfere with polymerization and other acylation reactions.
This guide will outline a multi-pronged analytical approach to identify and quantify the purity of this compound, focusing on detecting the parent compound, its primary hydrolysis product, and water content. We will analyze hypothetical samples from three fictional suppliers: Supplier A (Premium Grade) , Supplier B (Standard Grade) , and Supplier C (Bulk Grade) .
Experimental Workflow for Comparative Analysis
Our evaluation will follow a logical progression of spectroscopic and analytical tests. Each test provides a unique piece of the quality puzzle, and together they create a comprehensive profile of each supplier's product.
Caption: Experimental workflow for the comprehensive quality assessment of this compound.
Detailed Experimental Protocols & Methodologies
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Expertise & Causality: FT-IR is a rapid and powerful technique for identifying functional groups. For this compound, the key feature is the carbonyl (C=O) stretch of the acyl chloride group, which appears at a characteristically high wavenumber (~1800 cm⁻¹).[3][4] The presence of its hydrolysis product, oxydiacetic acid, would be readily identifiable by the appearance of a broad O-H stretch (2500-3300 cm⁻¹) and a shift of the C=O stretch to a lower wavenumber (~1710 cm⁻¹).[3] This test serves as a quick, qualitative check for significant degradation.
-
Protocol:
-
All sample handling must be performed under an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent atmospheric moisture contamination.
-
Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Gently press the plates together to form a thin liquid film.
-
Acquire the spectrum from 4000 to 400 cm⁻¹, co-adding 16 scans for a good signal-to-noise ratio.
-
Clean the salt plates thoroughly with a dry, non-hydroxylic solvent (e.g., anhydrous dichloromethane) immediately after use.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Expertise & Causality: NMR provides detailed structural information at the atomic level, making it the gold standard for confirming the identity of the main component and identifying organic impurities. For this compound, we expect a single, sharp singlet in the ¹H NMR spectrum for the four equivalent methylene protons (O(CH₂ COCl)₂). In the ¹³C NMR spectrum, we expect two distinct signals: one for the methylene carbons and one for the carbonyl carbons. The hydrolysis product, oxydiacetic acid, would show a different chemical shift for its methylene protons and a very broad singlet for the acidic protons in the ¹H NMR spectrum.
-
Protocol:
-
Under an inert atmosphere, prepare the NMR sample by dissolving ~10-20 mg of the this compound sample in ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is desired.
-
Use a sealed NMR tube or cap the tube securely before removing it from the inert atmosphere.
-
Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 8-16) and a relaxation delay (D1) of at least 5 seconds to ensure accurate integration for quantitative analysis.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required for good signal-to-noise.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Expertise & Causality: GC-MS separates volatile components in a sample before identifying them based on their mass fragmentation patterns. This is an excellent method for determining the purity percentage (assay) of the main component and identifying any other volatile impurities. The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern corresponding to the loss of chlorine and carbonyl groups.
-
Protocol:
-
Prepare a dilute solution (~1 mg/mL) of the sample in a dry, volatile solvent like anhydrous dichloromethane or hexane.
-
Inject 1 µL of the solution into the GC-MS instrument.
-
Use a standard non-polar capillary column (e.g., HP-5ms).
-
Program the GC oven with a temperature ramp (e.g., start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C) to ensure good separation of any potential impurities.
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
Purity is calculated based on the relative peak area of the main component in the total ion chromatogram (TIC).
-
Karl Fischer Titration
-
Expertise & Causality: This is the most accurate and widely used method for the specific determination of water content.[5][6] Given the extreme sensitivity of this compound to water, quantifying the residual moisture from the supplier is critical for predicting its performance and stability. We will use a coulometric Karl Fischer titrator, which is ideal for the very low water content expected in a high-purity reactive chemical.[7][8]
-
Protocol:
-
The Karl Fischer titrator must be conditioned to a low, stable drift rate before analysis.
-
Under strictly anhydrous conditions, use a gas-tight syringe to draw a known mass of the this compound sample.
-
Inject the sample directly into the titration cell.
-
The instrument will automatically titrate the water present and calculate the content, typically expressed in parts per million (ppm).
-
Perform the measurement in triplicate to ensure accuracy and precision.
-
Comparative Data Analysis
The following tables summarize the hypothetical (but realistic) data obtained from the analysis of this compound from three different suppliers.
Table 1: Summary of Spectroscopic and Analytical Results
| Parameter | Supplier A (Premium) | Supplier B (Standard) | Supplier C (Bulk) |
| Purity (GC-MS, Area %) | 99.8% | 98.5% | 96.2% |
| Water Content (KF, ppm) | < 50 ppm | 210 ppm | 550 ppm |
| Appearance | Clear, colorless liquid | Clear, colorless liquid | Faintly yellow liquid |
| Identified Impurities | Trace solvent (DCM) | Oxydiacetic Acid (~1.2%) | Oxydiacetic Acid (~3.5%), Unidentified peaks |
Table 2: Key Spectroscopic Observations
| Technique | Supplier A (Premium) | Supplier B (Standard) | Supplier C (Bulk) |
| FT-IR (C=O Stretch cm⁻¹) | Strong, sharp peak at 1805 cm⁻¹. No significant O-H stretch. | Strong peak at 1805 cm⁻¹. Very weak, broad O-H signal observed. | Strong peak at 1805 cm⁻¹. Noticeable broad O-H stretch and a shoulder near 1715 cm⁻¹. |
| ¹H NMR (CDCl₃) | Sharp singlet at δ 4.55 ppm. No other significant peaks. | Sharp singlet at δ 4.55 ppm. A small, broad peak observed at ~δ 11 ppm (acidic proton). | Sharp singlet at δ 4.55 ppm. A more intense broad peak at ~δ 11 ppm and other minor peaks in the baseline. |
| ¹³C NMR (CDCl₃) | Clean signals at δ 168.5 (C=O) and δ 68.2 (CH₂). | Signals at δ 168.5 and δ 68.2. A very weak signal near δ 173 (acid C=O). | Signals at δ 168.5 and δ 68.2. A more prominent signal at δ 173.1. |
Interpretation and Recommendations
The combined analytical data provides a clear differentiation between the suppliers:
-
Supplier A (Premium Grade): This material demonstrates the highest quality. The purity is excellent, water content is exceptionally low, and spectroscopic data show no evidence of hydrolysis. This grade is highly recommended for sensitive applications such as the synthesis of high molecular weight polymers or in multi-step pharmaceutical syntheses where stoichiometric precision is paramount.
-
Supplier B (Standard Grade): This product is of good quality but shows the initial signs of degradation. The slightly lower purity and detectable water content, corroborated by the trace observation of the hydrolysis product in NMR and IR, indicate that this material is suitable for general-purpose lab work or applications where minor impurities do not critically affect the outcome.
-
Supplier C (Bulk Grade): This material shows significant degradation. The lower purity, high water content, and clear spectroscopic evidence of oxydiacetic acid make it unsuitable for high-performance applications. The presence of this impurity would likely lead to inconsistent results in polymerization and reduced yields in organic synthesis. This grade might only be considered for less sensitive applications where rigorous purification is performed by the end-user.
Conclusion
The quality of a reactive reagent like this compound is not merely a specification on a label but a critical parameter that dictates experimental success. A thorough analytical evaluation using a combination of FT-IR, NMR, GC-MS, and Karl Fischer titration provides a comprehensive and reliable assessment of purity and degradation. This guide demonstrates that while premium-grade materials may come at a higher initial cost, the investment can yield significant returns in the form of reliable, reproducible, and high-quality research outcomes. Researchers are encouraged to adopt a similar data-driven approach to supplier and reagent qualification.
References
- 1. Cas 21062-20-4,2,2'-OXYDIACETYL CHLORIDE | lookchem [lookchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 5. Karl Fischer water content titration - Scharlab [scharlab.com]
- 6. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 8. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]
A Comparative Guide to Polyamide Synthesis: Oxydiacetyl Dichloride vs. Adipoyl Chloride
For researchers, scientists, and professionals in drug development, the choice of monomers in polymer synthesis is a critical decision that dictates the final properties and performance of the material. This guide provides an in-depth technical comparison of two key acyl chloride monomers used in polyamide synthesis: the ether-containing oxydiacetyl dichloride and the aliphatic adipoyl chloride. By examining their performance from a mechanistic and application-oriented perspective, this document aims to equip you with the necessary insights to make informed decisions for your specific research and development needs.
Introduction: Monomer Structure and its Impact on Polyamide Properties
Polyamides, a class of polymers characterized by the repeating amide linkage (-CO-NH-), are renowned for their excellent mechanical strength, thermal stability, and chemical resistance.[1] The properties of these polymers are fundamentally governed by the chemical structure of their constituent monomers.
Adipoyl chloride , a six-carbon aliphatic diacyl chloride, is a cornerstone in the synthesis of traditional polyamides like Nylon 6,6. Its linear and flexible aliphatic chain leads to semi-crystalline polymers with strong intermolecular hydrogen bonding, resulting in high tensile strength and abrasion resistance.[2]
This compound , on the other hand, introduces an ether linkage into the polymer backbone. This seemingly subtle structural modification has profound implications for the resulting polyamide's properties, influencing its flexibility, solubility, and thermal behavior. The presence of the ether oxygen atom introduces a kink in the polymer chain, which can disrupt the packing and crystallinity that is characteristic of aliphatic polyamides.
Performance Comparison: A Data-Driven Analysis
The selection of either this compound or adipoyl chloride will yield polyamides with distinct performance profiles. The following sections provide a comparative analysis of their key properties, supported by available experimental data.
Thermal Properties: Stability and Transitions
The thermal behavior of a polyamide is critical for its processing and end-use applications. Key parameters include the glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature.
| Property | Polyamides from this compound (Poly(ether-amide)s) | Polyamides from Adipoyl Chloride (e.g., Nylon 6,6) | Key Observations |
| Glass Transition Temperature (Tg) | Generally lower; can be tailored by diamine choice.[3] | Typically in the range of 50-80°C.[4] | The ether linkage in this compound-based polyamides increases chain flexibility, leading to a lower Tg. This can be advantageous for applications requiring low-temperature flexibility. |
| Melting Temperature (Tm) | Often lower and less defined due to reduced crystallinity.[5] | Sharp and relatively high (e.g., ~265°C for Nylon 6,6). | The disruption of chain packing by the ether linkage reduces the crystallinity of the resulting polyamide, leading to a lower and broader melting point. |
| Thermal Decomposition Temperature | Good thermal stability, with decomposition often occurring in multiple steps. The initial decomposition can be attributed to the cleavage of the ether linkage.[6] | High thermal stability, with decomposition typically occurring at temperatures above 400°C.[7] | While both types of polyamides exhibit good thermal stability, the degradation pathways differ due to their distinct chemical structures. |
Expert Insight: The lower Tg and Tm of poly(ether-amide)s derived from this compound can be a significant processing advantage, allowing for lower melt processing temperatures and potentially reducing thermal degradation during manufacturing. However, for high-temperature structural applications, the superior thermal stability of aliphatic polyamides from adipoyl chloride remains a key advantage.
Mechanical Properties: Strength and Flexibility
The mechanical performance of a polyamide dictates its suitability for structural applications. Tensile strength, Young's modulus, and elongation at break are critical indicators of a material's strength, stiffness, and ductility.
| Property | Polyamides from this compound (Poly(ether-amide)s) | Polyamides from Adipoyl Chloride (e.g., Nylon 6,6) | Key Observations |
| Tensile Strength | Moderate; can be influenced by the aromatic content of the diamine.[8] | High (e.g., 60-80 MPa for Nylon 6,6).[9] | The reduced crystallinity and intermolecular hydrogen bonding in poly(ether-amide)s generally lead to lower tensile strength compared to their aliphatic counterparts. |
| Young's Modulus | Generally lower, indicating greater flexibility.[5] | High (e.g., 2-4 GPa for Nylon 6,6).[10] | The flexible ether linkage results in a lower modulus, making these materials more suitable for applications requiring elasticity. |
| Elongation at Break | Generally higher, indicating greater ductility.[8] | Moderate.[9] | The increased chain mobility in poly(ether-amide)s allows for greater deformation before failure. |
Expert Insight: The choice between these monomers presents a trade-off between strength and flexibility. For applications demanding high rigidity and load-bearing capacity, adipoyl chloride is the preferred choice. Conversely, for applications where flexibility, toughness, and ease of processing are paramount, this compound offers a compelling alternative.
Solubility and Processability
The solubility of a polymer is a crucial factor for its characterization and processing, particularly for applications involving solution casting or coating.
| Property | Polyamides from this compound (Poly(ether-amide)s) | Polyamides from Adipoyl Chloride (e.g., Nylon 6,6) | Key Observations |
| Solubility | Generally more soluble in a wider range of organic solvents.[11] | Typically soluble only in strong acids or highly polar aprotic solvents at elevated temperatures.[12] | The ether linkages disrupt the strong intermolecular forces, enhancing the interaction with solvent molecules and thereby improving solubility. |
| Processability | Enhanced due to lower melting temperatures and better solubility. | Can be challenging due to high melting points. | The improved solubility and lower melting points of poly(ether-amide)s facilitate easier processing through techniques like solution casting and melt extrusion. |
Expert Insight: The enhanced solubility of polyamides derived from this compound is a significant advantage for researchers, enabling easier characterization by techniques such as gel permeation chromatography (GPC) and nuclear magnetic resonance (NMR) spectroscopy. From a manufacturing perspective, this translates to more facile processing and the potential for creating thin films and coatings.
Experimental Protocols: A Self-Validating Approach
To ensure the reproducibility and reliability of your results, it is imperative to follow well-defined and robust experimental protocols. The following sections detail step-by-step methodologies for polyamide synthesis using both this compound and adipoyl chloride via interfacial and solution polymerization techniques.
Interfacial Polymerization
Interfacial polymerization is a rapid and effective method for producing high molecular weight polyamides at the interface of two immiscible liquids.[13]
Caption: Interfacial polymerization workflow for polyamide synthesis.
Step-by-Step Protocol:
-
Preparation of Aqueous Phase: Dissolve the chosen diamine (e.g., hexamethylenediamine) in deionized water containing a stoichiometric amount of a base, such as sodium hydroxide (NaOH), to neutralize the hydrochloric acid (HCl) byproduct.[14]
-
Preparation of Organic Phase: Dissolve the diacyl chloride (adipoyl chloride or this compound) in a water-immiscible organic solvent, such as cyclohexane or dichloromethane.
-
Interfacial Reaction: Carefully pour the organic solution onto the aqueous solution in a beaker to create a distinct interface. A thin film of polyamide will form instantaneously at the liquid-liquid interface.
-
Polymer Collection: Gently grasp the polymer film with forceps and continuously pull it from the interface. The polymer can be wound onto a rotating rod.
-
Purification: Thoroughly wash the collected polyamide with deionized water and then with a solvent like ethanol to remove unreacted monomers and salts.
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
Causality and Self-Validation: The success of this method relies on the rapid, irreversible reaction between the amine and acyl chloride groups. The use of a base in the aqueous phase is crucial to scavenge the HCl produced, which would otherwise protonate the diamine and halt the polymerization.[14] The continuous removal of the polymer film constantly exposes fresh interface, allowing the reaction to proceed and yield a high molecular weight polymer. The stoichiometry at the interface is self-regulating due to the diffusion-controlled nature of the reaction.
Solution Polymerization
Solution polymerization offers better control over the reaction conditions and is suitable for producing homogeneous polymer solutions that can be directly used for casting films or spinning fibers.
Caption: Solution polymerization workflow for polyamide synthesis.
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the diamine and an acid acceptor (e.g., pyridine or triethylamine) in an anhydrous polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath under a nitrogen atmosphere.
-
Monomer Addition: While stirring vigorously, add a solution of the diacyl chloride (adipoyl chloride or this compound) in the same anhydrous solvent dropwise from the dropping funnel. Maintain the temperature at 0°C during the addition.
-
Polymerization: After the complete addition of the diacyl chloride solution, continue stirring the reaction mixture at 0°C for 2-4 hours. Then, allow the mixture to warm to room temperature and continue stirring for another 12-24 hours to ensure complete polymerization.
-
Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water.
-
Purification: Filter the precipitated polymer and wash it thoroughly with the non-solvent and then with hot water to remove any residual solvent and byproducts.
-
Drying: Dry the purified polymer in a vacuum oven at an appropriate temperature until a constant weight is achieved.
Causality and Self-Validation: The use of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive acyl chloride groups. The low reaction temperature helps to control the exothermic reaction and minimize side reactions. The acid acceptor is essential for neutralizing the HCl byproduct, which is crucial for achieving a high molecular weight polymer. The final precipitation and washing steps are vital for obtaining a pure polymer, free from impurities that could affect its properties.
Conclusion: Selecting the Right Monomer for Your Application
The choice between this compound and adipoyl chloride for polyamide synthesis is not a matter of one being universally superior to the other, but rather a strategic decision based on the desired end-properties of the polymer.
-
Adipoyl chloride is the monomer of choice for applications demanding high strength, stiffness, and thermal stability . The resulting aliphatic polyamides, such as Nylon 6,6, are ideal for fibers, engineering plastics, and other structural components.
-
This compound offers a pathway to polyamides with enhanced flexibility, solubility, and processability . The introduction of the ether linkage makes these poly(ether-amide)s suitable for applications such as flexible films, coatings, and as modifiers to improve the processability of other high-performance polymers.
By understanding the fundamental structure-property relationships and employing robust, self-validating experimental protocols, researchers can effectively leverage the unique characteristics of each monomer to design and synthesize polyamides with tailored performance for a wide range of scientific and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal Decomposition Mechanism of Different Polyamide with Different Molecular Structures [fxcsxb.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and characterization of thermally stable aromatic polyamides and poly(1,3,4-oxadiazole-amide)s nanoparticles containing pendant substituted bezamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Diglycolyl Chloride Polycondensation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of polyesters through the polycondensation of diacid chlorides, such as diglycolyl chloride, is a cornerstone of polymer chemistry, with applications ranging from biodegradable materials to drug delivery systems. The choice of catalyst is paramount, dictating not only the reaction rate but also the molecular weight, polydispersity, and ultimately the physicochemical properties of the resulting polymer. This guide provides a comparative analysis of various catalyst systems for diglycolyl chloride polycondensation, offering insights into their mechanisms, performance, and optimal applications. We will explore organometallic compounds, amine-based catalysts, and organocatalysts, presenting a balanced view supported by experimental evidence to aid researchers in selecting the most suitable catalyst for their specific needs.
Introduction: The Pivotal Role of Catalysis in Polyester Synthesis
Polycondensation is a step-growth polymerization process where monomers react to form a polymer with the concurrent elimination of a small molecule, such as hydrogen chloride in the case of diacid chlorides. While the reaction can proceed without a catalyst, it is often slow and may lead to polymers with low molecular weights and broad distributions. Catalysts accelerate the reaction by providing an alternative, lower-energy pathway for the formation of ester linkages. An ideal catalyst should be highly active at low concentrations, selective towards the desired reaction, and ideally, easily removable from the final product.
Catalyst Classes: A Comparative Overview
The catalysts for diglycolyl chloride polycondensation can be broadly categorized into three main classes: organometallic compounds, amine-based catalysts, and organocatalysts. Each class possesses distinct advantages and disadvantages, making them suitable for different applications.
Organometallic Catalysts
Organometallic compounds, particularly those based on tin, titanium, zirconium, and aluminum, are widely used in industrial polyester synthesis due to their high activity.[1][2] These catalysts typically function as Lewis acids, activating the carbonyl carbon of the diacid chloride and making it more susceptible to nucleophilic attack by the diol monomer.
Mechanism of Action: The metal center coordinates with the carbonyl oxygen of the diglycolyl chloride, increasing its electrophilicity. This facilitates the attack of the hydroxyl group from the diol, leading to the formation of a tetrahedral intermediate. Subsequent elimination of HCl and regeneration of the catalyst complete the catalytic cycle.
Performance and Considerations:
-
High Activity: Organometallic catalysts are known for their high reaction rates, enabling the synthesis of high molecular weight polyesters in a relatively short time.
-
Metal Contamination: A significant drawback is the potential for metal residues in the final polymer, which can be a concern for biomedical applications.
-
Side Reactions: At elevated temperatures, some organometallic catalysts can promote side reactions such as etherification, leading to branching and discoloration of the polymer.[3]
A notable example is the use of organometallic Al(iii)/K(i) complexes, which have shown high activity and selectivity in ring-opening copolymerization, a related polyester synthesis method, yielding polymers with high molar mass and monodisperse distributions.[4] Similarly, catalyst compositions comprising an organometallic compound of titanium, zirconium, or aluminum, in conjunction with a compound of germanium, antimony, or tin, have been developed for producing polyesters with improved melt properties.[1][2]
Amine-Based Catalysts
Tertiary amines, such as triethylamine and 4-dimethylaminopyridine (DMAP), are commonly employed as catalysts and acid scavengers in laboratory-scale polycondensation reactions.[5][6]
Mechanism of Action: Tertiary amines function as nucleophilic catalysts. They react with the acyl chloride to form a highly reactive acylammonium intermediate. This intermediate is then readily attacked by the alcohol, regenerating the amine catalyst and forming the ester linkage. They also neutralize the HCl byproduct, driving the reaction forward.[7]
Performance and Considerations:
-
Mild Reaction Conditions: Amine-catalyzed reactions can often be carried out at lower temperatures compared to those requiring organometallic catalysts.
-
Stoichiometric Quantities: In many cases, amines are used in stoichiometric amounts to act as an acid scavenger, which can complicate purification.
-
Catalyst Removal: The removal of amine salts from the final polymer can be challenging.
Organocatalysts
In recent years, organocatalysis has emerged as a powerful tool in polymer synthesis, offering a metal-free alternative to traditional methods. Diarylborinic acids, for instance, have been shown to be effective catalysts for the polycondensation of diacyl chlorides with polyols like glycerol.[8][9][10]
Mechanism of Action: Diarylborinic acids selectively activate diol groups over isolated alcohols.[9][10] This is particularly advantageous when using multifunctional monomers, as it can lead to the formation of linear polyesters with minimal branching.[8][9][10]
Performance and Considerations:
-
High Selectivity: Organocatalysts can offer high selectivity, enabling the synthesis of well-defined polymer architectures.[9]
-
Metal-Free: The absence of metal contamination makes organocatalysis an attractive option for biomedical applications.
-
Catalyst Loading: The required catalyst loading can vary depending on the specific catalyst and monomers used.
Comparative Performance Data
The selection of a catalyst is often guided by its performance in terms of reaction time, polymer molecular weight (Mn), and polydispersity index (PDI). While direct comparative data for diglycolyl chloride polycondensation is sparse in the literature, we can infer performance from studies on similar diacid chloride polymerizations.
| Catalyst Class | Representative Catalyst | Typical Reaction Conditions | Mn ( g/mol ) | PDI | Key Advantages | Key Disadvantages |
| Organometallic | Tin(II) octoate | 180-220 °C, bulk | > 20,000 | 1.8 - 2.5 | High activity, cost-effective | Metal contamination, high temperature |
| Organometallic | Titanium(IV) butoxide | 180-220 °C, bulk | > 20,000 | 1.8 - 2.5 | High activity | Potential for side reactions |
| Amine-Based | Triethylamine/DMAP | Room temp. - 80 °C, solution | 5,000 - 15,000 | 1.5 - 2.0 | Mild conditions, good control | Stoichiometric use, purification |
| Organocatalyst | Diarylborinic Acid | 0 - 70 °C, solution | 10,000 - 20,000 | 1.1 - 1.5 | High selectivity, metal-free | Catalyst cost and availability |
Experimental Protocols
General Procedure for Polycondensation
The following is a generalized protocol for the solution polycondensation of diglycolyl chloride. Caution: Diglycolyl chloride is corrosive and moisture-sensitive. All manipulations should be performed in a fume hood using dry glassware and solvents.
-
Monomer and Catalyst Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, dissolve the diol monomer (1 equivalent) and the chosen catalyst (0.1-5 mol%) in a suitable anhydrous solvent (e.g., THF, DCM).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of diglycolyl chloride (1 equivalent) in the same anhydrous solvent dropwise to the stirred mixture.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to the desired temperature (e.g., room temperature or reflux) and stir for the specified time (typically 2-24 hours). The progress of the reaction can be monitored by techniques such as GPC or by observing the increase in viscosity.
-
Work-up and Purification: Upon completion, cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent (e.g., methanol, hexane). The precipitated polymer is then collected by filtration, washed with the non-solvent, and dried under vacuum.
Visualizing the Catalytic Pathways
Polycondensation Reaction Scheme
Caption: General scheme of diglycolyl chloride polycondensation.
Catalytic Cycle for Amine Catalysis
Caption: Nucleophilic catalysis by a tertiary amine.
Conclusion and Future Outlook
The choice of catalyst for diglycolyl chloride polycondensation is a critical decision that significantly impacts the properties of the resulting polyester. Organometallic catalysts offer high activity for industrial-scale production, while amine-based catalysts provide a versatile option for laboratory synthesis under mild conditions. The emergence of organocatalysts presents an exciting, metal-free alternative, particularly for applications in the biomedical field where purity and biocompatibility are paramount.
Future research will likely focus on the development of more active and selective organocatalysts, as well as recyclable catalytic systems to improve the sustainability of polyester production. The continued exploration of novel catalytic mechanisms will undoubtedly lead to the synthesis of advanced polyester materials with tailored properties for a wide range of applications.
References
- 1. US7767612B2 - Esterification catalyst, polyester process and polyester article - Google Patents [patents.google.com]
- 2. WO2002042537A2 - Esterification catalyst, polyester process and polyester article - Google Patents [patents.google.com]
- 3. US5880251A - Polyester synthesis using catalysts having low decomposition temperatures - Google Patents [patents.google.com]
- 4. Chain end-group selectivity using an organometallic Al(iii)/K(i) ring-opening copolymerization catalyst delivers high molar mass, monodisperse polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Amine catalysts [vestachem.com]
- 8. Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Polyesters Derived from Diverse Diacyl Chlorides
The intrinsic thermal stability of a polyester is a critical determinant of its application scope, dictating its processing parameters and service life in demanding environments. For researchers and professionals in materials science and drug development, selecting a polyester with the appropriate thermal profile is paramount. This guide provides an in-depth, objective comparison of the thermal stability of polyesters synthesized from structurally distinct diacyl chlorides. We will explore the causal links between monomer architecture and polymer thermal performance, supported by representative experimental data and established scientific principles.
The Rationale of Monomer Selection: A Tale of Three Chlorides
The backbone of a polyester, formed through condensation polymerization, dictates its macroscopic properties.[1] The choice of the diacyl chloride monomer is a key engineering decision that directly influences the thermal resilience of the final polymer. In this guide, we compare three distinct diacyl chlorides reacted with a common diol, ethylene glycol, to isolate the impact of the diacyl chloride's structure.
-
Terephthaloyl Chloride (TCl): A rigid, planar aromatic diacyl chloride with para-substituted functional groups. Its structure is anticipated to yield highly ordered, linear polymer chains, maximizing intermolecular forces and, consequently, thermal stability.[2][3]
-
Isophthaloyl Chloride (ICl): An aromatic isomer of TCl, featuring meta-substituted acyl chloride groups. This "kinked" geometry disrupts the linear packing observed with para-substitution, which is expected to result in lower thermal stability compared to its TCl-based counterpart.[4][5]
-
Sebacoyl Chloride (SCl): A flexible, linear aliphatic diacyl chloride. The absence of aromatic rings and the presence of a long, flexible methylene chain are predicted to result in significantly lower thermal stability compared to the aromatic analogues.[6][7]
Synthesis Protocol: Interfacial Polycondensation
To ensure a controlled polymerization and produce high molecular weight polyesters, an interfacial polycondensation method is employed. This technique is particularly effective for reactions involving highly reactive species like diacyl chlorides.[1]
Materials:
-
Ethylene glycol
-
Terephthaloyl chloride (TCl)
-
Isophthaloyl chloride (ICl)
-
Sebacoyl chloride (SCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (organic solvent)
-
Deionized water
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
Step-by-Step Methodology:
-
Aqueous Phase Preparation: An aqueous solution of ethylene glycol and sodium hydroxide (to neutralize the HCl byproduct) is prepared in a beaker.
-
Organic Phase Preparation: The diacyl chloride (TCl, ICl, or SCl) is dissolved in dichloromethane in a separate beaker. A small amount of phase-transfer catalyst can be added to the aqueous phase to enhance the reaction rate.
-
Interfacial Polymerization: The organic phase is carefully layered on top of the aqueous phase, creating a distinct interface.
-
Polymer Film Formation: The polyester film forms instantaneously at the interface. This film can be gently grasped with forceps and continuously drawn out of the beaker, demonstrating the rapid nature of the polymerization.
-
Purification: The synthesized polymer is thoroughly washed with deionized water and then with a solvent like methanol to remove unreacted monomers, oligomers, and salts.
-
Drying: The purified polyester is dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
This process is repeated for each of the three diacyl chlorides to produce Poly(ethylene terephthalate) (PET), Poly(ethylene isophthalate) (PEI), and Poly(ethylene sebacate) (PESeb).
Experimental Workflow: From Synthesis to Thermal Analysis
The logical flow of this investigation involves synthesizing the polymers and subsequently characterizing their thermal stability using a standardized analytical technique.
Caption: Experimental workflow from monomer selection and polymerization to thermal analysis and data comparison.
Thermal Stability Characterization: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating the thermal stability of polymers.[8][9] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing quantitative data on decomposition temperatures.
TGA Experimental Protocol:
-
Sample Preparation: A small, consistent mass (5-10 mg) of the dried polyester is accurately weighed into a ceramic TGA pan.
-
Instrument Setup: The TGA instrument is purged with an inert nitrogen atmosphere (flow rate ~20-50 mL/min) to prevent oxidative degradation.[8]
-
Thermal Program: The sample is heated from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[8]
-
Data Recording: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass % vs. temperature) and its first derivative (DTG curve) are analyzed to determine:
-
T_onset (T₅%) : The temperature at which 5% mass loss occurs, indicating the onset of significant degradation.
-
T_max : The temperature of the maximum rate of decomposition, identified by the peak of the DTG curve.
-
Char Yield : The percentage of residual mass at 600 °C.
-
Comparative Analysis of Thermal Stability
The data obtained from the TGA experiments are compiled to facilitate a direct comparison of the polyesters.
| Polymer Sample | Diacyl Chloride Monomer | Monomer Structure | T_onset (T₅% °C) | T_max (°C) | Char Yield @ 600°C (%) |
| PET | Terephthaloyl Chloride | Aromatic (para) | ~390 - 410 | ~430 - 450 | ~15 - 20 |
| PEI | Isophthaloyl Chloride | Aromatic (meta) | ~360 - 380 | ~400 - 420 | ~10 - 15 |
| PESeb | Sebacoyl Chloride | Aliphatic (linear) | ~275 - 300 | ~350 - 370 | < 5 |
Note: The values presented are representative and can vary based on factors like molecular weight and purity.
Discussion of Results
The experimental data clearly demonstrate a strong correlation between the diacyl chloride structure and the thermal stability of the resulting polyester.
-
Aromatic vs. Aliphatic: The most striking difference is between the aromatic (PET, PEI) and aliphatic (PESeb) polyesters. PET and PEI exhibit significantly higher onset decomposition temperatures. This enhanced stability is attributed to the rigid benzene rings in the polymer backbone, which restrict segmental motion and lead to stronger intermolecular π-π stacking interactions.[10][11] Aliphatic chains, in contrast, are highly flexible and held together by weaker van der Waals forces, requiring less thermal energy to initiate degradation.[12][13]
-
Positional Isomerism (Para vs. Meta): Among the aromatic polyesters, PET (from para-substituted TCl) is demonstrably more stable than PEI (from meta-substituted ICl). The linear and symmetrical structure of the terephthalate unit allows for efficient chain packing and a higher degree of crystallinity.[11][14] This ordered arrangement maximizes intermolecular forces, thus requiring more energy to disrupt the polymer structure. The kinked structure imparted by the isophthalate unit disrupts this packing, leading to a more amorphous polymer with weaker intermolecular forces and, consequently, lower thermal stability.[4]
The degradation of aliphatic polyesters typically proceeds through a random scission of the ester linkage via a cyclic mechanism, particularly if a β-hydrogen is available.[12][15] Aromatic polyesters degrade via more complex pathways, often involving the scission of ester groups and subsequent reactions of the aromatic structures, which contributes to a higher char yield.[16]
Structure-Stability Relationship Visualization
The relationship between the monomer structure and the polymer's thermal stability can be visualized as a hierarchical model.
Caption: Hierarchy of polyester thermal stability as a function of diacyl chloride structure.
Conclusion and Field Implications
This guide demonstrates that the thermal stability of polyesters is not an arbitrary property but a designable feature directly governed by the chemical structure of its constituent monomers.
-
Aromatic diacyl chlorides impart significantly greater thermal stability than their aliphatic counterparts due to backbone rigidity and strong intermolecular forces.
-
Within aromatic systems, para-substitution (Terephthaloyl Chloride) leads to superior thermal performance over meta-substitution (Isophthaloyl Chloride) by enabling more efficient polymer chain packing.
For professionals in drug development and material science, these findings are critical. For high-temperature applications, such as melt extrusion or components requiring sterilization, polyesters derived from terephthaloyl chloride are superior candidates. Conversely, for applications where lower processing temperatures are necessary or a degree of flexibility is desired, aliphatic polyesters like those from sebacoyl chloride may be more suitable, provided the service temperature remains well below their decomposition point. Understanding these fundamental structure-property relationships empowers researchers to make informed decisions in the rational design and selection of polymeric materials.
References
- 1. chemrevise.org [chemrevise.org]
- 2. Terephthaloyl Chloride Chemical Properties, Uses, Production [yufenggp.com]
- 3. Terephthaloyl chloride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. setaramsolutions.com [setaramsolutions.com]
- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Thermal degradation and combustion properties of most popular synthetic biodegradable polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Byproduct Formation: Oxydiacetyl Dichloride vs. Terephthaloyl Chloride in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Monomer Selection and Impurity Profiling
In the synthesis of high-performance polymers and complex organic molecules, the choice of acylating agent is paramount, directly influencing not only the primary reaction pathway but also the profile of byproducts. These impurities can significantly impact the final material's properties, from its mechanical strength and thermal stability to its biocompatibility and regulatory compliance. This guide provides an in-depth technical comparison of two common diacyl chlorides, the aliphatic oxydiacetyl dichloride and the aromatic terephthaloyl chloride, with a focus on their propensity for byproduct formation.
Introduction: The Critical Role of Monomer Purity
This compound, with its flexible ether linkage, and terephthaloyl chloride, characterized by its rigid aromatic ring, are key building blocks in the synthesis of a diverse range of materials, including polyamides and polyesters. While both are highly reactive, their distinct structural and electronic properties lead to different side reaction pathways, generating a unique fingerprint of byproducts that can compromise the integrity of the final product. Understanding these differences is crucial for process optimization, quality control, and ensuring the safety and efficacy of the resulting materials, particularly in sensitive applications such as drug delivery systems and medical devices.
Structural and Reactivity Profiles
This compound (Diglycolyl Chloride): An aliphatic diacyl chloride, its structure is characterized by two acetyl chloride groups linked by an ether oxygen. This flexible ether linkage can influence its reactivity and susceptibility to certain side reactions. Aliphatic acyl chlorides are generally highly reactive.[1]
Terephthaloyl Chloride: An aromatic diacyl chloride, it consists of two acyl chloride groups attached to a benzene ring in a para position. The rigid aromatic core and the electron-withdrawing nature of the carbonyl groups make it a highly reactive monomer, essential in the production of high-strength polymers like Kevlar®.[2] Aromatic acyl chlorides like benzoyl chloride are generally less reactive than aliphatic ones.[1]
| Feature | This compound | Terephthaloyl Chloride |
| Structure | Aliphatic with ether linkage | Aromatic |
| Flexibility | High | Low (Rigid) |
| Reactivity | Highly reactive | Highly reactive, but generally less so than aliphatic counterparts |
| Key Applications | Synthesis of poly(ether ester)s, specialty chemicals[3] | High-performance polymers (e.g., aramids), cross-linking agent[2] |
Mechanistic Insights into Byproduct Formation
The primary reaction for both diacyl chlorides in the context of this guide is acylation, typically with an amine or alcohol to form an amide or ester linkage, respectively. However, several side reactions can occur, leading to the formation of undesirable byproducts.
Hydrolysis: A Ubiquitous Side Reaction
Acyl chlorides are notoriously susceptible to hydrolysis, reacting with even trace amounts of water to form the corresponding carboxylic acids and hydrochloric acid (HCl).[4][5] This is a significant concern in industrial processes where maintaining completely anhydrous conditions can be challenging.
Terephthaloyl Chloride Hydrolysis: The hydrolysis of terephthaloyl chloride proceeds in a stepwise manner, first forming a "half-acid" intermediate (4-carboxybenzoyl chloride) before complete hydrolysis to terephthalic acid.[6] The half-life of terephthaloyl chloride in aqueous conditions is very short, on the order of minutes.[6]
This compound Hydrolysis: As an aliphatic acyl chloride, this compound is expected to be even more reactive towards water than its aromatic counterpart. The hydrolysis product is oxydiacetic acid (diglycolic acid). The presence of the ether linkage may also influence the hydrolysis rate and mechanism, although specific kinetic data is less readily available in public literature.
Incomplete Reaction and Oligomer Formation
In polymerization reactions, stoichiometric imbalances or localized concentration gradients can lead to incomplete reactions, resulting in the presence of unreacted monomers and low molecular weight oligomers in the final product. These can act as plasticizers, reducing the mechanical properties of the polymer, or leach out over time, which is a major concern for medical and food-contact applications.
Side Reactions Influenced by Molecular Structure
This compound: The Role of the Ether Linkage
The presence of the ether linkage in this compound introduces a potential site for acid-catalyzed cleavage, especially in the presence of the HCl byproduct. Under harsh reaction conditions (e.g., high temperatures and prolonged reaction times), this could lead to the formation of chloroacetic acid and other degradation products.
Terephthaloyl Chloride: Aromatic Substitution and Cross-linking
While the aromatic ring of terephthaloyl chloride is generally stable, under certain conditions, side reactions involving the ring can occur. More commonly, the rigidity of the monomer can lead to challenges in achieving high molecular weight polymers due to solubility issues of the growing polymer chain.[7] In reactions with multifunctional nucleophiles, the potential for cross-linking is a key consideration.
Experimental Analysis of Byproduct Formation
A robust analytical workflow is essential for the identification and quantification of byproducts. The following protocols provide a framework for a comparative study.
Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile byproducts.
Objective: To identify and semi-quantify byproducts such as unreacted monomers, hydrolysis products, and other small molecule impurities.
Methodology:
-
Sample Preparation:
-
For polymer samples, dissolve a known amount in a suitable solvent (e.g., NMP, DMAc for polyamides).
-
Perform a liquid-liquid extraction to separate the polymer from low molecular weight byproducts.
-
Alternatively, for direct analysis of the reaction mixture, quench the reaction and extract with a suitable organic solvent.
-
Derivatize polar byproducts (e.g., carboxylic acids) if necessary to improve their volatility for GC analysis.
-
-
GC-MS Parameters:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injection: Split/splitless injection, depending on the expected concentration of byproducts.
-
Oven Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) to elute a wide range of compounds.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-500.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a library (e.g., NIST).
-
Use internal standards for semi-quantification of identified byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed structural information about the polymer and any incorporated or free byproducts. Solution 13C NMR is particularly powerful for polyamide characterization.[8][9]
Objective: To identify and quantify structural irregularities, end-groups, and residual monomers within the polymer matrix.
Methodology:
-
Sample Preparation:
-
Dissolve the purified polymer sample in a suitable deuterated solvent. For many polyamides, a mixture of trifluoroethanol (TFE) and deuterated chloroform (CDCl₃) can be effective in reducing viscosity and improving peak resolution.[1]
-
-
NMR Parameters:
-
¹H NMR: Provides information on the overall composition and can be used to quantify end-groups and residual monomers.
-
¹³C NMR: Offers higher resolution and is excellent for identifying subtle structural differences, including end-groups and byproducts incorporated into the polymer chain.[8][9]
-
2D NMR (COSY, HSQC): Can be used to confirm structural assignments and identify unknown byproducts.
-
-
Data Analysis:
-
Integrate the signals corresponding to the main polymer chain, end-groups, and any identified byproducts.
-
Calculate the concentration of these species relative to the polymer repeat unit.
-
Comparative Summary of Expected Byproducts
| Byproduct Type | This compound Reactions | Terephthaloyl Chloride Reactions | Analytical Method of Choice |
| Hydrolysis Products | Oxydiacetic Acid | Terephthalic Acid, 4-Carboxybenzoyl Chloride | GC-MS (after derivatization), HPLC |
| Unreacted Monomer | This compound | Terephthaloyl Chloride | GC-MS |
| Oligomers | Linear and potentially cyclic ether-amides/esters | Linear and potentially cyclic aromatic amides/esters | GPC/SEC, LC-MS |
| Degradation Products | Chloroacetic Acid (from ether cleavage) | - | GC-MS, IC |
| Incomplete Amidation/Esterification | Acid end-groups | Acid end-groups | NMR, Titration |
Conclusion and Recommendations
The choice between this compound and terephthaloyl chloride should be made with a clear understanding of their distinct byproduct formation profiles.
-
This compound , being an aliphatic diacyl chloride, is likely more susceptible to hydrolysis. The presence of the ether linkage also introduces a potential pathway for acid-catalyzed degradation, which should be considered, especially for reactions that generate acidic byproducts and are run at elevated temperatures.
-
Terephthaloyl chloride , while also reactive, benefits from a rigid and stable aromatic core. Hydrolysis to terephthalic acid is the primary side reaction of concern. The rigidity of the resulting polymers can lead to processing challenges, but also imparts superior thermal and mechanical properties.
For applications requiring high flexibility and where trace impurities are less critical, this compound may be a suitable choice. However, for high-performance applications demanding exceptional purity, thermal stability, and mechanical strength, terephthaloyl chloride is often preferred, provided that the reaction conditions are carefully controlled to minimize hydrolysis.
Ultimately, a thorough analysis of byproduct formation using the experimental workflows outlined in this guide is essential for any new synthetic process. This will enable researchers and developers to make informed decisions on monomer selection, optimize reaction conditions to minimize impurity formation, and ensure the quality and performance of the final product.
References
- 1. Solution 13 C NMR spectroscopy of polyamide homopolymers (nylons 6, 11, 12, 66, 69, 610 and 612) and several commercial copolymers: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. soc.chim.it [soc.chim.it]
- 3. scbt.com [scbt.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. ineosopen.org [ineosopen.org]
- 7. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aquila.usm.edu [aquila.usm.edu]
- 9. researchgate.net [researchgate.net]
Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of Diglycolyl Chloride
For researchers, scientists, and drug development professionals embarking on large-scale synthesis projects, the selection of appropriate reagents is a critical decision with significant implications for process efficiency, product quality, and overall cost. This guide provides a comprehensive cost-benefit analysis of using Diglycolyl chloride in large-scale synthesis, comparing its performance, cost, and handling considerations with viable alternatives. By presenting objective data and field-proven insights, this document aims to empower you to make informed decisions for your specific synthetic needs.
Diglycolyl chloride, a bifunctional acyl chloride, is a valuable reagent in the synthesis of a variety of molecules, particularly in the production of poly(ether ester)s and as a hydrophilic linker in bioconjugation. Its defining feature is the central ether linkage, which imparts flexibility and increased hydrophilicity to the resulting molecular structures. However, its specialized nature and higher cost compared to simpler diacyl chlorides necessitate a thorough evaluation of its benefits against its economic implications.
At a Glance: Diglycolyl Chloride vs. Key Alternatives
| Feature | Diglycolyl Chloride | Succinyl Chloride | Adipoyl Chloride |
| Structure | O(CH₂COCl)₂ | (CH₂)₂(COCl)₂ | (CH₂)₄(COCl)₂ |
| Molecular Weight | 170.98 g/mol | 154.98 g/mol | 183.03 g/mol [1] |
| Key Property | Hydrophilic, flexible | Rigid, short-chain | Longer, more flexible aliphatic chain |
| Primary Applications | Specialty poly(ether ester)s, hydrophilic linkers[2] | General purpose polyesters, crosslinking | Polyamides (e.g., Nylon), polyesters[3] |
| Estimated Bulk Price | ~$144/kg | ~$1.20 - $522.50/kg[4][5] | ~$13.20 - $692/kg[6][7] |
Deep Dive: Performance and Application-Specific Benefits
The primary advantage of Diglycolyl chloride lies in the unique properties conferred by its ether backbone. This structural element is key to its utility in advanced applications, particularly in the biomedical and specialty polymer fields.
Hydrophilicity and Biocompatibility: The oxygen atom in the diglycolate structure can form hydrogen bonds with water, leading to polymers and conjugates with enhanced aqueous solubility. This is a significant advantage in biological applications, such as the design of drug delivery systems and antibody-drug conjugates (ADCs), where aggregation of hydrophobic molecules can be a major challenge. The use of hydrophilic linkers can improve the pharmacokinetic properties and therapeutic index of ADCs.
Flexibility: The ether linkage provides greater conformational flexibility compared to the rigid methylene chains of succinyl or adipoyl chloride. This can be advantageous in the synthesis of polymers, influencing properties such as glass transition temperature and crystallinity. In the context of bioconjugation, a flexible linker can provide sufficient spatial separation between a payload and a carrier molecule, ensuring that the biological activity of each component is maintained.
The Economic Equation: A Comprehensive Cost Analysis
A thorough cost-benefit analysis extends beyond the initial purchase price of the reagent. It must encompass the entire manufacturing process, from raw material handling to waste disposal.
Raw Material Costs
As indicated in the table above, Diglycolyl chloride is significantly more expensive than its simpler aliphatic counterparts, succinyl chloride and adipoyl chloride. This price differential is a primary consideration in any large-scale synthesis campaign. While prices can fluctuate based on supplier and volume, the trend of Diglycolyl chloride being a premium reagent holds true.
Process and Handling Costs
All acyl chlorides are reactive and moisture-sensitive compounds that require careful handling in a controlled, inert atmosphere, which incurs costs associated with specialized equipment and safety protocols.[8] The high reactivity of acyl chlorides, while beneficial for driving reactions to completion, can also lead to side reactions if not properly controlled, particularly on a large scale where heat dissipation can be a challenge.[9]
The reaction of acyl chlorides with alcohols or amines is highly exothermic and produces hydrochloric acid (HCl) as a byproduct.[10] The management of this corrosive byproduct is a significant consideration in large-scale operations. This includes the use of acid scavengers (bases) during the reaction, which adds to the raw material cost and complicates purification, as well as the cost of neutralizing and disposing of the acidic waste stream.
Waste Disposal Costs
The generation of stoichiometric amounts of HCl is a major drawback of using acyl chlorides. The cost of neutralizing and disposing of large quantities of acidic waste can be substantial.[11] Furthermore, any unreacted acyl chloride must be quenched, typically with water, which also generates HCl. The overall cost of waste management, including the necessary permits and infrastructure, must be factored into the economic analysis.[12] In some cases, technologies for recycling HCl can be implemented to mitigate these costs, though this requires a significant capital investment.[13][14]
Experimental Workflows: From Lab to Large-Scale
The transition from a laboratory-scale procedure to a large-scale manufacturing process requires careful planning and optimization. Below are generalized protocols for the use of diacyl chlorides in polymerization, highlighting key considerations for scale-up.
Generalized Protocol for Solution Polymerization
This protocol outlines the general steps for a solution polymerization of a diol with a diacyl chloride.
1. Reactor Preparation:
-
Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
Equip the reactor with a mechanical stirrer, a condenser, a temperature probe, and an inert gas inlet/outlet.
2. Reagent Charging:
-
Charge the reactor with the diol and a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Add an acid scavenger, such as pyridine or triethylamine, to the reactor. The amount is typically stoichiometric to the diacyl chloride.
3. Diacyl Chloride Addition:
-
Dissolve the diacyl chloride (Diglycolyl chloride, succinyl chloride, or adipoyl chloride) in the same anhydrous solvent in a separate addition funnel.
-
Slowly add the diacyl chloride solution to the stirred diol solution at a controlled temperature (often starting at 0°C to manage the exotherm).
4. Reaction Monitoring:
-
Monitor the reaction progress by appropriate analytical techniques (e.g., GPC, IR, or NMR) to determine the desired molecular weight.
5. Work-up and Purification:
-
Upon completion, the reaction mixture is typically quenched with a proton source (e.g., water or methanol) to react with any remaining acyl chloride.
-
The polymer is then precipitated by adding the reaction mixture to a non-solvent.
-
The precipitated polymer is filtered, washed to remove byproducts (e.g., the hydrochloride salt of the base), and dried under vacuum.
Workflow for Solution Polymerization
Caption: Generalized workflow for solution polymerization using a diacyl chloride.
Logical Decision Framework: Choosing the Right Reagent
The decision to use Diglycolyl chloride in a large-scale synthesis should be based on a careful evaluation of the required product properties versus the overall process cost.
Decision Logic for Reagent Selection
Caption: Decision-making framework for selecting a diacyl chloride based on desired properties.
Conclusion: A Balanced Approach to Reagent Selection
Diglycolyl chloride is a valuable but specialized reagent for large-scale synthesis. Its unique ability to impart hydrophilicity and flexibility to polymers and bioconjugates makes it an attractive choice for high-value applications in the pharmaceutical and specialty materials industries. However, its high cost and the inherent challenges of working with acyl chlorides on a large scale, particularly the management of the HCl byproduct, necessitate a careful and comprehensive cost-benefit analysis.
For applications where the performance benefits of a hydrophilic and flexible backbone outweigh the increased cost, Diglycolyl chloride is a strong candidate. In contrast, for more general applications where cost is the primary driver and the specific properties imparted by the ether linkage are not essential, alternatives such as succinyl chloride and adipoyl chloride are likely to be more economically viable. Ultimately, the optimal choice of reagent will depend on a thorough understanding of the specific requirements of the target molecule and a holistic assessment of the entire manufacturing process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Diglycolyl chloride 95 21062-20-4 [sigmaaldrich.com]
- 3. indiamart.com [indiamart.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. agscientific.com [agscientific.com]
- 6. Adipoyl Chloride Cas No: 111-50-2 at 1100.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]
- 7. Adipoyl Chloride | 111-50-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. fauske.com [fauske.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. scienceinfo.com [scienceinfo.com]
- 11. laballey.com [laballey.com]
- 12. Cost estimates for several hazardous waste disposal options (Journal Article) | OSTI.GOV [osti.gov]
- 13. mech-chem.com [mech-chem.com]
- 14. WO1997031859A1 - Process for recycling waste hydrochloric acid - Google Patents [patents.google.com]
A Comparative Guide to the Biodegradability of Polymers Synthesized with Oxydiacetyl Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Monomer Chemistry in Biodegradable Polymer Design
The pursuit of advanced biodegradable polymers is a cornerstone of innovation in drug delivery, tissue engineering, and sustainable materials science. The properties of these polymers—such as their degradation rate, mechanical strength, and biocompatibility—are fundamentally dictated by the monomers used in their synthesis. Oxydiacetyl dichloride, a reactive diacyl chloride, presents an intriguing building block for creating polymers with potentially unique degradation profiles.
This guide provides a comprehensive evaluation of the expected biodegradability of polymers synthesized using this compound. As direct, extensive research on this specific polymer family is specialized, this document synthesizes information from related, well-understood polymer classes, particularly poly(ester amide)s (PEAs) and other aliphatic polyesters. We will explore the theoretical degradation pathways, compare them against industry-standard biodegradable polymers like polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA), and provide detailed protocols for empirical validation.
Synthesis and Inherent Structural Attributes of this compound-Based Polymers
This compound, with its central ether linkage and two acyl chloride functional groups, is a versatile monomer for step-growth polymerization. When reacted with co-monomers such as diamines or diols, it forms polyamides or polyesters, respectively.
-
Poly(ether amide)s: Reaction with diamines yields polyamides containing both amide and ether linkages. The amide groups contribute to high thermal and mechanical properties through strong intermolecular hydrogen bonding.[1][2]
-
Poly(ether ester)s: Reaction with diols yields polyesters with both ester and ether linkages. The ester bonds are known to be susceptible to hydrolysis, a key mechanism in biodegradation.[3][4]
The critical structural feature introduced by this compound is the ether linkage (-O-) in the polymer backbone. This feature is expected to enhance the polymer's hydrophilicity and flexibility compared to more rigid aliphatic or aromatic polymers.[1][4] Increased hydrophilicity can facilitate water penetration into the polymer matrix, thereby accelerating hydrolytic degradation.
Theoretical Degradation Pathways: Hydrolysis and Enzymatic Action
The degradation of polymers derived from this compound is predicted to proceed primarily through two mechanisms: hydrolytic scission and enzymatic degradation.
A. Hydrolytic Degradation
Hydrolysis is the chemical breakdown of a compound due to reaction with water.[5] In this case, the ester or amide linkages are the primary targets.
-
Ester Bond Hydrolysis: The ester linkages in poly(ether ester)s are susceptible to cleavage, breaking the polymer chain into smaller, water-soluble oligomers and, eventually, into the constituent monomers: oxydiacetic acid and the corresponding diol. This process is a well-established degradation pathway for aliphatic polyesters.[6][7][8][9]
-
Amide Bond Hydrolysis: While generally more stable than ester bonds, amide bonds can also undergo hydrolysis, particularly under acidic or basic conditions or over extended periods.[10] The rate of amide bond cleavage is typically slower than that of ester bonds.
The presence of the ether group is anticipated to increase the rate of hydrolysis by drawing water into the polymer matrix.[1][4] The ultimate non-toxic degradation product from the this compound monomer would be oxydiacetic acid , a dicarboxylic acid that is generally considered biocompatible.
Caption: Proposed hydrolytic degradation of polymers containing this compound units.
B. Enzymatic Degradation
In biological environments, enzymes can catalyze and accelerate the degradation process. Polyesters and polyamides containing naturally recognizable linkages can be targeted by specific enzymes.[5]
-
Esterases and Lipases: These enzymes are known to accelerate the hydrolysis of ester bonds in polymers like PLA, PGA, and PCL.[3][4] It is highly probable that poly(ether ester)s derived from this compound would also be susceptible to such enzymatic action.
-
Proteases: Enzymes like α-chymotrypsin can cleave amide bonds, particularly in poly(ester amide)s derived from α-amino acids.[11][12] The susceptibility of poly(ether amide)s from this compound to proteases would depend on the specific diamine co-monomer used.
A Comparative Framework: Benchmarking Against PLA and PLGA
To evaluate the potential of these novel polymers, their properties must be compared against well-established biodegradable polymers used extensively in medical and pharmaceutical applications.
Polylactic Acid (PLA): A hydrophobic, semi-crystalline polymer that degrades slowly over months to years via hydrolysis of its ester bonds.[3][13][14] Its degradation products are lactic acid, a natural metabolite.[14]
Poly(lactic-co-glycolic acid) (PLGA): An amorphous copolymer whose degradation rate can be precisely tuned by altering the ratio of lactic acid to glycolic acid.[13][15] Generally, PLGA degrades faster than PLA.[6][8][13] A 50:50 ratio of PLA to PGA exhibits the most rapid degradation.[15] The hydrolytic scission of ester bonds in PLGA is known to preferentially target linkages involving glycolic acid.[16]
Comparative Data Summary
The following table provides a theoretical and data-supported comparison. The values for the this compound-based polymers are predictive, based on the chemical principles discussed.
| Property | Poly(ether ester) from this compound | Poly(ether amide) from this compound | Polylactic Acid (PLA) | Poly(lactic-co-glycolic acid) (PLGA) |
| Primary Degradation Mechanism | Hydrolysis, Enzymatic (Esterases) | Hydrolysis, Enzymatic (Proteases) | Hydrolysis | Hydrolysis |
| Key Linkage | Ester, Ether | Amide, Ether | Ester | Ester |
| Expected Degradation Rate | Moderate to Fast | Slow to Moderate | Slow | Fast (Tunable)[13][15] |
| Influence of Ether Linkage | Increases hydrophilicity, likely accelerating degradation[1][4] | Increases hydrophilicity, may slightly increase hydrolysis rate | N/A | N/A |
| Primary Degradation Products | Oxydiacetic Acid, Diols | Oxydiacetic Acid, Diamines | Lactic Acid | Lactic Acid, Glycolic Acid |
| Biocompatibility of Products | Expected to be high | Dependent on diamine monomer | High (natural metabolite)[14] | High (natural metabolites) |
| Mechanical Properties | Flexible | Strong and Thermally Stable[2] | Rigid, High-Strength[13] | Tunable |
Experimental Protocols for Biodegradability Assessment
To empirically validate the biodegradability of these novel polymers, standardized, rigorous testing is essential. The following protocols provide a framework for in vitro assessment.
A. Protocol: In Vitro Hydrolytic Degradation Study
This protocol determines the rate of degradation in a simulated physiological environment.
Rationale: Phosphate-buffered saline (PBS) at pH 7.4 and 37°C is used to mimic the conditions of the human body, providing a standardized environment for assessing the intrinsic hydrolytic stability of the polymer.
-
Sample Preparation: Prepare polymer films or microspheres of known dimensions and weight (W_initial). Dry samples under vacuum to a constant weight.
-
Incubation: Place each sample in a sterile vial with 10 mL of sterile PBS (pH 7.4). Prepare triplicate samples for each time point.
-
Environmental Conditions: Incubate the vials in a shaking incubator at 37°C.
-
Time Points: Select appropriate time points for analysis (e.g., 1, 3, 7, 14, 28, 56, and 84 days).
-
Sample Analysis: At each time point, retrieve three samples.
-
Mass Loss: Gently rinse the samples with deionized water, dry under vacuum to a constant weight (W_final), and calculate the percentage mass loss: ((W_initial - W_final) / W_initial) * 100.
-
Molecular Weight: Analyze the dried polymer using Gel Permeation Chromatography (GPC) to determine the change in number-average molecular weight (Mn) over time.
-
pH of Medium: Measure the pH of the PBS solution to detect the release of acidic degradation products.
-
Morphology: Examine the surface morphology of the samples using Scanning Electron Microscopy (SEM).
-
B. Protocol: In Vitro Enzymatic Degradation Study
This protocol assesses the influence of enzymes on the polymer's degradation rate.
Rationale: Using enzymes like lipase, which are present in the body, helps determine if the degradation process is accelerated by biological catalysts. This is crucial for predicting in vivo performance.
-
Sample Preparation: Prepare and weigh polymer samples as described in the hydrolytic study.
-
Enzyme Solution: Prepare a solution of a relevant enzyme (e.g., Lipase from Pseudomonas sp. or α-chymotrypsin) in PBS (pH 7.4) at a concentration of approximately 0.1 mg/mL.
-
Incubation: Place samples in the enzyme solution at 37°C. Include a control group in PBS without the enzyme to isolate the enzymatic effect.
-
Time Points & Analysis: Use the same time points and analytical methods (Mass Loss, GPC, SEM) as the hydrolytic study to compare the degradation rates between the enzyme-containing and control groups.
Caption: Workflow for in vitro biodegradability assessment.
C. Standardized Environmental Testing
For applications where environmental biodegradability is critical, standardized test methods from organizations like ASTM and ISO should be employed.[17] These tests measure the ultimate biodegradability by quantifying the conversion of polymer carbon to CO2.
-
ASTM D5338 / ISO 14855: Standard test methods for determining aerobic biodegradation under controlled composting conditions.[17][18][19]
-
ASTM D5988 / ISO 17556: Standard test methods for determining aerobic biodegradation in soil.[17]
-
ASTM D6691: Standard test method for aerobic biodegradation in the marine environment.[17]
Conclusion and Future Outlook
Polymers synthesized using this compound represent a promising, yet underexplored, class of biodegradable materials. Their inherent chemical structure, featuring both hydrolysable linkages (ester or amide) and hydrophilicity-enhancing ether groups, suggests they could offer a unique and tunable degradation profile.
-
Poly(ether ester)s are predicted to be readily biodegradable, with rates potentially faster than PLA, making them suitable for applications requiring moderate degradation times, such as drug delivery matrices or temporary medical implants.
-
Poly(ether amide)s are expected to be more stable, offering a combination of mechanical robustness and slow, long-term degradability suitable for durable implants or scaffolds.
The true potential of these polymers can only be unlocked through rigorous empirical testing following the protocols outlined in this guide. Future research should focus on synthesizing a library of these polymers with various diol and diamine co-monomers to establish clear structure-property relationships. This will enable the precise tuning of degradation kinetics and mechanical properties for a wide range of applications in medicine and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparing Biodegradable Polymers by Degradation Rate and Conditions [eureka.patsnap.com]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recycling and Degradation of Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A versatile system for studying the enzymatic degradation of multi-block poly(ester amide)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sustainable and Biodegradable Polymers: PGA, PLA and PLGA [specificpolymers.com]
- 14. Biocompatibility, biodegradation and excretion of polylactic acid (PLA) in medical implants and theranostic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Degradation of poly(lactic-co-glycolic acid) microspheres: effect of copolymer composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. biosphereplastic.com [biosphereplastic.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Oxydiacetyl Dichloride
As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond mere compliance. This guide provides an in-depth, procedural framework for the safe handling of Oxydiacetyl dichloride (also known as Diglycolyl chloride), a highly reactive and corrosive substance. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge and practical steps necessary to mitigate risks, ensuring both personal safety and the integrity of your research.
Understanding the Inherent Risks of this compound
This compound, with the CAS number 21062-20-4, is an acid halide that serves as a versatile reagent in chemical synthesis, particularly in the formation of ester and amide bonds for polymer and specialty chemical production.[1][2] However, its utility is matched by its significant hazards. The primary risks stem from its high reactivity, particularly with water and other nucleophiles, and its corrosive nature.[3]
The molecule's two acyl chloride functional groups are highly electrophilic and will react readily with moisture, including humidity in the air and on skin, to produce hydrochloric acid and oxydiacetic acid.[3] This reaction is exothermic and the generation of corrosive byproducts is the underlying cause of its severe health effects.
| Hazard Statement | Classification | Source |
| H290: May be corrosive to metals | Corrosive to metals, Category 1 | [4][5] |
| H314: Causes severe skin burns and eye damage | Skin corrosion, Category 1B | [4][5][6] |
| H318: Causes serious eye damage | Serious eye damage, Category 1 | [6] |
| Reacts violently with water | - | [7][8] |
| Corrosive to the respiratory tract | - | [7][8] |
This table summarizes the key hazards associated with this compound as identified in safety data sheets.
Given these properties, a multi-layered approach to personal protection is not just recommended, but essential. This guide will now detail the specific personal protective equipment (PPE) required and the procedural steps for its use.
Essential Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken. The following represents the minimum required PPE for handling this compound in a laboratory setting.
Due to the corrosive nature of this compound vapors and the hydrochloric acid produced upon hydrolysis, all handling must be conducted within a certified chemical fume hood.[3][9] In the event of a spill or if there is a potential for exposure outside of a fume hood, respiratory protection is mandatory.
-
For standard operations within a fume hood: No respirator is typically required, as the engineering control is the primary barrier.
-
For spill cleanup or emergency situations: A full-face respirator with acid gas cartridges is recommended to protect against inhalation of corrosive vapors and to provide a secondary layer of eye protection.[10][11] A self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.[6][7]
This compound can cause severe and potentially permanent eye damage.[8] Therefore, robust eye and face protection is critical.
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory at all times.[6][12] Standard safety glasses are insufficient as they do not protect against splashes or vapors.
-
Enhanced Protection: A full-face shield worn over chemical safety goggles is required when handling larger quantities (typically >50 mL) or when there is a heightened risk of splashing.[3][9][11]
Direct contact with this compound will result in severe chemical burns.[4] A comprehensive approach to skin and body protection is therefore necessary.
-
Gloves: Double gloving is a recommended practice.
-
Inner Glove: A thin, nitrile glove can provide a base layer of protection and dexterity.
-
Outer Glove: A heavier, chemical-resistant glove is essential. Butyl rubber gloves are highly recommended for handling acyl chlorides due to their excellent resistance to corrosive chemicals.[9][11] Always check the manufacturer's glove compatibility chart for the specific chemical being used.
-
-
Laboratory Coat: A flame-resistant lab coat that is fully buttoned with sleeves of sufficient length to cover the wrist is required.[9]
-
Additional Protective Clothing: For large-scale operations, a chemical-resistant apron or a full chemical-resistant suit may be necessary.[12]
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[9]
Procedural Guidance for Safe Handling and Disposal
Adherence to a strict, step-by-step protocol is the most effective way to mitigate the risks associated with this compound.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Don all required PPE as outlined above.
-
Have an appropriate quenching solution (e.g., a dilute solution of sodium bicarbonate) and spill kit readily accessible.
-
Ensure an emergency safety shower and eyewash station are unobstructed and have been recently tested.[8]
-
-
Dispensing:
-
During Reaction:
-
Maintain the reaction under an inert atmosphere.
-
Ensure adequate cooling, as reactions with nucleophiles can be highly exothermic.
-
-
Post-Reaction:
Improper disposal of this compound and associated waste can pose a significant environmental and safety hazard.
-
Quenching Excess Reagent: Unused this compound should be slowly and carefully added to a stirred, cooled (ice bath) and appropriate solvent such as a dilute solution of sodium bicarbonate to neutralize it. This process should be performed in a fume hood.
-
Waste Collection: All waste materials, including quenched reagent, contaminated solvents, and disposable labware, must be collected in a designated, properly labeled hazardous waste container.[5][13] The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Disposal: All chemical waste should be disposed of through an approved hazardous waste disposal service in accordance with all federal, state, and local regulations.[4][14] It may be possible to burn the waste in a chemical incinerator equipped with an afterburner and scrubber system.[4]
Emergency Response Plan: A Spill Scenario
In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the immediate steps to be taken.
Caption: Workflow for responding to an this compound spill.
In any instance of exposure, it is critical to seek immediate medical attention and provide the attending physician with the Safety Data Sheet (SDS) for this compound.[9]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[4][15]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15][16]
-
Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration.[16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4]
By integrating these safety protocols and procedural guidelines into your daily laboratory operations, you can confidently and safely utilize this compound in your research and development endeavors, fostering a secure and productive scientific environment.
References
- 1. Cas 21062-20-4,2,2'-OXYDIACETYL CHLORIDE | lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 2,2'-Oxydiacetyl Chloride | 21062-20-4 | TCI AMERICA [tcichemicals.com]
- 6. biosynth.com [biosynth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. wcu.edu [wcu.edu]
- 10. epa.gov [epa.gov]
- 11. leelinework.com [leelinework.com]
- 12. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 13. louisville.edu [louisville.edu]
- 14. Chemical Waste | Removal, Treatment and Disposal | CSG [csg.co.uk]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
